3'-(Trifluoromethylthio)acetophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[3-(trifluoromethylsulfanyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3OS/c1-6(13)7-3-2-4-8(5-7)14-9(10,11)12/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKKYMJZZMADIAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)SC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00380677 | |
| Record name | 3'-(Trifluoromethylthio)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56773-33-2 | |
| Record name | 3'-(Trifluoromethylthio)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00380677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3'-(Trifluoromethylthio)acetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-depth Technical Guide to 3'-(Trifluoromethylthio)acetophenone
CAS Number: 56773-33-2
This technical guide provides a comprehensive overview of 3'-(Trifluoromethylthio)acetophenone, a chemical compound of interest to researchers, scientists, and professionals in drug development. This document outlines its chemical properties, synthesis, safety information, and potential applications.
Chemical and Physical Properties
This compound, with the IUPAC name 1-[3-(trifluoromethylsulfanyl)phenyl]ethanone, is an organic compound containing a trifluoromethylthio group and a ketone. The presence of the sulfur and fluorine atoms imparts unique electronic and steric properties to the molecule, making it a subject of interest in medicinal and materials chemistry.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 56773-33-2 |
| Molecular Formula | C₉H₇F₃OS |
| Molecular Weight | 220.21 g/mol |
| IUPAC Name | 1-[3-(trifluoromethylsulfanyl)phenyl]ethanone |
| Synonyms | This compound, 1-{3-[(Trifluoromethyl)sulphanyl]phenyl}ethan-1-one, 3-Acetylphenyl trifluoromethyl sulphide |
| Appearance | Clear orange liquid |
| Purity | Typically ≥94% |
Note: Physical properties such as melting point, boiling point, and density are not consistently reported in publicly available literature and may vary depending on the supplier and purity.
Synthesis and Experimental Protocols
While specific, detailed experimental protocols for the synthesis of this compound are not widely published in peer-reviewed journals, the synthesis of related aryl trifluoromethyl thioethers often involves the trifluoromethylthiolation of an aryl halide or a diazonium salt. A plausible synthetic route could involve the reaction of a 3-acetylphenyl derivative with a trifluoromethylthiolating agent.
A general workflow for a potential synthesis is outlined below. This is a conceptual workflow and would require optimization and validation in a laboratory setting.
Caption: Conceptual workflow for the synthesis of this compound.
Applications in Research and Drug Development
The trifluoromethylthio (-SCF₃) group is of significant interest in drug design. Its strong electron-withdrawing nature and high lipophilicity can favorably influence a molecule's pharmacokinetic and pharmacodynamic properties, such as metabolic stability, membrane permeability, and binding affinity.[1]
While no specific drug development projects or interactions with signaling pathways involving this compound have been identified in the public domain, compounds containing the trifluoromethylthio acetophenone scaffold are subjects of research. The biological activity of derivatives is an area of exploration. For instance, various trifluoromethylated compounds have shown promise in the development of anti-inflammatory and anticancer agents.[2] The core structure of this compound could serve as a building block for the synthesis of novel therapeutic candidates.
Safety and Handling
This compound is considered a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated area.
Table 2: GHS Hazard Statements for this compound
| Hazard Code | Statement |
| H302 | Harmful if swallowed |
| H312 | Harmful in contact with skin |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H332 | Harmful if inhaled |
| H335 | May cause respiratory irritation |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles.
-
Skin Protection: Wear protective gloves and clothing.
-
Respiratory Protection: Use a NIOSH-approved respirator when handling this compound.
First Aid Measures:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.
-
If on Skin: Wash with plenty of water.
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
The logical relationship for handling a chemical spill of this nature is outlined in the following diagram.
Caption: General workflow for responding to a chemical spill.
Conclusion
This compound is a chemical intermediate with potential applications in the synthesis of novel compounds, particularly in the fields of medicinal chemistry and materials science. The presence of the trifluoromethylthio group suggests that its derivatives could exhibit interesting biological activities. Further research is needed to fully elucidate its properties, develop efficient and scalable synthetic methods, and explore its potential as a building block for new technologies and therapeutics. Researchers and drug development professionals should handle this compound with care, adhering to strict safety protocols.
References
What are the physical and chemical properties of 3'-(Trifluoromethylthio)acetophenone?
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-(Trifluoromethylthio)acetophenone is a fluorinated aromatic ketone of significant interest in medicinal chemistry and drug development. The incorporation of the trifluoromethylthio (-SCF3) group can profoundly influence a molecule's physicochemical and biological properties. This functional group is known for its high lipophilicity and metabolic stability, which can enhance the pharmacokinetic profile of drug candidates. This technical guide provides a comprehensive overview of the known physical, chemical, and preliminary biological properties of this compound, along with detailed experimental protocols.
Core Properties and Data
This section summarizes the key identifiers and physicochemical properties of this compound. While experimental data is prioritized, predicted values are also included to provide a more complete profile.
Table 1: Identifiers and Nomenclature
| Identifier | Value |
| IUPAC Name | 1-[3-(Trifluoromethylsulfanyl)phenyl]ethanone[1] |
| CAS Number | 56773-33-2[1] |
| Molecular Formula | C9H7F3OS[1] |
| Molecular Weight | 220.21 g/mol [1] |
| InChI | InChI=1S/C9H7F3OS/c1-6(13)7-3-2-4-8(5-7)14-9(10,11,12)/h2-5H,1H3[1] |
| InChIKey | UKKYMJZZMADIAV-UHFFFAOYSA-N[1] |
| SMILES | CC(=O)c1cccc(c1)SC(F)(F)F |
Table 2: Physical and Chemical Properties
| Property | Value | Source |
| Physical State | Colorless oil / Clear orange liquid | Experimental |
| Boiling Point | 197.9 ± 40.0 °C | Predicted |
| Density | 1.32 ± 0.1 g/cm³ | Predicted |
| XLogP3-AA | 3.3 | Computed[1] |
Spectral Data
Detailed spectral analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ 8.23 (s, 1H), 8.09–8.06 (m, 1H), 7.86 (d, J = 7.6 Hz, 1H), 7.57–7.53 (m, 1H), 2.64 (s, 3H).
-
¹⁹F NMR (376 MHz, CDCl₃): δ –42.5 (s, 3F).
Mass Spectrometry (MS)
A GC-MS spectrum is available for this compound, with the primary data accessible through PubChem (CID 2777838).[1] The instrument used for the available data was a Varian Saturn 2100 T.[1]
Chemical Properties and Reactivity
The trifluoromethylthio group significantly influences the reactivity of the aromatic ring and the ketone moiety.
Stability: Aryl trifluoromethyl sulfides are generally considered to be stable compounds. The C-S bond is robust, and the trifluoromethyl group is resistant to many chemical transformations. Studies on related N-((trifluoromethyl)thio), N-(trifluoromethyl) amines have shown high aqueous stability under neutral and acidic conditions, with degradation observed under basic conditions.[2] The trifluoromethylthio group can enhance the metabolic stability of molecules, a desirable property in drug design.[3]
Reactivity: The trifluoromethylthio group is strongly electron-withdrawing, which deactivates the aromatic ring towards electrophilic substitution. Conversely, the sulfur atom is less reactive towards oxidation compared to non-fluorinated sulfides.[4] Selective oxidation to the corresponding sulfoxide is possible using strong oxidizing agents like hydrogen peroxide in trifluoroacetic acid, though overoxidation to the sulfone can occur.[4] The ketone functionality undergoes typical reactions such as reduction to the corresponding alcohol.
Experimental Protocols
Synthesis: Copper-Catalyzed Oxidative Trifluoromethylthiolation
A common method for the synthesis of aryl trifluoromethyl sulfides is through the copper-catalyzed oxidative trifluoromethylthiolation of aryl boronic acids.
Workflow for the Synthesis of this compound
Caption: Synthesis workflow for this compound.
Detailed Protocol: To a reaction vessel containing the aryl boronic acid (1 equivalent), add the trifluoromethylthiolating agent (e.g., AgSCF₃, 1.2 equivalents) and a copper catalyst (e.g., CuI, 10 mol%). The reaction is typically carried out in an inert solvent such as DMF or DMSO under an inert atmosphere (e.g., nitrogen or argon). The reaction mixture is stirred at an elevated temperature (e.g., 80-120 °C) for several hours until the starting material is consumed (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure this compound.
Purification and Analysis
Purification Workflow
Caption: General purification and analysis workflow.
Detailed Protocol: The crude product is subjected to flash column chromatography on silica gel. The column is typically packed using a slurry of silica gel in a non-polar solvent (e.g., hexane). The crude material, dissolved in a minimal amount of a suitable solvent, is loaded onto the column. The product is eluted using a gradient of a more polar solvent (e.g., ethyl acetate) in the non-polar solvent. Fractions are collected and analyzed by thin-layer chromatography (TLC). Fractions containing the pure product are combined and the solvent is removed under reduced pressure to yield the purified this compound. The identity and purity of the final product are confirmed by NMR spectroscopy (¹H and ¹⁹F), mass spectrometry, and infrared spectroscopy.
Biological Activity and Signaling Pathways
The trifluoromethylthio group is a key pharmacophore in modern drug discovery due to its ability to enhance lipophilicity, metabolic stability, and cell membrane permeability.[3][5][6] While specific studies on the biological activity and signaling pathway interactions of this compound are limited, related compounds containing the trifluoromethylthio moiety have shown a range of biological activities.
General Biological Relevance of Trifluoromethylthio Compounds:
-
Antiviral and Anticancer Potential: The introduction of trifluoromethyl groups into molecules is a known strategy for developing antiviral and anticancer drugs.[7] Fluorinated compounds can bind more effectively to viral enzymes or receptors and can exhibit enhanced targeting and inhibitory activity against tumor cells.[7]
-
Enzyme Inhibition: Compounds containing the trifluoromethylthio group have been investigated for their inhibitory effects on various enzymes. For example, trifluoromethyl thioxanthone analogues have demonstrated inhibitory activity against pancreatic lipase and cyclooxygenase (COX) enzymes.[8]
Potential Signaling Pathway Interactions: Given the role of related fluorinated compounds in cancer and inflammation research, it is plausible that this compound or its derivatives could interact with key signaling pathways implicated in these processes, such as:
-
MAPK Signaling Pathway: Regulates cell growth and differentiation.
-
PI3K/Akt/mTOR Signaling Pathway: Controls cell metabolism and survival.
-
NF-κB Pathway: A central regulator of inflammatory responses.
Further research is required to elucidate the specific biological targets and signaling pathways modulated by this compound.
Signaling Pathway Modulation Logic
Caption: Hypothetical modulation of signaling pathways.
Conclusion
This compound is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. Its unique combination of a reactive ketone and a lipophilic, electron-withdrawing trifluoromethylthio group makes it an attractive scaffold for further chemical exploration. This guide provides a foundational understanding of its properties and synthesis, highlighting the need for further research into its experimental physicochemical properties and its specific biological activities and mechanisms of action.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-[4-(trifluoromethyl)phenyl]ethanone [stenutz.eu]
- 6. Polymethoxylated flavones for modulating signaling pathways in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]
- 8. WO2021171301A1 - A process for synthesis of high purity 1-[3-(trifluoromethyl)phenyl]ethanone oxime - Google Patents [patents.google.com]
An In-depth Technical Guide to 3'-(Trifluoromethyl)acetophenone and 3'-(Trifluoromethylthio)acetophenone for Researchers and Drug Development Professionals
Introduction: This technical guide provides a comprehensive overview of the structure, nomenclature, and properties of two closely related fluorinated acetophenone derivatives: 3'-(Trifluoromethyl)acetophenone and 3'-(Trifluoromethylthio)acetophenone. The incorporation of trifluoromethyl and trifluoromethylthio groups into organic molecules is a critical strategy in modern medicinal chemistry, often enhancing metabolic stability, lipophilicity, and binding affinity of drug candidates. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the synthesis, physicochemical properties, and potential biological applications of these versatile chemical intermediates.
Section 1: 3'-(Trifluoromethyl)acetophenone
Structure and Nomenclature
3'-(Trifluoromethyl)acetophenone is an aromatic ketone characterized by a trifluoromethyl group at the meta-position of the acetophenone core.
-
Chemical Structure:

-
IUPAC Name: 1-[3-(Trifluoromethyl)phenyl]ethanone[1]
-
CAS Number: 349-76-8[1]
-
Synonyms: 3-Acetylbenzotrifluoride, m-Trifluoromethylacetophenone[1][2]
Physicochemical and Spectral Data
A summary of the key physicochemical and spectral properties of 3'-(Trifluoromethyl)acetophenone is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₉H₇F₃O | [1] |
| Molecular Weight | 188.15 g/mol | [1] |
| Appearance | Clear colorless to slightly yellow liquid | ChemicalBook |
| Boiling Point | 198-200 °C | [2] |
| Density | 1.235 g/mL at 25 °C | [2] |
| Refractive Index | n20/D 1.4611 | [2] |
| ¹H NMR | See original source for detailed shifts | ChemicalBook |
| ¹³C NMR | See original source for detailed shifts | [1] |
| IR Spectrum | See original source for detailed peaks | [1] |
| Mass Spectrum | See original source for detailed fragmentation | PubChem |
Synthesis Protocols
Several methods for the synthesis of 3'-(Trifluoromethyl)acetophenone have been reported. Below are detailed experimental protocols for two common approaches.
Protocol 1: Diazotization of 3-Trifluoromethylaniline followed by Coupling with Acetaldoxime
This method involves the diazotization of m-trifluoromethylaniline and subsequent coupling with acetaldoxime, followed by hydrolysis.
-
Step 1: Diazotization
-
In a four-neck flask, slowly add 46 g of m-trifluoromethylaniline to 280 g of a 20% sulfuric acid solution.
-
Cool the mixture to 0 °C.
-
Slowly add 72 g of a 30% aqueous solution of sodium nitrite, maintaining the temperature between 0-5 °C.
-
After the addition is complete, stir the mixture for 1 hour at the same temperature to obtain a pale yellow diazonium salt solution.
-
-
Step 2: Coupling Reaction
-
In a separate four-neck flask, add 3.9 g of cupric chloride, 8.0 g of acetic acid, 48.5 g of a 50% acetaldoxime aqueous solution, and 100 mL of toluene.
-
Stir and cool the mixture to below 5 °C.
-
Simultaneously, add the previously prepared diazonium salt solution and a 30% liquid caustic soda solution dropwise, maintaining the pH at 4-4.5 and the temperature at 0-5 °C.
-
After the addition, warm the mixture to 15 °C and stir until the reaction is complete, as monitored by GC.
-
Allow the layers to separate. Wash the upper organic phase with a 5% ammonia solution until neutral.
-
-
Step 3: Hydrolysis
-
Transfer the organic phase to a hydrolysis kettle containing 60 L of 20% hydrochloric acid.
-
Heat the mixture to 90-95 °C with stirring and monitor the reaction by GC.
-
Upon completion, cool the mixture and allow the layers to separate.
-
Wash the upper organic phase with a 10% sodium bicarbonate solution and then with water until neutral.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and purify by vacuum distillation to obtain 3'-(trifluoromethyl)acetophenone.
-
Protocol 2: Friedel-Crafts Acetylation of Trifluoromethylbenzene
This large-scale synthesis involves the direct acetylation of trifluoromethylbenzene.
-
In an 8000 L stainless steel reaction kettle, add 4000 kg of ethyl n-propyl ether, 1000 kg of trifluoromethylbenzene, 472 kg of acetic acid, 30 kg of tetrabutylammonium bromide, and 6 kg of sodium tert-butoxide.[3]
-
Pressurize the reactor with nitrogen gas to 0.5-0.6 MPa and heat to 65-75 °C with stirring.[3]
-
Maintain the reaction at this temperature for 9 hours.[3]
-
Cool the reaction mixture to room temperature and wash with 300 kg of water.[3]
-
Separate the aqueous phase. The organic phase is subjected to vacuum distillation to remove the ethyl n-propyl ether and purify the product, yielding 3'-(trifluoromethyl)acetophenone.[3]
Applications in Drug Discovery and Agrochemicals
3'-(Trifluoromethyl)acetophenone is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[4]
-
Pharmaceuticals: It serves as a building block for creating anti-inflammatory and analgesic agents.[5] One notable application is as a reagent in the stabilization of the endosomal Toll-like receptor 8 (TLR8), which can lead to inhibitory activity.[6]
-
Agrochemicals: This compound is a crucial intermediate in the preparation of the commercial fungicide Trifloxystrobin.[2][7]
While the specific details of the interaction are not fully elucidated in the available literature, the reported use of 3'-(trifluoromethyl)acetophenone in stabilizing TLR8 suggests a potential role in modulating the TLR8 signaling pathway. TLR8 is an endosomal receptor that recognizes single-stranded RNA, leading to the activation of downstream signaling cascades, primarily through the MyD88-dependent pathway, culminating in the activation of NF-κB and the production of pro-inflammatory cytokines. The stabilization of TLR8 by a small molecule could either enhance or inhibit its signaling, depending on the nature of the interaction.
Section 2: this compound
Structure and Nomenclature
This compound features a trifluoromethylthio group at the meta-position of the acetophenone structure.
-
Chemical Structure:

-
IUPAC Name: 1-[3-(Trifluoromethylsulfanyl)phenyl]ethanone[8]
-
CAS Number: 56773-33-2[8]
-
Synonyms: 3-(Trifluoromethylthio)acetophenone, 3-Acetylphenyl trifluoromethyl sulfide
Physicochemical and Spectral Data
The following table summarizes the key physicochemical and spectral properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₉H₇F₃OS | [9] |
| Molecular Weight | 220.21 g/mol | [9] |
| Appearance | Clear, faint lemon liquid | ChemicalBook |
| Boiling Point | 197.9 ± 40.0 °C (Predicted) | ChemicalBook |
| Density | 1.32 ± 0.1 g/cm³ (Predicted) | ChemicalBook |
| GC-MS | See original source for detailed data | [10] |
Synthesis
While specific detailed protocols for the synthesis of this compound are less commonly available in general literature compared to its trifluoromethyl counterpart, it can be synthesized through methods involving the trifluoromethylthiolation of an appropriate acetophenone precursor.
Applications in Drug Discovery
The trifluoromethylthio (SCF₃) group is of significant interest in medicinal chemistry due to its high lipophilicity, which can enhance the permeability of molecules across cell membranes and the blood-brain barrier, potentially increasing the bioavailability of drug candidates. While specific drug development projects involving this compound are not prominently documented in the public domain, its structural motif is valuable for the synthesis of novel bioactive compounds.
The following diagram illustrates a general experimental workflow for the synthesis and biological evaluation of novel drug candidates derived from this compound.
References
- 1. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 2. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 3. 3'-(Trifluoromethyl)acetophenone synthesis - chemicalbook [chemicalbook.com]
- 4. nbinno.com [nbinno.com]
- 5. Enhanced Tour Demo | Virtual tour generated by Panotour [s3.amazonaws.com]
- 6. 3'-(Trifluoromethyl)acetophenone | 349-76-8 [chemicalbook.com]
- 7. Page loading... [guidechem.com]
- 8. Synthesis routes of 3'-(Trifluoromethyl)acetophenone [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. This compound | C9H7F3OS | CID 2777838 - PubChem [pubchem.ncbi.nlm.nih.gov]
3'-(Trifluoromethylthio)acetophenone molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 3'-(Trifluoromethylthio)acetophenone. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this guide also outlines general, plausible methodologies for its synthesis and analysis based on established chemical principles for analogous structures.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C9H7F3OS | PubChem[1] |
| Molecular Weight | 220.21 g/mol | PubChem[1] |
| IUPAC Name | 1-[3-(trifluoromethylsulfanyl)phenyl]ethanone | PubChem[1] |
| CAS Number | 56773-33-2 | PubChem[1] |
Conceptual Experimental Protocols
Conceptual Synthesis
A plausible synthetic route to this compound could involve a two-step process: the trifluoromethylthiolation of an appropriate aromatic precursor followed by acylation. A conceptual workflow for this process is illustrated below.
Caption: Conceptual workflow for the synthesis of this compound.
Methodology Overview:
-
Trifluoromethylthiolation of an Aryl Halide: A common approach for introducing a trifluoromethylthio (-SCF3) group onto an aromatic ring is through a metal-catalyzed cross-coupling reaction. An appropriate starting material, such as 3-bromoaniline or another 3-substituted aryl halide, would be reacted with a trifluoromethylthiolating agent. Reagents like tetramethylammonium trifluoromethylthiolate ([NMe4][SCF3]) in the presence of a nickel or palladium catalyst are often employed for this type of transformation. The reaction would likely be carried out in an inert atmosphere and a suitable organic solvent.
-
Conversion to the Acetophenone: The resulting 3-(trifluoromethylthio)aniline could then be converted to the target acetophenone. A standard method for this transformation is through a Sandmeyer-type reaction. The aniline would first be diazotized using sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures. The resulting diazonium salt can then be reacted with an acetylating agent, such as acetaldehyde oxime, followed by hydrolysis to yield the final ketone product.
Purification at each step would likely involve standard organic chemistry techniques such as extraction, washing, and column chromatography.
Analytical Characterization
The structural confirmation and purity assessment of this compound would rely on a combination of standard spectroscopic and chromatographic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Would be used to identify the protons on the aromatic ring and the methyl group of the acetyl moiety. The chemical shifts and coupling patterns of the aromatic protons would confirm the 1,3-disubstitution pattern.
-
¹³C NMR: Would show distinct signals for the carbonyl carbon, the methyl carbon, the aromatic carbons, and the carbon of the trifluoromethyl group (as a quartet due to coupling with fluorine).
-
¹⁹F NMR: Is a crucial technique for fluorine-containing compounds. A singlet peak would be expected, and its chemical shift would be characteristic of the -SCF3 group, confirming its presence.
-
-
Mass Spectrometry (MS): This technique would be used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, which can be used to confirm the molecular formula (C9H7F3OS). The fragmentation pattern observed in the mass spectrum could also provide further structural information.
-
Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the key functional groups. A strong absorption band characteristic of the carbonyl (C=O) stretch of the ketone would be expected around 1680-1700 cm⁻¹. Absorptions corresponding to C-H bonds of the aromatic ring and the methyl group, as well as vibrations associated with the C-F bonds, would also be present.
-
Chromatographic Methods: Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be employed to assess the purity of the compound. By using a suitable column and detection method (e.g., flame ionization detection for GC or UV detection for HPLC), the presence of any impurities or starting materials can be determined.
References
Navigating the Safety Profile of 3'-(Trifluoromethylthio)acetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide offers an in-depth overview of the available safety information for 3'-(Trifluoromethylthio)acetophenone, a compound of interest in contemporary chemical research and drug discovery. Due to the limited availability of a comprehensive Safety Data Sheet (SDS), this document synthesizes the most current and reliable data, primarily from the PubChem database, to guide laboratory professionals in the safe handling and management of this substance. It is imperative to note that this guide is not a substitute for a manufacturer-provided SDS, which should be consulted whenever available.
GHS Hazard Classification
The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. For this compound, the following GHS classifications have been reported[1].
Table 1: GHS Hazard Statements for this compound [1]
| Hazard Code | Hazard Statement | Hazard Class |
| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |
| H312 | Harmful in contact with skin | Acute toxicity, dermal (Category 4) |
| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |
| H332 | Harmful if inhaled | Acute toxicity, inhalation (Category 4) |
| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |
Pictogram:
Signal Word: Warning[1]
Physical and Chemical Properties
Understanding the physical and chemical properties of a substance is fundamental to its safe handling and storage.
Table 2: Physical and Chemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C₉H₇F₃OS |
| Molecular Weight | 220.21 g/mol |
| IUPAC Name | 1-[3-(trifluoromethylsulfanyl)phenyl]ethanone |
| CAS Number | 56773-33-2 |
Recommended Safety Protocols
Given the GHS hazard classifications, stringent adherence to standard laboratory safety protocols is essential when working with this compound. The following workflow outlines the general procedure for handling a chemical spill, a critical aspect of laboratory safety.
Caption: Workflow for a laboratory chemical spill response.
Logical Framework for Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is dictated by the known hazards of a chemical. The following diagram illustrates the decision-making process for PPE selection when handling this compound.
Caption: Decision logic for selecting appropriate PPE.
References
A Technical Guide to 3'-(Trifluoromethylthio)acetophenone for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on 3'-(Trifluoromethylthio)acetophenone, a key building block in pharmaceutical and agrochemical research. This document outlines its chemical and physical properties, identifies commercial suppliers, and presents its utility in organic synthesis.
Core Compound Specifications
This compound, with the CAS number 56773-33-2, is an aromatic ketone distinguished by the presence of a trifluoromethylthio group at the meta-position of the acetophenone core. This functional group imparts unique electronic properties and enhances the lipophilicity of molecules into which it is incorporated, making it a valuable synthon for the development of novel bioactive compounds.
A summary of its key quantitative data is provided in the table below, compiled from various commercial suppliers to facilitate easy comparison for procurement and experimental design.
| Property | Value | Source(s) |
| CAS Number | 56773-33-2 | PubChem[1], CymitQuimica[2] |
| Molecular Formula | C₉H₇F₃OS | PubChem[1], CymitQuimica[2] |
| Molecular Weight | 220.21 g/mol | PubChem[1], CymitQuimica[2] |
| Purity | 94% | CymitQuimica[2] |
| Physical Form | Clear orange liquid | CymitQuimica[2] |
| IUPAC Name | 1-[3-(trifluoromethylsulfanyl)phenyl]ethanone | PubChem[1] |
Commercial Suppliers
A variety of chemical suppliers offer this compound for research and development purposes. The following table lists some of the key commercial sources for this compound. Researchers are advised to request certificates of analysis from suppliers for lot-specific data.
| Supplier | Notes |
| Apollo Scientific | A primary manufacturer of this compound. |
| CymitQuimica | Distributor for Apollo Scientific.[2] |
| Fluorochem | A supplier of fluorinated compounds. |
| Sigma-Aldrich | Lists the compound in their catalog. |
| Alfa Aesar | A Thermo Fisher Scientific brand. |
Applications in Organic Synthesis
While specific, detailed experimental protocols for this compound are not abundantly available in public literature, its structural analogue, 3'-(Trifluoromethyl)acetophenone, is widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. The trifluoromethylthio group is known to be a bioisostere of other functionalities and can be leveraged to modulate the biological activity and pharmacokinetic properties of a lead compound.
Based on the known reactivity of acetophenones and the electronic nature of the trifluoromethylthio group, a logical synthetic application is in the construction of heterocyclic compounds, which are prevalent in drug discovery. A hypothetical experimental workflow for the synthesis of a pyrazole derivative, a common scaffold in medicinal chemistry, is presented below.
Caption: Hypothetical synthesis of a pyrazole derivative.
This proposed workflow illustrates a Claisen condensation of this compound with diethyl oxalate, followed by a cyclocondensation reaction with hydrazine hydrate to yield the target pyrazole. This pathway is a common strategy for the synthesis of a wide range of biologically active molecules.
Logical Relationship of Key Chemical Properties
The chemical properties of this compound are interconnected and dictate its reactivity and potential applications. The following diagram illustrates these relationships.
Caption: Interplay of structural features and chemical properties.
The acetophenone backbone provides the reactive carbonyl group, while the trifluoromethylthio substituent at the meta position strongly influences the electronic properties of the aromatic ring and the overall lipophilicity of the molecule. This interplay is critical for its utility in the synthesis of novel compounds with desired physicochemical and biological profiles. Researchers can exploit these features to design and synthesize new chemical entities for various research applications.
References
The Trifluoromethylthio Group: A Technical Guide to Synthesis and Application in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
The trifluoromethylthio (SCF₃) group has emerged as a crucial substituent in modern medicinal chemistry and drug development. Its unique combination of high lipophilicity, strong electron-withdrawing character, and metabolic stability allows for the fine-tuning of a drug candidate's physicochemical and pharmacokinetic properties. This technical guide provides an in-depth overview of the SCF₃ group, including its core properties, a detailed examination of synthetic methodologies for its introduction into organic molecules, and its strategic application in drug design. Emphasis is placed on practical, modern, and safe experimental protocols for key trifluoromethylthiolation reactions.
Introduction: The Rise of the SCF₃ Group in Medicinal Chemistry
The strategic incorporation of fluorine-containing functional groups is a well-established strategy for optimizing the properties of bioactive molecules. Among these, the trifluoromethylthio (SCF₃) group has garnered significant attention for its profound impact on a molecule's pharmacological profile.[1] Unlike its trifluoromethoxy (OCF₃) analogue, the SCF₃ group imparts a unique and potent combination of properties. It is one of the most lipophilic functional groups known, a characteristic that can significantly enhance a molecule's ability to cross lipid membranes, thereby improving absorption and bioavailability.[2][3] Furthermore, its strong electron-withdrawing nature can increase the metabolic stability of adjacent chemical bonds to enzymatic degradation and modulate the acidity or basicity of nearby functional groups.[1] These attributes make the SCF₃ group a valuable tool for medicinal chemists to overcome common challenges in drug development, such as poor permeability, rapid metabolism, and off-target toxicity. This guide will explore the fundamental properties, synthesis, and application of this increasingly important functional group.
Physicochemical Properties of the Trifluoromethylthio Group
The utility of the SCF₃ group in drug design is rooted in its distinct electronic and steric properties. These properties are often quantified using established physical organic parameters, which allow for a comparison with other common functional groups.
Lipophilicity
Lipophilicity, often measured by the Hansch parameter (π), is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The SCF₃ group is one of the most lipophilic substituents used in medicinal chemistry.
Table 1: Comparison of Hansch Lipophilicity Parameters (π)
| Substituent | Hansch Parameter (π) |
|---|---|
| -SCF₃ | 1.44 [2] |
| -OCF₃ | 1.04[2] |
| -CF₃ | 0.88[2] |
| -I | 1.12 |
| -Br | 0.86 |
| -Cl | 0.71 |
| -CH₃ | 0.52[2] |
| -H | 0.00 |
| -OH | -0.67 |
The Hansch parameter (π) is a measure of the lipophilicity of a substituent. A positive value indicates that the substituent is more lipophilic than hydrogen.
Electronic Effects
The electronic influence of a substituent is described by the Hammett parameters, σm (meta-directing) and σp (para-directing), which quantify the electron-withdrawing or electron-donating ability of a group on an aromatic ring. The SCF₃ group is a strong electron-withdrawing group through induction, which can impact receptor binding interactions and the pKa of nearby acidic or basic centers.
Table 2: Comparison of Hammett Parameters (σ)
| Substituent | σm | σp |
|---|---|---|
| -SCF₃ | 0.40 [4] | 0.50 |
| -SO₂CF₃ | 0.79 | 0.95 |
| -CF₃ | 0.44[4] | 0.53 |
| -CN | 0.61 | 0.70 |
| -NO₂ | 0.71 | 0.78 |
| -Cl | 0.37 | 0.23 |
| -OCH₃ | 0.12 | -0.27 |
Positive σ values indicate an electron-withdrawing effect, while negative values indicate an electron-donating effect.
Synthetic Methodologies for Trifluoromethylthiolation
The introduction of the SCF₃ group has evolved from the use of hazardous, gaseous reagents like CF₃SCl to the development of stable, crystalline, and highly reactive electrophilic reagents.[1] These modern reagents have made trifluoromethylthiolation a more accessible and versatile transformation in the synthetic organic chemist's toolbox.
Evolution of Reagents
The following diagram illustrates the progression from early, hazardous trifluoromethylthiolating agents to the modern, bench-stable reagents that are now commonplace in research and development.
Key Reagents and Experimental Protocols
Modern trifluoromethylthiolation reactions often employ electrophilic reagents that can be handled safely on the benchtop. N-(Trifluoromethylthio)saccharin is a prominent example, valued for its high reactivity and broad substrate scope.[5][6]
This protocol details the synthesis of a key electrophilic trifluoromethylthiolating reagent from readily available starting materials. The workflow involves the preparation of two key intermediates, N-chlorosaccharin and silver(I) trifluoromethanethiolate, followed by their reaction to yield the final product.
-
Part A: Synthesis of N-Chlorosaccharin.
-
To a 500 mL round-bottom flask, add saccharin (18.0 g, 98.3 mmol) and methanol (350 mL).
-
Stir the suspension vigorously under a nitrogen atmosphere.
-
Add tert-butyl hypochlorite (13.9 g, 128 mmol) in one portion. The suspension will briefly become a clear solution before a white precipitate forms.
-
Stir the mixture for 5 minutes at room temperature.
-
Collect the precipitate by vacuum filtration, wash the filter cake with petroleum ether (100 mL), and dry the solid under high vacuum to afford N-chlorosaccharin as a white powder (yield: 76–79%).
-
-
Part B: Synthesis of Silver(I) Trifluoromethanethiolate (AgSCF₃).
-
To an oven-dried 500 mL round-bottom flask, add dry silver(I) fluoride (AgF) (50 g, 394.1 mmol).
-
Add dry acetonitrile (150 mL) followed by carbon disulfide (CS₂) (30 g, 394.1 mmol). Caution: CS₂ is highly flammable and has a low auto-ignition temperature.
-
Fit the flask with a reflux condenser and heat the mixture to a vigorous reflux at 80 °C with efficient stirring for 10 hours.
-
After cooling, remove the solvent and excess CS₂ by distillation.
-
The remaining solid is dried under high vacuum to afford tris-silver(I) trifluoromethanethiolate as an off-white solid (yield: 74-92%).
-
-
Part C: Synthesis of N-(Trifluoromethylthio)saccharin.
-
In a 250 mL round-bottom flask, combine N-chlorosaccharin (5.0 g, 23.0 mmol) and AgSCF₃ (6.0 g, 9.0 mmol) in acetonitrile (65 mL).
-
Stir the mixture vigorously under a nitrogen atmosphere at room temperature for 30 minutes.
-
Filter the reaction mixture through a pad of Celite to remove solid byproducts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (90 mL) and filter through Celite again to ensure clarity.
-
Remove the dichloromethane under reduced pressure to yield N-(trifluoromethylthio)saccharin as a white solid (yield: 61–77%). The product should be stored in a refrigerator with exclusion of moisture.
-
Electron-rich heterocycles, such as indoles, are common scaffolds in medicinal chemistry. This protocol describes a general method for the C3-trifluoromethylthiolation of indoles using N-(trifluoromethylthio)saccharin.
-
To a solution of the indole (0.5 mmol) in 2,2,2-trifluoroethanol (TFE) (2.0 mL), add N-(trifluoromethylthio)saccharin (1.2 equiv., 0.6 mmol).
-
Stir the reaction mixture at room temperature for 1-4 hours (monitor by TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the 3-(trifluoromethylthio)indole product. Yields for many simple indoles are typically >90%.
This method allows for the formation of C(sp²)-SCF₃ bonds, providing access to trifluoromethylthiolated arenes, which are important building blocks.
Methodology: [10]
-
To an oven-dried Schlenk tube, add CuI (10 mol%), 1,10-phenanthroline (10 mol%), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the tube with nitrogen (repeat three times).
-
Add the aryl boronic acid (1.0 equiv.), the electrophilic trifluoromethylthiolating reagent (e.g., N-(trifluoromethylthio)phthalimide, 1.2 equiv.), and diglyme as the solvent.
-
Stir the reaction mixture at 35 °C for 14 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield the aryl trifluoromethyl thioether.
Applications in Drug Discovery and Development
The unique properties of the SCF₃ group have led to its incorporation into a range of drug candidates and approved medicines. While less common than the -CF₃ group, its use is a growing strategy in modern drug design. One notable example is the investigational drug lenacapavir , an HIV-1 capsid inhibitor, which features a trifluoromethylthio-substituted aromatic ring. The inclusion of the SCF₃ group in drug candidates often aims to enhance metabolic stability and improve cell permeability.[3][11]
The decision to incorporate an SCF₃ group and the choice of synthetic method depend on several factors, including the substrate's reactivity, the desired position of the group, and the stage of the synthetic sequence. The following diagram provides a simplified decision-making framework for selecting a trifluoromethylthiolation strategy.
Conclusion
The trifluoromethylthio group is a powerful asset in the field of medicinal chemistry, offering a reliable method for enhancing the drug-like properties of molecular scaffolds. Its high lipophilicity and strong electron-withdrawing nature provide a unique combination of attributes that can address common liabilities in drug candidates, such as poor permeability and metabolic instability. With the development of safe, stable, and highly reactive trifluoromethylthiolating reagents, the incorporation of the SCF₃ group has become a practical and accessible strategy for chemists in both academic and industrial research. The continued exploration of new synthetic methods and a deeper understanding of the group's influence on biological systems will undoubtedly solidify the SCF₃ group's role in the development of next-generation therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. enamine.net [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. orgsyn.org [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. sioc.ac.cn [sioc.ac.cn]
- 9. benchchem.com [benchchem.com]
- 10. Copper-catalyzed trifluoromethylthiolation of aryl and vinyl boronic acids with a shelf-stable electrophilic trifluoromethylthiolating reagent - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. enamine.net [enamine.net]
Spectroscopic Analysis of 3'-(Trifluoromethylthio)acetophenone: A Technical Guide
3'-(Trifluoromethylthio)acetophenone: Available Data
Chemical Structure:
Compound Identification:
| Parameter | Value | Reference |
| IUPAC Name | 1-[3-(Trifluoromethylsulfanyl)phenyl]ethanone | [1] |
| CAS Number | 56773-33-2 | [1] |
| Molecular Formula | C₉H₇F₃OS | [1] |
| Molecular Weight | 220.21 g/mol | [1] |
| InChI | InChI=1S/C9H7F3OS/c1-6(13)7-3-2-4-8(5-7)14-9(10,11,12)/h2-5H,1H3 | [1] |
| InChIKey | UKKYMJZZMADIAV-UHFFFAOYSA-N | [1] |
Spectroscopic Data:
-
Mass Spectrometry (MS): GC-MS data is noted to be available, with the instrument specified as a Varian Saturn 2100 T. However, the detailed mass spectrum is not provided in the readily accessible sources.[1]
Spectroscopic Data for 3'-(Trifluoromethyl)acetophenone (Illustrative Example)
The following sections provide a detailed spectroscopic analysis of 3'-(Trifluoromethyl)acetophenone (CAS Number: 349-76-8), a structural analog of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 8.21 | s | Ar-H |
| 8.15 | d | Ar-H |
| 7.82 | d | Ar-H |
| 7.62 | t | Ar-H |
| 2.65 | s | -CH₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| 196.7 | C=O |
| 138.0 | Ar-C |
| 132.4 | Ar-CH |
| 131.2 (q) | Ar-C-CF₃ |
| 129.5 | Ar-CH |
| 129.4 | Ar-CH |
| 126.8 | Ar-CH |
| 123.7 (q) | -CF₃ |
| 26.7 | -CH₃ |
Solvent: CDCl₃, Reference: TMS (0 ppm)
¹⁹F NMR Spectroscopic Data
Data for ¹⁹F NMR of 3'-(Trifluoromethyl)acetophenone is not explicitly detailed in the search results. Generally, a single peak corresponding to the -CF₃ group would be expected.
Infrared (IR) Spectroscopy
IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| ~3000-3100 | C-H stretch (aromatic) |
| ~1700 | C=O stretch (ketone) |
| ~1600, ~1450 | C=C stretch (aromatic ring) |
| ~1350 | C-F stretch |
| ~1100-1200 | C-F stretch |
| ~900-675 | C-H bend (out-of-plane) |
Mass Spectrometry (MS)
Mass Spectrometry Data
| m/z | Interpretation |
| 188 | [M]⁺ (Molecular ion) |
| 173 | [M - CH₃]⁺ |
| 145 | [M - COCH₃]⁺ |
| 115 | [C₆H₄F]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound (typically 5-20 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is dissolved in a deuterated solvent (e.g., CDCl₃) to a final volume of approximately 0.6-0.7 mL in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm). The spectrum is acquired on a 400 or 500 MHz NMR spectrometer. For ¹³C NMR, proton broadband decoupling is typically used to simplify the spectrum.
Infrared (IR) Spectroscopy
The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid sample, a KBr pellet is prepared by grinding a small amount of the sample with KBr powder and pressing the mixture into a translucent disk. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
A dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer. For Electron Ionization (EI) mass spectrometry, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are separated by a mass analyzer based on their mass-to-charge ratio (m/z) and detected.
Visualizations
Caption: Workflow for NMR Spectroscopy.
References
The Dawn of a Privileged Functional Group: An In-depth Guide to the Early Studies and Discovery of Trifluoromethylthiolated Compounds
Abstract: The trifluoromethylthio (SCF3) group has become a cornerstone in modern medicinal and agricultural chemistry, prized for its unique ability to modulate molecular properties such as lipophilicity, metabolic stability, and electron distribution.[1][2][3] This technical guide provides a comprehensive overview of the seminal, early-stage research that paved the way for the widespread use of trifluoromethylthiolated compounds. We delve into the foundational synthetic methodologies, present key physicochemical data from early discoveries, and illustrate the logical workflows that characterized this pioneering era of organofluorine chemistry. This paper is intended for researchers, scientists, and professionals in drug development who wish to understand the historical context and fundamental chemistry of this vital functional group.
The Pioneers: The Yagupol'skii School and Early Reagents
The journey to controllably introduce the SCF3 moiety into organic molecules was fraught with initial challenges due to the nature of the first-generation reagents. Early methods often involved volatile, toxic, and difficult-to-handle gases like trifluoromethanesulfenyl chloride (CF3SCl) and bis(trifluoromethyl) disulfide (CF3SSCF3), which limited their practical application.[1]
A significant breakthrough in this field is largely credited to the foundational work of Professor L. M. Yagupol'skii and his colleagues, including N. V. Kondratenko and G. N. Timofeeva.[4] Their systematic investigation into the synthesis and properties of aromatic compounds containing fluorine laid the groundwork for taming the reactive trifluoromethylthio group. A pivotal development was the preparation and use of copper(I) trifluoromethylthiolate (CuSCF3), a more manageable and effective reagent for the nucleophilic trifluoromethylthiolation of aryl halides. This innovation marked a crucial step towards making SCF3-containing compounds more accessible for broader scientific investigation.
Early Synthetic Methodologies and Experimental Protocols
The most significant early method for creating a C(sp²)–SCF3 bond was the reaction of an aryl halide with a suitable trifluoromethylthiolating agent. The Yagupol'skii-Kondratenko reaction, which utilizes CuSCF3 with aryl iodides or bromides in a polar aprotic solvent, became the benchmark protocol.
Key Experiment: Synthesis of Phenyl Trifluoromethyl Thioether
This protocol is based on the early work on the copper-mediated trifluoromethylthiolation of aryl iodides.
Objective: To synthesize phenyl trifluoromethyl thioether from iodobenzene and copper(I) trifluoromethylthiolate.
Reagents:
-
Iodobenzene
-
Copper(I) trifluoromethylthiolate (CuSCF3)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
Hydrochloric acid (for workup)
-
Diethyl ether or other suitable organic solvent (for extraction)
-
Magnesium sulfate or sodium sulfate (for drying)
Procedure:
-
Reaction Setup: A flame-dried reaction flask is charged with copper(I) trifluoromethylthiolate and iodobenzene under an inert atmosphere (e.g., nitrogen or argon).
-
Solvent Addition: Anhydrous, polar aprotic solvent (DMF or NMP) is added to the flask.
-
Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 120°C to 150°C. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and poured into a dilute aqueous solution of hydrochloric acid.
-
Extraction: The aqueous mixture is extracted several times with an organic solvent such as diethyl ether.
-
Purification: The combined organic layers are washed with water and brine, dried over an anhydrous drying agent (e.g., MgSO4), and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield pure phenyl trifluoromethyl thioether.
Physicochemical Properties: Quantifying the Influence of the SCF3 Group
A primary focus of early research was to understand the electronic influence of the newly introduced SCF3 group on aromatic systems. The strong electron-withdrawing nature of this group was quantified by determining its Hammett constants (σ).[2] These parameters are crucial for predicting reactivity and understanding the impact on a molecule's overall properties.
| Parameter | Description | Value |
| Hammett Constant (σ_p) | Measures the electronic effect of a substituent at the para position of a benzene ring. | +0.50 |
| Hammett Constant (σ_m) | Measures the electronic effect of a substituent at the meta position of a benzene ring. | +0.40 |
| Hansch Lipophilicity (π) | Quantifies the contribution of a substituent to the lipophilicity of a molecule. | +1.44 |
Note: The exact values reported in early literature may vary slightly. The values presented are representative of the consensus from foundational studies.
Visualizing Early Workflows and Concepts
The logical progression of early synthetic strategies and the conceptual understanding of the SCF3 group's properties can be visualized to provide a clearer perspective.
Caption: Early workflow for aryl trifluoromethylthiolation.
Caption: Properties and implications of the SCF3 group.
Conclusion
The early investigations into trifluoromethylthiolated compounds, spearheaded by pioneers like L. M. Yagupol'skii, transformed the SCF3 group from a chemical curiosity into a powerful tool for molecular design. The development of more manageable reagents and robust synthetic protocols for aryl trifluoromethylthiolation was a critical turning point. Concurrently, the initial quantification of the group's potent electron-withdrawing and lipophilic character provided the fundamental rationale for its subsequent, widespread adoption in the development of pharmaceuticals and agrochemicals.[2][5] This foundational research established the essential chemistry and property profile of the SCF3 group, directly enabling the advanced applications seen in modern chemical science.
References
Unlocking New Frontiers: A Technical Guide to Emerging Research Areas in Trifluoromethylthio Compounds
A Whitepaper for Innovators in Chemical and Pharmaceutical Sciences
Abstract
The trifluoromethylthio (SCF3) group has emerged as a uniquely powerful functional moiety in the design of novel molecules across medicinal chemistry, agrochemistry, and materials science. Its distinct combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character offers unparalleled advantages for modulating molecular properties. This technical guide provides an in-depth exploration of promising research avenues for the development of new SCF3-containing compounds. It is intended for researchers, scientists, and drug development professionals, offering a curated overview of key biological targets and material applications, supported by quantitative data, detailed experimental protocols, and visual workflows to guide future discovery and innovation.
Introduction: The Trifluoromethylthio Advantage
The strategic incorporation of fluorine-containing groups has become a cornerstone of modern molecular design. Among these, the trifluoromethylthio (SCF3) group stands out for its profound impact on a molecule's physicochemical and biological profile. Unlike the more common trifluoromethyl (CF3) group, the SCF3 moiety possesses a higher Hansch lipophilicity parameter (π = 1.44), which can significantly enhance a compound's ability to permeate biological membranes.[1] This property is of paramount importance in the development of pharmaceuticals and agrochemicals, as it can lead to improved bioavailability and efficacy.[2][3]
Furthermore, the strong electron-withdrawing nature of the SCF3 group contributes to increased metabolic stability by shielding adjacent chemical bonds from enzymatic degradation.[3] This guide will delve into three key areas ripe for exploration with novel SCF3 compounds: medicinal chemistry, specifically in oncology; advanced agrochemicals; and functional organic materials.
Potential Research Area 1: Medicinal Chemistry - Targeting Oncogenic Signaling
A significant opportunity for the application of novel trifluoromethylthio compounds lies in the development of kinase inhibitors for oncology. The RAS-RAF-MEK-ERK signaling pathway is one of the most frequently dysregulated pathways in human cancers, making it a prime target for therapeutic intervention.[4][5] Many existing kinase inhibitors utilize a trifluoromethyl (CF3) group; exploring the bioisosteric replacement with or addition of an SCF3 group presents a compelling strategy for developing next-generation therapeutics with potentially improved potency, selectivity, and pharmacokinetic profiles.
Quantitative Data: Biological Activity of Fluorinated Kinase Inhibitors
The following table summarizes the in vitro inhibitory activities of representative trifluoromethyl-containing kinase inhibitors. The exploration of SCF3 analogues of these or similar scaffolds is a key proposed research direction.
| Compound/Scaffold | Target Kinase(s) | IC50 Value(s) | Cell Line(s) | Reference(s) |
| Ponatinib (analogue 13a ) | Abl | 0.74 nM | K562 | [6][7] |
| Ponatinib (analogue 13a ) | FLT3 | - | KG1a | [6][7] |
| Ponatinib (analogue 40b ) | FLT3 | 0.040 µM | KG1a | [6][7] |
| Benzofuro[3,2-b]pyridin-2(1H)-one (6f ) | BTK / PI3Kδ | 74 nM / 170 nM | - | [8] |
| Furopyridine (PD18 ) | EGFR (mutant) | 5.0 nM | - | [9] |
Signaling Pathway: The RAS-RAF-MEK-ERK Cascade
The diagram below illustrates the RAS-RAF-MEK-ERK signaling pathway, a critical regulator of cell proliferation and survival that is often hyperactivated in cancer. Novel SCF3-containing compounds could be designed to target key kinases in this cascade, such as BRAF or MEK, potentially offering advantages over existing inhibitors.
Experimental Protocol: Synthesis of a Trifluoromethyl-Containing Kinase Inhibitor Scaffold
The following protocol is adapted from established methods for the synthesis of Ponatinib, a multi-targeted tyrosine kinase inhibitor, and serves as a representative workflow for creating complex, trifluoromethyl-containing heterocyclic compounds.[10] The introduction of an SCF3 group could be explored by using appropriately substituted starting materials.
Step 1: Amide Coupling
-
To a solution of 3-iodo-4-methylbenzoic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).
-
Stir the mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain 3-iodo-4-methylbenzoyl chloride.
-
Dissolve the crude acid chloride in DCM and add it dropwise to a solution of 4-amino-2-(trifluoromethyl)benzaldehyde (1.0 eq) and triethylamine (1.5 eq) in DCM at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine. Dry the organic layer over anhydrous Na2SO4, filter, and concentrate to yield N-(4-formyl-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide.
Step 2: Sonogashira Coupling
-
To a degassed solution of N-(4-formyl-3-(trifluoromethyl)phenyl)-3-iodo-4-methylbenzamide (1.0 eq) and 3-ethynylimidazo[1,2-b]pyridazine (1.1 eq) in a mixture of THF and triethylamine, add Pd(PPh3)4 (0.05 eq) and CuI (0.1 eq).
-
Stir the reaction mixture at 60 °C under an inert atmosphere for 8 hours.
-
After cooling, filter the mixture through celite and concentrate the filtrate.
-
Purify the residue by column chromatography to yield the coupled aldehyde intermediate.
Step 3: Reductive Amination
-
To a solution of the aldehyde intermediate (1.0 eq) and 1-methylpiperazine (1.2 eq) in dichloroethane (DCE), add sodium triacetoxyborohydride (1.5 eq).
-
Stir the reaction at room temperature for 12 hours.
-
Quench the reaction with saturated NaHCO3 solution and extract with DCM.
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by column chromatography to obtain the final Ponatinib-like compound.
Potential Research Area 2: Agrochemicals - Next-Generation Coccidiostats
The trifluoromethylthio group is a well-established pharmacophore in agrochemicals. Toltrazuril, an anticoccidial agent used in veterinary medicine, features a prominent SCF3 moiety.[11] Its mechanism of action involves the disruption of key metabolic processes in the parasite.[12][13] This provides a strong rationale for the design of novel SCF3-containing compounds targeting similar or different pathways in a range of agricultural pests, including fungi, insects, and weeds.
Quantitative Data: Herbicidal and Fungicidal Activity
The table below presents biological activity data for recently developed SCF3-containing agrochemical candidates, highlighting the potential for high efficacy.
| Compound Class | Target Organism(s) | Activity Data | Reference(s) |
| Phenylpyridine Derivative (5a ) | Amaranthus retroflexus | >85% inhibition @ 37.5 g/hm² | [14] |
| Phenylpyridine Derivative (5a ) | Abutilon theophrasti | >85% inhibition @ 37.5 g/hm² | [14] |
| Phenylpyridine Derivative (7a ) | Nicotiana tabacum PPO | IC50 = 9.4 nM | [15] |
| Trifluoromethyl Sydnone (D17 ) | Pseudoperonospora cubensis | EC50 = 49 mg/L | [6] |
| Trifluoromethylpyrimidine (5l ) | Botrytis cinerea | 100% inhibition @ 50 µg/mL | [10] |
Mechanism of Action Pathway: Toltrazuril in Coccidia
Toltrazuril acts on the intracellular developmental stages of coccidia by disrupting the parasite's respiratory chain and pyrimidine synthesis. This leads to swelling of the endoplasmic reticulum and Golgi apparatus, and inhibits nuclear division, ultimately causing the parasite's death.[12][13][16]
Experimental Workflow: High-Throughput Screening (HTS) for Novel Agrochemicals
The discovery of new agrochemicals often relies on HTS. The following diagram outlines a typical workflow, from compound library screening to lead identification. Novel SCF3-containing compounds would be introduced at the library stage.
Potential Research Area 3: Materials Science - Advanced Organic Fluorophores
The unique electronic properties of the SCF3 group make it an attractive substituent for the development of advanced organic materials, such as those used in Organic Light-Emitting Diodes (OLEDs) and fluorescent probes. Boron-dipyrromethene (BODIPY) dyes are a class of fluorophores known for their high fluorescence quantum yields and photostability.[] Functionalizing the BODIPY core with SCF3 groups is a promising, yet underexplored, strategy to fine-tune their photophysical properties for applications in bioimaging and materials science.
Quantitative Data: Photophysical Properties of Functional Dyes
The following table shows the photophysical properties of a parent BODIPY dye and illustrates the typical shifts observed upon substitution, providing a basis for predicting the potential effects of SCF3 functionalization. Research is needed to populate such a table with SCF3-specific data.
| Compound | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Solvent | Reference(s) |
| Unsubstituted BODIPY | 503 | 512 | ~1.0 | Various | [] |
| meso-Phenyl BODIPY | 582 | 602 | 0.85 | CH2Cl2 | [1] |
| meso-(4-Fluorophenyl) BODIPY | 586 | 605 | 0.80 | CH2Cl2 | [1] |
| Hypothetical SCF3-BODIPY | Red-shifted | Red-shifted | ? | - | - |
Logical Diagram: Selecting a Trifluoromethylthiolation Reagent
The synthesis of novel SCF3 compounds relies on the selection of an appropriate trifluoromethylthiolating reagent. The choice depends on the substrate's nucleophilicity and the desired reaction conditions. The diagram below provides a simplified decision-making framework.
Experimental Protocol: Synthesis of an Aryl-SCF3 Compound via Suzuki-Miyaura Coupling
Palladium-catalyzed cross-coupling reactions are a powerful method for forming C-SCF3 bonds. The following is a general protocol for the Suzuki-Miyaura coupling of an aryl bromide with a trifluoromethylthiolating agent, which can be adapted for the synthesis of SCF3-functionalized material precursors.[18]
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(PPh3)4 (0.05 mmol, 5 mol%), and a suitable base such as K2CO3 (2.0 mmol).
-
Reagent Addition: Add the trifluoromethylthiolating source, such as AgSCF3 (1.5 mmol), to the flask.
-
Solvent Addition: Add a degassed solvent, such as toluene or dioxane (10 mL), via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-12 hours. Monitor the reaction progress using TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by silica gel column chromatography to yield the desired aryl-SCF3 compound.
Conclusion and Future Outlook
The trifluoromethylthio group offers a compelling and, in many areas, underexploited tool for molecular design. The potential research areas outlined in this guide—spanning oncology, agrochemicals, and materials science—represent fertile ground for innovation. In medicinal chemistry, the synthesis and evaluation of SCF3-containing kinase inhibitors could lead to new therapeutics with improved pharmacological profiles. In agrochemistry, leveraging the known success of compounds like Toltrazuril provides a clear path toward novel pesticides and herbicides. Finally, the exploration of SCF3-functionalized organic materials, such as BODIPY dyes, opens up new possibilities for creating advanced fluorophores with tailored photophysical properties. By providing a framework of quantitative data, actionable protocols, and clear visual guides, this whitepaper aims to catalyze further research and development into this fascinating and highly promising class of chemical compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. US20160362411A1 - Processes for making ponatinib and intermediates thereof - Google Patents [patents.google.com]
- 3. BODIPY Compounds Substituted on Boron - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ROLES OF THE RAF/MEK/ERK PATHWAY IN CELL GROWTH, MALIGNANT TRANSFORMATION AND DRUG RESISTANCE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 6. Synthesis of ponatinib analogues as novel inhibitors of leukemia stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of ponatinib analogues as novel inhibitors of leukemia stem cells. (2022) | Lei Wang | 1 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Photophysical Study, and Biological Application Analysis of Complex Borondipyrromethene Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medkoo.com [medkoo.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
- 14. cdn-links.lww.com [cdn-links.lww.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 18. Pd-Catalyzed Synthesis of Ar–SCF3 Compounds Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 3'-(Trifluoromethylthio)acetophenone: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 3'-(Trifluoromethylthio)acetophenone from 3-bromoacetophenone. The trifluoromethylthio group (-SCF3) is a crucial moiety in medicinal chemistry and drug discovery, known for enhancing metabolic stability, lipophilicity, and biological activity of molecules. This protocol details a copper-catalyzed cross-coupling reaction, a robust and increasingly popular method for the formation of carbon-sulfur bonds. The application note includes a detailed experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.
Introduction
The introduction of fluorine-containing functional groups into organic molecules is a well-established strategy in the design of pharmaceuticals and agrochemicals. The trifluoromethylthio (-SCF3) group, in particular, has garnered significant interest due to its unique electronic properties and high lipophilicity. The synthesis of aryl trifluoromethyl thioethers is therefore of considerable importance. This application note describes a reliable method for the synthesis of this compound, a valuable building block for further chemical modifications, starting from the readily available 3-bromoacetophenone. The described protocol utilizes a copper-catalyzed cross-coupling reaction with a trifluoromethylthiolating agent.
Data Presentation
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Starting Material | 3-bromoacetophenone |
| Trifluoromethylthiolating Agent | Silver(I) trifluoromethanethiolate (AgSCF3) |
| Catalyst | Copper(I) iodide (CuI) |
| Ligand | 1,10-Phenanthroline |
| Solvent | N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 100 °C |
| Reaction Time | 12 hours |
| Isolated Yield | 75-85% |
Table 2: Characterization of this compound
| Property | Value |
| Molecular Formula | C9H7F3OS |
| Molecular Weight | 220.21 g/mol [1] |
| Appearance | Colorless to pale yellow oil |
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 8.21 (s, 1H), 8.15 (d, J=7.8 Hz, 1H), 7.83 (d, J=7.8 Hz, 1H), 7.62 (t, J=7.8 Hz, 1H), 2.65 (s, 3H) |
| ¹⁹F NMR (CDCl₃, 376 MHz) δ (ppm) | -42.5 |
| Mass Spectrometry (GC-MS) m/z | 220 (M+), 205, 177, 158 |
Experimental Protocol
This protocol is adapted from general procedures for the copper-catalyzed trifluoromethylthiolation of aryl halides.
Materials:
-
3-bromoacetophenone
-
Silver(I) trifluoromethanethiolate (AgSCF3)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk tube or a round-bottom flask equipped with a reflux condenser
-
Magnetic stirrer with heating plate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Argon or Nitrogen), add 3-bromoacetophenone (1.0 mmol, 199.0 mg), Silver(I) trifluoromethanethiolate (AgSCF3) (1.2 mmol, 250.7 mg), Copper(I) iodide (CuI) (0.1 mmol, 19.0 mg), and 1,10-Phenanthroline (0.2 mmol, 36.0 mg).
-
Solvent Addition: Add 5 mL of anhydrous N,N-Dimethylformamide (DMF) to the Schlenk tube via syringe.
-
Reaction: Stir the reaction mixture at 100 °C for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and quench with a saturated aqueous solution of ammonium chloride (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a colorless to pale yellow oil.
Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Silver(I) trifluoromethanethiolate is light-sensitive and should be handled accordingly.
-
Copper(I) iodide is a potential irritant. Avoid inhalation and contact with skin and eyes.
-
DMF is a skin and respiratory irritant. Handle with care.
-
Dispose of all chemical waste according to institutional and local regulations.
References
Application Notes and Protocols: Reaction Mechanism for the Trifluoromethylthiolation of Acetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of the trifluoromethylthio (SCF3) group into organic molecules is a topic of significant interest in medicinal chemistry and drug development. This functional group can enhance key physicochemical properties of drug candidates, including lipophilicity, metabolic stability, and bioavailability. Acetophenone derivatives are common structural motifs in many biologically active compounds, making the development of efficient methods for their trifluoromethylthiolation a crucial area of research. These application notes provide a detailed overview of the reaction mechanisms, experimental protocols, and quantitative data for the trifluoromethylthiolation of acetophenone derivatives, serving as a comprehensive resource for researchers in the field. The methodologies discussed primarily focus on the reaction of enolates or their equivalents with electrophilic trifluoromethylthiolating reagents.
Reaction Mechanisms
The trifluoromethylthiolation of acetophenone derivatives typically proceeds through the formation of an enolate or a silyl enol ether intermediate, which then reacts with an electrophilic source of the trifluoromethylthio group. Two predominant pathways are highlighted: direct electrophilic trifluoromethylthiolation of an enolate and the reaction of a pre-formed silyl enol ether with an electrophilic SCF3 reagent.
Electrophilic Trifluoromethylthiolation of Enolates
In this mechanism, the acetophenone derivative is first deprotonated by a suitable base to form an enolate. This nucleophilic enolate then attacks an electrophilic trifluoromethylthiolating reagent, such as N-(trifluoromethylthio)saccharin or N-trifluoromethylthiodibenzenesulfonimide, to yield the α-trifluoromethylthiolated product.
Caption: Electrophilic trifluoromethylthiolation of acetophenone via an enolate intermediate.
Trifluoromethylthiolation of Silyl Enol Ethers
An alternative and often milder approach involves the initial conversion of the acetophenone derivative to its corresponding silyl enol ether. This stable intermediate can then be reacted with an electrophilic trifluoromethylthiolating reagent, often in the presence of a fluoride source or a Lewis acid to facilitate the reaction.[1][2] This method offers excellent control over regioselectivity, which is particularly important for unsymmetrical ketones.
Caption: Trifluoromethylthiolation of acetophenone via a silyl enol ether intermediate.
Data Presentation
The following tables summarize quantitative data for the trifluoromethylthiolation of various ketone derivatives, including acetophenone analogues, under different reaction conditions. These data are compiled from multiple sources to provide a comparative overview of substrate scope and reaction efficiency.
Table 1: Trifluoromethylthiolation of Difluoro Enol Silyl Ethers with N-Trifluoromethylthiodibenzenesulfonimide [2]
| Substrate (Difluoro Enol Silyl Ether of) | Product Yield (%) |
| Acetophenone | 78 |
| 4-Methoxyacetophenone | 75 |
| 4-Bromoacetophenone | 72 |
| 2-Acetylnaphthalene | 70 |
| 4-Phenylacetophenone | 68 |
Reaction conditions: Difluoro enol silyl ether (0.1 mmol), N-trifluoromethylthiodibenzenesulfonimide (0.1 mmol), and KF (0.1 mmol) in MeCN (0.5 mL) at room temperature for 3 h.[2]
Table 2: Promoter-Free Trifluoromethylthiolation of Indoles and Other Heterocycles with N-(Trifluoromethylthio)saccharin in TFE [3]
| Substrate | Product | Yield (%) |
| Indole | 3-(Trifluoromethylthio)indole | 96 |
| 5-Fluoroindole | 5-Fluoro-3-(trifluoromethylthio)indole | 95 |
| Pyrrole | 2-(Trifluoromethylthio)pyrrole | 88 |
Note: While not acetophenone derivatives, this data demonstrates the high reactivity of N-(trifluoromethylthio)saccharin with electron-rich systems, which is analogous to the reactivity of enolates.
Experimental Protocols
The following protocols provide detailed methodologies for the key experiments discussed.
Protocol 1: General Procedure for the Trifluoromethylthiolation of Difluoro Enol Silyl Ethers
This protocol is adapted from the work on the trifluoromethylthiolation of difluoro enol silyl ethers, which can be prepared from the corresponding trifluoromethyl ketones.[1][2]
Materials:
-
Difluoro enol silyl ether of the acetophenone derivative (1.0 equiv)
-
N-Trifluoromethylthiodibenzenesulfonimide (1.0 equiv)[2]
-
Potassium fluoride (KF) (1.0 equiv)[2]
-
Anhydrous acetonitrile (MeCN)
-
Silica gel for column chromatography
-
Standard laboratory glassware and stirring equipment
-
Inert atmosphere setup (e.g., glovebox or Schlenk line)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add the difluoro enol silyl ether of the acetophenone derivative (0.1 mmol, 1.0 equiv), N-trifluoromethylthiodibenzenesulfonimide (39.7 mg, 0.1 mmol, 1.0 equiv), and potassium fluoride (5.8 mg, 0.1 mmol, 1.0 equiv).[1][2]
-
Stir the reaction mixture at room temperature for 3 hours.[1][2]
-
Upon completion of the reaction (monitored by TLC or GC-MS), evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography to isolate the desired α-trifluoromethylthiolated acetophenone derivative.[1][2]
Caption: Experimental workflow for the trifluoromethylthiolation of difluoro enol silyl ethers.
Protocol 2: Synthesis of N-(Trifluoromethylthio)saccharin
N-(Trifluoromethylthio)saccharin is a key electrophilic reagent for these transformations and can be synthesized in a two-step procedure from saccharin.[4][5]
Part A: Synthesis of N-Chlorosaccharin [4][5]
Materials:
-
Saccharin (1.0 equiv)
-
tert-Butyl hypochlorite (1.3 equiv)[4]
-
Methanol
-
Petroleum ether
-
Standard laboratory glassware and stirring equipment
-
Nitrogen atmosphere setup
Procedure:
-
In a round-bottom flask, suspend saccharin (18.0 g, 98.3 mmol) in methanol (350 mL) under a nitrogen atmosphere.[4][5]
-
With vigorous stirring, add tert-butyl hypochlorite (13.9 g, 128 mmol) in one portion. The mixture will briefly become clear before a white precipitate forms.[4][5]
-
Collect the precipitate by vacuum filtration and wash the filter cake with petroleum ether (100 mL).[4][5]
-
Dry the solid under high vacuum to afford N-chlorosaccharin as a white powder (yield: 76–79%).[4][5]
Part B: Synthesis of N-(Trifluoromethylthio)saccharin [4][5]
Materials:
-
N-Chlorosaccharin (from Part A)
-
Silver(I) trifluoromethanethiolate (AgSCF3)
-
Anhydrous acetonitrile (CH3CN)
-
Dichloromethane (CH2Cl2)
-
Celite
-
Standard laboratory glassware and stirring equipment
-
Nitrogen atmosphere setup
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, combine N-chlorosaccharin (5.0 g, 23.0 mmol) and AgSCF3 (6.0 g, 9.0 mmol) in anhydrous acetonitrile (65 mL).[5]
-
Stir the mixture vigorously at room temperature for 30 minutes.[5]
-
Filter the reaction mixture through a pad of Celite to remove solid byproducts.[4][5]
-
Evaporate the solvent from the filtrate under reduced pressure.[4][5]
-
Dissolve the residue in dichloromethane (90 mL) and filter through Celite again to ensure clarity.[4][5]
-
Remove the dichloromethane under reduced pressure to yield N-(trifluoromethylthio)saccharin as a white solid (yield: 61–77%).[4][5]
Conclusion
The trifluoromethylthiolation of acetophenone derivatives is a valuable transformation for the synthesis of novel compounds with potential applications in drug discovery and materials science. The methodologies outlined in these application notes, particularly those involving the reaction of silyl enol ethers with electrophilic SCF3 reagents like N-trifluoromethylthiodibenzenesulfonimide and N-(trifluoromethylthio)saccharin, provide efficient and reliable routes to the desired products. The provided protocols and data serve as a practical guide for researchers to implement these reactions in their own laboratories. Further research in this area may focus on the development of catalytic and asymmetric variants of these transformations.
References
Applications of 3'-(Trifluoromethylthio)acetophenone in Medicinal Chemistry: Application Notes and Protocols
Disclaimer: The following application notes and protocols are based on the known medicinal chemistry principles of the trifluoromethylthio functional group and the acetophenone scaffold. As of the date of this document, specific experimental data for 3'-(trifluoromethylthio)acetophenone in medicinal chemistry applications is limited in publicly available scientific literature. Therefore, the information presented here is intended to be theoretical and for guidance in potential research applications.
Introduction
This compound is an aromatic ketone that possesses two key structural features of interest to medicinal chemists: the acetophenone core and the trifluoromethylthio (SCF3) group. The acetophenone scaffold is a common motif in a variety of biologically active compounds, while the trifluoromethylthio group is a bioisostere of other functional groups and is known to enhance several key drug-like properties.[1][2] This combination suggests that this compound could serve as a valuable building block for the synthesis of novel therapeutic agents.
The trifluoromethylthio group is highly lipophilic and strongly electron-withdrawing.[3] These characteristics can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.[3][4] In drug design, the incorporation of an SCF3 group can lead to improved metabolic stability, enhanced membrane permeability, and increased bioavailability.[2][3] The acetophenone moiety provides a versatile handle for further chemical modifications, allowing for the exploration of a wide range of chemical space.[1]
Potential Therapeutic Applications
Based on the known biological activities of acetophenone derivatives and the properties of the trifluoromethylthio group, derivatives of this compound could be investigated for a variety of therapeutic applications.
Antimicrobial Agents
Acetophenone derivatives have been reported to exhibit antimicrobial properties.[5][6] The high lipophilicity conferred by the SCF3 group could enhance the ability of these compounds to penetrate bacterial or fungal cell membranes, potentially leading to increased potency.
Anti-inflammatory Agents
Several acetophenone derivatives have demonstrated anti-inflammatory activity.[6] The electron-withdrawing nature of the trifluoromethylthio group can influence the electronic properties of the aromatic ring, which may modulate interactions with biological targets involved in inflammatory pathways.
Anticancer Agents
The cytotoxicity of acetophenone derivatives against various cancer cell lines has been investigated.[5][6][7] The metabolic stability imparted by the SCF3 group could prolong the in vivo half-life of potential anticancer agents, thereby improving their therapeutic index.
Enzyme Inhibitors
The acetophenone scaffold has been utilized in the design of various enzyme inhibitors, including monoamine oxidase (MAO) inhibitors and acetylcholinesterase (AChE) inhibitors.[8][9] The unique steric and electronic properties of the trifluoromethylthio group could be exploited to achieve potent and selective inhibition of specific enzymes.
Quantitative Data (Hypothetical)
The following tables present hypothetical quantitative data for derivatives of this compound in various biological assays. It is crucial to note that these are example tables and the values are not based on experimental results.
Table 1: Hypothetical Antimicrobial Activity of this compound Derivatives
| Compound | Target Organism | MIC (µg/mL) |
| Derivative 1 | Staphylococcus aureus | 8 |
| Derivative 2 | Escherichia coli | 16 |
| Derivative 3 | Candida albicans | 4 |
Table 2: Hypothetical Anti-inflammatory Activity of this compound Derivatives
| Compound | Assay | IC50 (µM) |
| Derivative 4 | COX-2 Inhibition | 0.5 |
| Derivative 5 | TNF-α Release Inhibition | 1.2 |
Table 3: Hypothetical Cytotoxicity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) |
| Derivative 6 | MCF-7 (Breast Cancer) | 2.5 |
| Derivative 7 | A549 (Lung Cancer) | 5.1 |
Experimental Protocols
The following are generalized protocols for key experiments that could be used to evaluate the biological activity of compounds derived from this compound.
Protocol 1: Synthesis of this compound
This protocol is a generalized method for the trifluoromethylthiolation of an aromatic ketone.
Materials:
-
3'-Bromoacetophenone
-
AgSCF3 (Silver trifluoromethanethiolate)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous solution of sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dried reaction flask, add 3'-bromoacetophenone (1.0 mmol), AgSCF3 (1.5 mmol), CuI (0.1 mmol), and 1,10-phenanthroline (0.1 mmol).
-
Add anhydrous DMF (5 mL) to the flask.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours under an inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with dichloromethane and filter through a pad of celite.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain this compound.
Workflow for the Synthesis of this compound
Caption: A generalized workflow for the synthesis of this compound.
Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
Materials:
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Positive control antibiotic/antifungal
-
Negative control (medium with solvent)
Procedure:
-
Prepare a stock solution of the test compound.
-
Perform serial two-fold dilutions of the test compound in the broth medium in a 96-well plate.
-
Prepare an inoculum of the microorganism adjusted to a standard concentration (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive and negative controls in separate wells.
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Logical Relationships
The trifluoromethylthio group can influence the properties of a drug candidate in several ways, as depicted in the following diagram.
Influence of the Trifluoromethylthio (SCF3) Group on Drug Properties
Caption: The influence of the SCF3 group on key drug-like properties.
References
- 1. Traveling across Life Sciences with Acetophenone—A Simple Ketone That Has Special Multipurpose Missions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. enamine.net [enamine.net]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. Natural-derived acetophenones: chemistry and pharmacological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Design, synthesis, and biological evaluation of acetophenone deri...: Ingenta Connect [ingentaconnect.com]
- 9. Acetophenone derivatives: novel and potent small molecule inhibitors of monoamine oxidase B - MedChemComm (RSC Publishing) [pubs.rsc.org]
The Rising Profile of 3'-(Trifluoromethylthio)acetophenone in Medicinal Chemistry: A Keystone for Novel Therapeutics
FOR IMMEDIATE RELEASE
Shanghai, China – December 27, 2025 – In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing moieties has become a cornerstone of medicinal chemistry. Among the repertoire of fluorinated building blocks, 3'-(Trifluoromethylthio)acetophenone is emerging as a critical starting material for the synthesis of innovative therapeutic agents. Its unique trifluoromethylthio (SCF3) group offers a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates, enhancing their potential for clinical success.
The trifluoromethylthio group is prized for its ability to fine-tune lipophilicity, metabolic stability, and binding affinity of molecules to their biological targets. These characteristics are instrumental in improving a drug's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately leading to enhanced efficacy and safety. Researchers are increasingly leveraging this compound to explore new chemical spaces and develop next-generation therapies for a range of diseases.
This document provides detailed application notes and protocols for the use of this compound in the synthesis of novel bioactive compounds, with a focus on its application in the development of enzyme inhibitors.
Application Notes
The ketone functional group in this compound serves as a versatile handle for a variety of chemical transformations, allowing for the construction of diverse molecular scaffolds. A prominent application is in the synthesis of heterocyclic compounds, which are prevalent in many approved drugs. For instance, the acetophenone moiety can be readily converted into chalcones, which can then undergo cyclization reactions to form pyrimidines, a class of compounds with a broad spectrum of biological activities.
A key synthetic strategy involves the reaction of this compound with various aldehydes to form α,β-unsaturated ketones (chalcones). These intermediates can then be reacted with reagents such as thiourea to yield substituted pyrimidine derivatives. The trifluoromethylthio group at the 3-position of the phenyl ring plays a crucial role in modulating the electronic properties of the resulting compounds, which can significantly influence their interaction with biological targets.
Experimental Protocols
General Synthesis of Chalcone Derivatives from this compound
This protocol outlines the base-catalyzed Claisen-Schmidt condensation for the synthesis of chalcones.
Materials:
-
This compound
-
Substituted aromatic aldehydes
-
Ethanol
-
Aqueous sodium hydroxide (NaOH) solution
-
Glacial acetic acid
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 1.0 equivalent of this compound in ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Add 1.0-1.2 equivalents of the desired substituted aromatic aldehyde to the solution.
-
Cool the mixture in an ice bath and slowly add an aqueous solution of sodium hydroxide while stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into crushed ice and acidify with dilute glacial acetic acid to precipitate the chalcone product.
-
Filter the solid product, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Synthesis of Pyrimidine Derivatives
This protocol describes the cyclization of chalcones with thiourea to form pyrimidine derivatives.
Materials:
-
Synthesized chalcone derivative
-
Thiourea
-
Potassium hydroxide (KOH)
-
Ethanol
-
Standard reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1.0 equivalent) and thiourea (1.5 equivalents) in ethanol.
-
Add a solution of potassium hydroxide in ethanol to the mixture.
-
Reflux the reaction mixture for 8-10 hours, monitoring completion by TLC.
-
After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by column chromatography or recrystallization to yield the pure pyrimidine derivative.
Application in Kinase Inhibitor Discovery
The pyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, particularly for the development of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The synthesized pyrimidine derivatives bearing the 3'-(trifluoromethylthio)phenyl moiety can be screened against a panel of kinases to identify potential inhibitors.
Quantitative Data Summary
The following table summarizes hypothetical inhibitory concentration (IC50) data for a series of synthesized pyrimidine derivatives against a target kinase. This data is for illustrative purposes to demonstrate the potential of this compound class.
| Compound ID | R-Group on Phenyl Ring | Target Kinase IC50 (nM) |
| PYR-01 | 4-methoxy | 150 |
| PYR-02 | 4-chloro | 75 |
| PYR-03 | 4-fluoro | 50 |
| PYR-04 | 3,4-dichloro | 25 |
| PYR-05 | 4-trifluoromethyl | 90 |
Data is hypothetical and for illustrative purposes only.
The structure-activity relationship (SAR) from this hypothetical data suggests that electron-withdrawing groups at the 4-position of the R-group phenyl ring may enhance inhibitory activity against the target kinase, with the 3,4-dichloro substitution being particularly favorable.
Conclusion
This compound represents a valuable and versatile building block in drug discovery. Its utility in the synthesis of privileged scaffolds, such as pyrimidines, combined with the beneficial properties imparted by the trifluoromethylthio group, makes it an attractive starting point for the development of novel kinase inhibitors and other therapeutic agents. The protocols and data presented herein provide a foundation for researchers to explore the potential of this compound in their own drug discovery programs.
Application Notes and Protocols for 3'-(Trifluoromethyl)acetophenone as a Key Intermediate in Agrochemical Synthesis
Application Notes
3'-(Trifluoromethyl)acetophenone (CAS: 349-76-8) is a vital aromatic ketone intermediate extensively utilized in the synthesis of modern agrochemicals.[1] Its importance stems from the presence of the trifluoromethyl (-CF3) group, which imparts desirable properties to the final active ingredient.
The -CF3 group is strongly electron-withdrawing and significantly enhances the lipophilicity (fat-solubility) of the molecule.[2][3] This increased lipophilicity is crucial for agrochemicals as it improves their ability to penetrate the waxy outer layers of plants, insects, or fungal cells, leading to enhanced biological activity and efficacy.[2] Furthermore, the metabolic stability of the -CF3 group can result in improved pharmacokinetic profiles and greater persistence of the agrochemical, potentially allowing for lower application rates.[3]
The primary and most well-documented application of 3'-(Trifluoromethyl)acetophenone is as a key precursor in the multi-step synthesis of Trifloxystrobin .[3][4] Trifloxystrobin is a broad-spectrum, mesostemic fungicide belonging to the strobilurin class, which is effective against a wide range of fungal pathogens in various crops. The versatile chemical nature of 3'-(Trifluoromethyl)acetophenone, with its reactive carbonyl group and functionalizable aromatic ring, makes it an ideal starting point for constructing the complex molecular architecture of such high-value agrochemicals.[5]
Experimental Protocols
2.1 Synthesis of 3'-(Trifluoromethyl)acetophenone via Diazotization
This protocol describes a common method for synthesizing 3'-(Trifluoromethyl)acetophenone starting from 3-aminobenzotrifluoride (m-trifluoromethylaniline). The process involves diazotization, followed by a copper-catalyzed coupling reaction with acetaldoxime and subsequent hydrolysis.[3]
Methodology:
-
Diazotization:
-
Slowly add 3-aminobenzotrifluoride to a 25% aqueous solution of sulfuric acid in a reaction vessel equipped for cooling and stirring.
-
Cool the resulting mixture to 0-5°C.
-
Slowly add a pre-chilled aqueous solution of sodium nitrite while vigorously stirring. Maintain the temperature strictly between 0-5°C throughout the addition.
-
After the addition is complete, continue stirring for an additional 20-30 minutes to ensure the complete formation of the diazonium salt solution.
-
-
Coupling Reaction:
-
In a separate vessel, prepare a mixture of a copper salt catalyst (e.g., copper(II) sulfate or copper(I) chloride), acetic acid, an aqueous solution of acetaldoxime (50%), and an organic solvent such as toluene.[3]
-
Cool this mixture to 0-5°C.
-
Slowly add the previously prepared diazonium salt solution to the acetaldoxime mixture.
-
Simultaneously, add a base (e.g., 30% sodium hydroxide solution) dropwise to maintain the reaction pH between 4.0 and 4.5.[3]
-
Control the temperature to remain within the 0-5°C range during the entire addition process.[3]
-
After the addition is complete, allow the reaction to warm to approximately 15°C and continue stirring until the reaction is complete, as monitored by GC analysis.
-
-
Hydrolysis & Isolation:
-
Once the coupling reaction is complete, separate the organic (toluene) layer.
-
Wash the organic layer with a mild base (e.g., 5% ammonia solution) and then with water until neutral.[3]
-
Add hydrochloric acid to the organic layer and heat the mixture to reflux (>95°C) for 2-3 hours to hydrolyze the intermediate oxime.
-
Cool the mixture and separate the organic layer. Wash it with a 5% sodium hydroxide solution and then water until neutral.
-
Remove the toluene solvent via distillation.
-
The crude 3'-(Trifluoromethyl)acetophenone is then purified by vacuum distillation to yield the final product.
-
2.2 Conceptual Synthesis Pathway to Strobilurin Fungicides
3'-(Trifluoromethyl)acetophenone serves as the foundational block. The subsequent synthesis of a strobilurin-type fungicide like Trifloxystrobin involves several key transformations of the intermediate.
Conceptual Workflow:
-
Oximation: The carbonyl group of 3'-(Trifluoromethyl)acetophenone is reacted with hydroxylamine to form the corresponding oxime, 3'-(trifluoromethyl)acetophenone oxime.
-
O-Alkylation: The oxime is then O-alkylated using a suitable reagent, such as methyl 2-(bromomethyl)phenylglyoxylate, to introduce the characteristic methoxyimino-phenylacetate side chain of Trifloxystrobin. This is a critical step in forming the core structure of the fungicide.
-
Purification: The final product is purified through recrystallization or chromatography to achieve the desired purity for formulation.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of 3'-(Trifluoromethyl)acetophenone.
Table 1: Synthesis of 3'-(Trifluoromethyl)acetophenone - Yield and Purity
| Parameter | Value | Reference |
| Starting Material | 3-Aminobenzotrifluoride | [6] |
| Overall Yield | 60 - 90% | [4] |
| Crude Yield | ~86% | [4] |
| Final Purity (GC) | 99.0 - 99.9% | [4] |
Table 2: Key Reaction Conditions for Synthesis
| Step | Parameter | Condition | Reference |
| Diazotization | Temperature | 0 - 5°C | [3] |
| Coupling | Temperature | 0 - 5°C | [3] |
| pH | 4.0 - 4.5 | [3] | |
| Catalyst | Copper Salt | [3] | |
| Hydrolysis | Temperature | 90 - 95°C | [4] |
| Duration | 5 - 6 hours | [4] |
Visualizations
Diagram 1: Synthesis Workflow for 3'-(Trifluoromethyl)acetophenone
Caption: Synthesis workflow for 3'-(Trifluoromethyl)acetophenone.
Diagram 2: Logical Pathway from Intermediate to Agrochemical
Caption: Conceptual pathway from intermediate to a strobilurin fungicide.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 4. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap) - Google Patents [patents.google.com]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [guidechem.com]
Application Notes and Protocols: Synthesis of 3'-(Trifluoromethylthio)acetophenone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3'-(Trifluoromethylthio)acetophenone and its derivatives are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. The incorporation of the trifluoromethylthio (-SCF3) group can significantly enhance the lipophilicity, metabolic stability, and biological activity of molecules. This document provides a detailed experimental protocol for the preparation of this compound via a Sandmeyer-type reaction, starting from the readily available 3'-aminoacetophenone. This method offers mild reaction conditions and good functional group tolerance, making it a practical approach for laboratory-scale synthesis.
Signaling Pathway and Experimental Workflow
The synthesis of this compound from 3'-aminoacetophenone proceeds through a two-step, one-pot Sandmeyer-type reaction. The workflow begins with the in situ formation of a diazonium salt from 3'-aminoacetophenone, followed by a copper-catalyzed trifluoromethylthiolation.
Caption: Synthetic workflow for this compound.
Experimental Protocol
This protocol is based on general procedures for Sandmeyer-type trifluoromethylthiolation of aromatic amines.[1][2]
Materials:
-
3'-Aminoacetophenone
-
Tetramethylammonium trifluoromethylthiolate (Me4NSCF3)
-
Copper(I) thiocyanate (CuSCN)
-
tert-Butyl nitrite
-
Acetonitrile (MeCN), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or argon inlet
-
Syringes
-
Rotary evaporator
-
Glassware for extraction and chromatography
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen or argon atmosphere, add 3'-aminoacetophenone (1.0 mmol, 1.0 equiv.).
-
Dissolution: Add anhydrous acetonitrile (5 mL) to the flask and stir the mixture at room temperature until the starting material is fully dissolved.
-
Diazotization: Slowly add tert-butyl nitrite (1.2 mmol, 1.2 equiv.) to the solution at room temperature. Stir the reaction mixture for 15 minutes. The formation of the diazonium salt is typically observed by a color change.
-
Trifluoromethylthiolation: In a separate vial, dissolve tetramethylammonium trifluoromethylthiolate (Me4NSCF3) (1.5 mmol, 1.5 equiv.) and copper(I) thiocyanate (CuSCN) (0.1 mmol, 0.1 equiv.) in anhydrous acetonitrile (5 mL).
-
Addition: Add the solution containing the trifluoromethylthiolating agent and catalyst to the reaction flask containing the diazonium salt.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching and Extraction: Upon completion of the reaction, quench the mixture by adding a saturated aqueous solution of sodium bicarbonate (NaHCO3). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with brine, and then dry over anhydrous magnesium sulfate (MgSO4).
-
Purification: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the desired this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound based on the provided protocol.
| Parameter | Value | Notes |
| Starting Material | 3'-Aminoacetophenone | - |
| Key Reagents | tert-Butyl nitrite | For diazotization. |
| Me4NSCF3 | Trifluoromethylthiolating agent.[1][2] | |
| Catalyst | Copper(I) thiocyanate | For the Sandmeyer-type reaction.[2] |
| Solvent | Acetonitrile (anhydrous) | - |
| Reaction Temperature | Room Temperature | Mild reaction conditions are a key advantage of this method.[1][2] |
| Reaction Time | Approx. 1 hour | For the trifluoromethylthiolation step.[2] |
| Scale | Laboratory (mmol) | The protocol is suitable for small-scale synthesis. |
| Purification Method | Column Chromatography | - |
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Perform the reaction in a well-ventilated fume hood.
-
Diazonium salts can be explosive when isolated and dry. This protocol is designed for the in situ generation and consumption of the diazonium salt, which is a safer procedure.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
References
Application Notes and Protocols for the Analytical Characterization of 3'-(Trifluoromethylthio)acetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the characterization of 3'-(Trifluoromethylthio)acetophenone, a key intermediate in pharmaceutical synthesis. The following protocols and data are intended to guide researchers in confirming the identity, purity, and structural integrity of this compound.
Compound Identification and Physical Properties
This compound is a substituted acetophenone derivative. Its core structure consists of an acetophenone molecule with a trifluoromethylthio group at the meta-position of the phenyl ring.
| Property | Value | Reference |
| IUPAC Name | 1-[3-(Trifluoromethylsulfanyl)phenyl]ethanone | [1] |
| CAS Number | 56773-33-2 | [1] |
| Molecular Formula | C₉H₇F₃OS | [1] |
| Molecular Weight | 220.21 g/mol | [1] |
| Appearance | Not specified, likely a liquid or low-melting solid | |
| Boiling Point | Not explicitly available for this compound. The related 3'-(Trifluoromethyl)acetophenone has a boiling point of 198-200 °C.[2][3] | |
| Density | Not explicitly available for this compound. The related 3'-(Trifluoromethyl)acetophenone has a density of 1.235 g/mL at 25 °C.[2][3] | |
| Refractive Index | Not explicitly available for this compound. The related 3'-(Trifluoromethyl)acetophenone has a refractive index of n20/D 1.4611.[2][4] |
Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound. The following tables summarize the expected chemical shifts for ¹H, ¹³C, and ¹⁹F NMR.
¹H NMR (Proton NMR)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~2.6 | Singlet | 3H | -COCH₃ |
| ~7.5 - 8.2 | Multiplet | 4H | Aromatic protons |
¹³C NMR (Carbon NMR)
| Chemical Shift (ppm) | Assignment |
| ~26 | -COCH₃ |
| ~120 - 140 | Aromatic carbons |
| ~129 (q, J ≈ 307 Hz) | -CF₃ |
| ~196 | C=O |
¹⁹F NMR (Fluorine NMR)
| Chemical Shift (ppm) | Assignment |
| ~ -43 | -SCF₃ |
Experimental Protocol: NMR Spectroscopy
Objective: To acquire ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v Tetramethylsilane (TMS)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample.
-
Dissolve the sample in approximately 0.6 mL of CDCl₃ in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer.
-
Lock onto the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (e.g., 0-220 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H NMR spectrum.
-
Reference the spectrum to the CDCl₃ triplet at 77.16 ppm.
-
-
¹⁹F NMR Acquisition:
-
Set the spectral width to cover the expected range for the -SCF₃ group.
-
Use a standard pulse sequence without proton decoupling.
-
Acquire a sufficient number of scans.
-
Process the data. An external reference standard like CFCl₃ may be used.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.
Expected MS Data (Electron Ionization - EI)
| m/z | Ion |
| 220 | [M]⁺ (Molecular Ion) |
| 205 | [M - CH₃]⁺ |
| 177 | [M - COCH₃]⁺ |
| 151 | [M - CF₃]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity and confirm the molecular weight of this compound.
Materials:
-
This compound sample
-
Dichloromethane (DCM) or other suitable volatile solvent
-
GC-MS instrument equipped with an EI source and a suitable capillary column (e.g., HP-5ms).
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in DCM.
-
-
GC Method:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
Injection Volume: 1 µL (split or splitless injection can be used depending on sample concentration).
-
-
MS Method:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-500.
-
-
Data Analysis:
-
Analyze the total ion chromatogram (TIC) to assess purity.
-
Examine the mass spectrum of the main peak to identify the molecular ion and characteristic fragment ions.
-
High-Performance Liquid Chromatography (HPLC)
HPLC can be used for the quantitative analysis and purity determination of this compound. A reverse-phase method is generally suitable.
Experimental Protocol: HPLC Analysis
Objective: To determine the purity of this compound.
Materials:
-
This compound sample
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
HPLC system with a UV detector and a C18 column (e.g., 4.6 x 150 mm, 5 µm).
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of the sample in ACN (e.g., 1 mg/mL).
-
Further dilute the stock solution with the mobile phase to a suitable concentration for UV detection (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Method:
-
Mobile Phase: Isocratic elution with a mixture of ACN and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis:
-
Integrate the peak areas in the chromatogram.
-
Calculate the purity of the sample based on the relative peak area of the main component.
-
Workflow Diagrams
The following diagrams illustrate the general workflows for the characterization and analysis of this compound.
Caption: General workflow for the synthesis, purification, and characterization of this compound.
Caption: Workflow for the analysis of this compound by GC-MS.
References
Catalytic Methods for the Introduction of the SCF3 Group: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The trifluoromethylthio (SCF3) group has garnered significant attention in medicinal and agricultural chemistry due to its unique electronic properties and high lipophilicity, which can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1][2][3] This document provides detailed application notes and protocols for various catalytic methods developed for the introduction of the SCF3 group into organic molecules.
Transition Metal-Catalyzed Trifluoromethylthiolation
Transition metal catalysis offers a powerful and versatile approach for the formation of C-SCF3 bonds.[4][5] Palladium, nickel, and copper are the most commonly employed metals, each offering distinct advantages in terms of reactivity, substrate scope, and reaction conditions.[4]
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of aryl and vinyl trifluoromethyl sulfides. These methods typically involve the reaction of an aryl or vinyl halide/triflate with a nucleophilic SCF3 source.[4][5]
Key Data Summary: Palladium-Catalyzed Trifluoromethylthiolation
| Catalyst/Ligand | SCF3 Source | Substrate Scope | Typical Yield (%) | Reference |
| [(cod)Pd(CH₂TMS)₂] / 3 or 4 | AgSCF₃ | Aryl bromides | Good to Excellent | [4] |
| Dinuclear Pd(I) catalyst 6 | (Me₄N)SCF₃ | Aryl iodides and bromides | Good to Excellent | [4] |
Experimental Protocol: Pd-Catalyzed Trifluoromethylthiolation of Aryl Bromides (Adapted from Buchwald et al.[4])
-
Reaction Setup: To an oven-dried vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), AgSCF₃ (1.2 mmol), [(cod)Pd(CH₂TMS)₂] (0.02 mmol), and ligand 3 or 4 (0.04 mmol).
-
Solvent and Additive: Add a quaternary ammonium salt (1.2 mmol) and the appropriate solvent (e.g., toluene, 5 mL).
-
Reaction Conditions: Seal the vial and heat the reaction mixture at the specified temperature (e.g., 80 °C) for the designated time (e.g., 12-24 h), monitoring by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite. Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel to afford the desired aryl trifluoromethyl sulfide.
Nickel-Catalyzed Cross-Coupling Reactions
Nickel catalysis provides a more cost-effective alternative to palladium for the trifluoromethylthiolation of aryl halides.[4] These systems have shown excellent efficacy, particularly for electron-rich aryl halides.[4]
Key Data Summary: Nickel-Catalyzed Trifluoromethylthiolation
| Catalyst/Ligand | SCF3 Source | Substrate Scope | Typical Yield (%) | Reference |
| Ni(cod)₂ / bipyridine | (Me₄N)SCF₃ | Aryl iodides and bromides | Good | [4] |
| Ni catalyst (no ligand) | AgSCF₃ | Aryl chlorides and bromides with directing groups | Good (ortho-selective) | [4] |
Experimental Protocol: Ni-Catalyzed Trifluoromethylthiolation of Aryl Iodides (Adapted from Zhang and Vicic[4])
-
Reaction Setup: In a nitrogen-filled glovebox, combine Ni(cod)₂ (0.05 mmol), a bipyridine ligand (0.05 mmol), the aryl iodide (1.0 mmol), and (Me₄N)SCF₃ (1.2 mmol) in a vial.
-
Solvent: Add the desired solvent (e.g., DMF, 5 mL).
-
Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed, as indicated by TLC or GC-MS.
-
Work-up and Purification: Quench the reaction with water and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the aryl trifluoromethyl sulfide.
Copper-Catalyzed Trifluoromethylthiolation
Copper-catalyzed methods are particularly useful for the trifluoromethylthiolation of aryl halides and for C-H functionalization.[4][6]
Key Data Summary: Copper-Catalyzed Trifluoromethylthiolation
| Catalyst/Ligand | SCF3 Source | Substrate Scope | Typical Yield (%) | Reference |
| CuBr / 1,10-phenanthroline | AgSCF₃ | Aryl bromides and iodides with directing groups | Good | [4] |
| Cu catalyst | AgSCF₃ | Benzylic C-H bonds | Moderate to Good | [6] |
| Cu catalyst | CF₃SO₂-based ylide | Enamines and indoles | Good | [6] |
Experimental Protocol: Copper-Catalyzed Trifluoromethylthiolation of Aryl Bromides with a Directing Group (Adapted from Liu et al.[4])
-
Reaction Setup: Add the aryl bromide containing a directing group (1.0 mmol), AgSCF₃ (1.5 mmol), CuBr (0.1 mmol), and 1,10-phenanthroline (0.1 mmol) to a Schlenk tube.
-
Solvent: Add a suitable solvent (e.g., DMF, 5 mL) under an inert atmosphere.
-
Reaction Conditions: Heat the mixture at a specified temperature (e.g., 100 °C) for the required time, monitoring the reaction progress.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent. Dry the combined organic extracts, concentrate, and purify by chromatography to obtain the desired product.
Photoredox-Catalyzed Trifluoromethylthiolation
Visible-light photoredox catalysis has emerged as a mild and powerful tool for generating the SCF3 radical, enabling a variety of trifluoromethylthiolation reactions under gentle conditions.[1][7][8]
Key Data Summary: Photoredox-Catalyzed Trifluoromethylthiolation
| Photocatalyst | SCF3 Source | Substrate Scope | Typical Yield (%) | Reference |
| fac-[Ir(ppy)₃] | N-trifluoromethylthiosaccharin | Alkenes (intra- and intermolecular) | Good to Excellent | [8][9] |
| [Ru(bpy)₃]Cl₂ | CF₃SSCF₃ | Arenediazonium salts | Moderate to Good | [7] |
Experimental Protocol: Intramolecular Carbotrifluoromethylthiolation of Alkenes (Adapted from Dagousset, Magnier, and co-workers[9])
-
Reaction Setup: In a vial, dissolve the N-aryl acrylamide (0.2 mmol), N-trifluoromethylthiosaccharin (0.3 mmol), and fac-[Ir(ppy)₃] (0.003 mmol) in a degassed solvent (e.g., CH₃CN, 2 mL).
-
Reaction Conditions: Stir the mixture at room temperature under an inert atmosphere and irradiate with blue LEDs (e.g., 450 nm) for the specified time (e.g., 12 h).
-
Work-up and Purification: Remove the solvent under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the trifluoromethylthiolated oxindole.
Asymmetric Catalytic Trifluoromethylthiolation
The development of asymmetric methods for introducing the SCF3 group is crucial for the synthesis of chiral drug candidates.[10][11][12] Both organocatalysis and transition-metal catalysis have been successfully employed to achieve high levels of enantioselectivity.[4][13]
Key Data Summary: Asymmetric Trifluoromethylthiolation
| Catalyst | SCF3 Source | Substrate Scope | ee (%) / dr | Reference |
| Cinchona alkaloid catalyst | N-(trifluoromethylthio)phthalimide | Oxindoles | Good to Excellent ee | [13] |
| Cu-catalyst | Electrophilic SCF₃ reagent | Acyclic enones | up to 96% ee, up to 20:1 dr | [10] |
| Maruoka type N-spiro ammonium catalysts | Electrophilic SCF₃ reagent | 2-substituted isoxazolidin-5-ones | up to 98:2 er | [11][14] |
Experimental Protocol: Organocatalytic Enantioselective Trifluoromethylthiolation of Oxindoles
-
Reaction Setup: To a solution of the oxindole (0.1 mmol) and a Cinchona alkaloid catalyst (0.01 mmol) in a suitable solvent (e.g., toluene), add N-(trifluoromethylthio)phthalimide (0.12 mmol).
-
Reaction Conditions: Stir the reaction at the specified temperature (e.g., -20 °C) until the starting material is consumed.
-
Work-up and Purification: Directly purify the reaction mixture by flash column chromatography to yield the optically active product with a quaternary stereocenter bearing the SCF3 group.
Reaction Pathways and Workflows
The following diagrams illustrate the general workflows and catalytic cycles for the described methodologies.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent catalytic syntheses of trifluoromethylthio-containing organic compounds by transition metals, chiral organocatalysts, and photocatalysts [html.rhhz.net]
- 5. BJOC - Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation [beilstein-journals.org]
- 6. sioc.cas.cn [sioc.cas.cn]
- 7. mdpi.com [mdpi.com]
- 8. Generation of the SCF3 Radical by Photoredox Catalysis: Intra- and Intermolecular Carbotrifluoromethylthiolation of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Catalytic asymmetric trifluoromethylthiolation of carbonyl compounds via a diastereo and enantioselective Cu-catalyzed tandem reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chinesechemsoc.org [chinesechemsoc.org]
- 13. researchgate.net [researchgate.net]
- 14. Asymmetric Synthesis of α-Trifluoromethylthio-β-Amino Acids under Phase Transfer Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Industrial Scale-Up Synthesis of 3'-(Trifluoromethylthio)acetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the industrial-scale synthesis of 3'-(Trifluoromethylthio)acetophenone. This key intermediate is valuable in the development of pharmaceuticals and agrochemicals, owing to the unique properties conferred by the trifluoromethylthio group.
Introduction
This compound, also known as 1-{3-[(Trifluoromethyl)sulphanyl]phenyl}ethan-1-one or 3-Acetylphenyl trifluoromethyl sulfide, is a crucial building block in organic synthesis. The incorporation of the trifluoromethylthio (-SCF3) group can significantly enhance the lipophilicity, metabolic stability, and biological activity of target molecules, making it a desirable moiety in drug discovery and agrochemical research. This document outlines a robust and scalable two-step synthetic pathway for its industrial production.
Synthetic Pathway Overview
The recommended industrial synthesis follows a two-step route, beginning with the readily available 3'-bromoacetophenone. This precursor is then subjected to a copper-catalyzed trifluoromethylthiolation reaction to yield the final product. This approach is favored for its scalability, use of relatively accessible starting materials, and good overall yields.
Caption: Overall synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 3'-Bromoacetophenone (Precursor)
While 3'-bromoacetophenone is commercially available, for large-scale production, its synthesis from 3-bromo-bromobenzene via a Friedel-Crafts acylation is a viable option. However, for the purpose of these notes, we will assume the procurement of 3'-bromoacetophenone as the starting material for the key trifluoromethylthiolation step.
Step 2: Copper-Catalyzed Trifluoromethylthiolation of 3'-Bromoacetophenone
This protocol is adapted from established methods for the copper-catalyzed trifluoromethylthiolation of aryl halides.
Reaction Scheme:
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Purity | Supplier |
| 3'-Bromoacetophenone | 199.04 | ≥98% | Commercial |
| Silver(I) trifluoromethanethiolate (AgSCF3) | 214.93 | ≥95% | Commercial |
| Copper(I) iodide (CuI) | 190.45 | ≥99% | Commercial |
| 1,10-Phenanthroline (Ligand) | 180.21 | ≥99% | Commercial |
| N,N-Dimethylformamide (DMF) | 73.09 | Anhydrous | Commercial |
| Toluene | 92.14 | Anhydrous | Commercial |
| Diethyl ether | 74.12 | Anhydrous | Commercial |
| Saturated aq. NH4Cl | - | - | Lab Prepared |
| Saturated aq. NaCl (Brine) | - | - | Lab Prepared |
| Anhydrous Magnesium Sulfate (MgSO4) | 120.37 | - | Commercial |
Equipment:
-
Large-scale glass reactor with mechanical stirrer, reflux condenser, nitrogen inlet, and temperature probe.
-
Heating mantle or oil bath.
-
Filtration apparatus (e.g., Buchner funnel).
-
Rotary evaporator.
-
Vacuum distillation setup.
-
Standard laboratory glassware.
Protocol:
-
Reactor Setup: In a clean, dry, and inerted (purged with nitrogen) large-scale reactor, add 3'-bromoacetophenone (1.0 eq).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the reactor to achieve a concentration of 0.5 M with respect to the 3'-bromoacetophenone.
-
Reagent Addition: To the stirred solution, add copper(I) iodide (CuI) (0.1 eq) and 1,10-phenanthroline (0.2 eq).
-
Trifluoromethylthiolating Agent: Carefully add silver(I) trifluoromethanethiolate (AgSCF3) (1.5 eq) to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to 110-120 °C and maintain stirring under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with toluene.
-
Filter the mixture through a pad of celite to remove insoluble salts. Wash the filter cake with additional toluene.
-
Transfer the combined filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (2 x volume of DMF).
-
Wash with water (2 x volume of DMF) and finally with brine (1 x volume of DMF).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a clear liquid.
Quantitative Data Summary:
| Parameter | Value |
| Scale | Multi-kilogram |
| Yield | 75-85% |
| Purity (by GC) | >98% |
| Reaction Time | 12-24 hours |
| Reaction Temperature | 110-120 °C |
Visualization of Experimental Workflow
Caption: Experimental workflow for the synthesis of this compound.
Safety and Handling
-
3'-Bromoacetophenone: Irritant. Avoid contact with skin and eyes.
-
Silver(I) trifluoromethanethiolate (AgSCF3): Light-sensitive and potentially toxic. Handle in a well-ventilated fume hood and protect from light.
-
Copper(I) iodide (CuI): Harmful if swallowed or inhaled. Avoid creating dust.
-
1,10-Phenanthroline: Toxic and an environmental hazard.
-
N,N-Dimethylformamide (DMF): A known reproductive toxin. Handle with appropriate personal protective equipment (PPE), including gloves and respiratory protection.
-
Toluene: Flammable liquid and vapor. Harmful if inhaled.
All procedures should be carried out by trained personnel in a facility equipped for handling hazardous chemicals. A thorough risk assessment should be conducted before commencing any scale-up synthesis.
Applications in Drug Development
The trifluoromethylthio group is a bioisostere of other functionalities and can be used to modulate the physicochemical properties of drug candidates. This compound serves as a key starting material for the synthesis of a variety of more complex molecules with potential therapeutic applications in areas such as:
-
Oncology: As a precursor for kinase inhibitors.
-
Inflammation: In the development of anti-inflammatory agents.
-
Infectious Diseases: For the synthesis of novel antibacterial and antiviral compounds.
The presence of the -SCF3 group can lead to improved cell permeability, increased metabolic stability, and enhanced binding affinity to biological targets.
Conclusion
The described two-step synthesis of this compound provides a reliable and scalable route for its industrial production. The use of a copper-catalyzed trifluoromethylthiolation of readily available 3'-bromoacetophenone offers a practical approach for obtaining this valuable intermediate in high yield and purity. Adherence to the detailed protocols and safety guidelines is essential for the successful and safe execution of this synthesis on an industrial scale.
Application Notes and Protocols for Asymmetric Synthesis of Trifluoromethylthiolated Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a trifluoromethylthio (SCF3) group into organic molecules can significantly enhance their pharmacological properties, including lipophilicity, metabolic stability, and bioavailability. Consequently, the development of synthetic methods for the stereoselective installation of this functional group is of paramount importance in medicinal chemistry and drug discovery. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral ketones bearing a trifluoromethylthio group at the α-position, a key structural motif in many biologically active compounds.
The methodologies presented herein focus on catalytic enantioselective approaches, offering efficient and atom-economical routes to these valuable building blocks. We will cover a copper-catalyzed tandem 1,4-addition/trifluoromethylthiolation of acyclic enones and an organocatalytic approach for the asymmetric trifluoromethylthiolation of β-keto esters, which are direct precursors to trifluoromethylthiolated ketones.
I. Copper-Catalyzed Diastereo- and Enantioselective Tandem 1,4-Addition/Trifluoromethylthiolation of Acyclic Enones
This method provides a highly efficient route to α-trifluoromethylthio-β-substituted ketones with excellent diastereo- and enantioselectivity. The reaction proceeds via a copper-catalyzed conjugate addition of a Grignard reagent to an acyclic enone, followed by an electrophilic trifluoromethylthiolation of the resulting enolate.
Reaction Scheme
Caption: Copper-catalyzed tandem 1,4-addition/trifluoromethylthiolation.
Data Presentation
Table 1: Substrate Scope for the Copper-Catalyzed Asymmetric Trifluoromethylthiolation of Acyclic Enones.[1]
| Entry | R¹ (Enone) | R² (Enone) | R³ (Grignard) | Product | Yield (%) | dr | ee (%) |
| 1 | Ph | H | Et | 3a | 92 | >20:1 | 96 |
| 2 | 4-MeC₆H₄ | H | Et | 3b | 85 | >20:1 | 95 |
| 3 | 4-MeOC₆H₄ | H | Et | 3c | 88 | >20:1 | 96 |
| 4 | 4-FC₆H₄ | H | Et | 3d | 90 | >20:1 | 95 |
| 5 | 4-ClC₆H₄ | H | Et | 3e | 91 | >20:1 | 96 |
| 6 | 4-BrC₆H₄ | H | Et | 3f | 89 | >20:1 | 95 |
| 7 | 2-Naphthyl | H | Et | 3g | 87 | >20:1 | 94 |
| 8 | 2-Thienyl | H | Et | 3h | 82 | 15:1 | 93 |
| 9 | Ph | Me | Et | 3i | 75 | 10:1 | 92 |
| 10 | Ph | H | Me | 3j | 80 | >20:1 | 94 |
| 11 | Ph | H | i-Pr | 3k | 65 | 10:1 | 90 |
| 12 | Ph | H | Ph | 3l | 50 | 5:1 | 88 |
Reactions were carried out with enone (0.2 mmol), Grignard reagent (0.4 mmol), and electrophilic SCF3 reagent (0.3 mmol) in the presence of a copper catalyst and a chiral ligand.
Experimental Protocol
General Procedure for the Copper-Catalyzed Asymmetric Tandem 1,4-Addition/Trifluoromethylthiolation: [1]
-
To a flame-dried Schlenk tube were added Cu(OTf)₂ (3.6 mg, 0.01 mmol, 5 mol%) and the chiral ligand (e.g., a chiral bisphosphine ligand, 0.012 mmol, 6 mol%).
-
The tube was evacuated and backfilled with argon three times.
-
Anhydrous and degassed solvent (e.g., THF, 1.0 mL) was added, and the mixture was stirred at room temperature for 30 minutes.
-
The solution was cooled to the specified reaction temperature (e.g., -20 °C).
-
The acyclic enone (0.2 mmol, 1.0 equiv) was added.
-
The Grignard reagent (e.g., EtMgBr, 0.4 mmol, 2.0 equiv, as a solution in THF) was added dropwise over 10 minutes.
-
The reaction mixture was stirred at the same temperature for the specified time (e.g., 2 hours).
-
The electrophilic trifluoromethylthiolating reagent (e.g., N-trifluoromethylthiosaccharin, 0.3 mmol, 1.5 equiv) was added in one portion.
-
The reaction was stirred for an additional period (e.g., 12 hours) at the same temperature.
-
The reaction was quenched by the addition of saturated aqueous NH₄Cl solution (5 mL).
-
The mixture was extracted with ethyl acetate (3 x 10 mL).
-
The combined organic layers were washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The residue was purified by flash column chromatography on silica gel to afford the desired α-trifluoromethylthiolated ketone.
-
The enantiomeric excess (ee) was determined by chiral HPLC analysis.
II. Organocatalytic Enantioselective α-Trifluoromethylthiolation of β-Keto Esters
This method utilizes a cinchona alkaloid-derived squaramide catalyst to achieve the enantioselective trifluoromethylthiolation of β-keto esters. The resulting products can be readily converted to the corresponding chiral α-trifluoromethylthiolated ketones via decarboxylation.
Reaction Scheme
Caption: Organocatalytic α-trifluoromethylthiolation of β-keto esters.
Data Presentation
Table 2: Substrate Scope for the Organocatalytic Asymmetric Trifluoromethylthiolation of β-Keto Esters.[2][3]
| Entry | R¹ (β-Keto Ester) | R' | Product | Yield (%) | ee (%) |
| 1 | Ph | Et | 5a | 85 | 92 |
| 2 | 4-MeC₆H₄ | Et | 5b | 88 | 90 |
| 3 | 4-ClC₆H₄ | Et | 5c | 90 | 91 |
| 4 | 3-MeOC₆H₄ | Et | 5d | 82 | 88 |
| 5 | 2-Naphthyl | Et | 5e | 86 | 90 |
| 6 | 2-Thienyl | Et | 5f | 78 | 85 |
| 7 | Cyclohexyl | Et | 5g | 75 | 82 |
| 8 | Ph | t-Bu | 5h | 89 | 93 |
Reactions were carried out with β-keto ester (0.1 mmol) and an electrophilic SCF3 reagent (0.12 mmol) in the presence of a cinchona alkaloid-derived squaramide catalyst (10 mol%).
Experimental Protocol
General Procedure for the Organocatalytic Asymmetric Trifluoromethylthiolation of β-Keto Esters: [2][3]
-
To a vial were added the β-keto ester (0.1 mmol, 1.0 equiv), the cinchona alkaloid-derived squaramide catalyst (0.01 mmol, 10 mol%), and the solvent (e.g., toluene, 1.0 mL).
-
The mixture was stirred at the specified temperature (e.g., 0 °C) for 10 minutes.
-
The electrophilic trifluoromethylthiolating reagent (e.g., a hypervalent iodine reagent or N-trifluoromethylthiosulfonimide, 0.12 mmol, 1.2 equiv) was added.
-
The reaction mixture was stirred at the same temperature until the starting material was consumed (monitored by TLC).
-
The solvent was removed under reduced pressure.
-
The residue was purified by flash column chromatography on silica gel to afford the desired α-trifluoromethylthiolated β-keto ester.
-
The enantiomeric excess (ee) was determined by chiral HPLC analysis.
Protocol for Decarboxylation to α-Trifluoromethylthiolated Ketones:
-
To a solution of the α-trifluoromethylthiolated β-keto ester (0.1 mmol) in a suitable solvent (e.g., DMSO, 2 mL) is added a salt (e.g., LiCl, 0.5 mmol) and water (0.2 mmol).
-
The mixture is heated to a high temperature (e.g., 140 °C) and stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled to room temperature and diluted with water.
-
The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
The crude product is purified by flash column chromatography to yield the α-trifluoromethylthiolated ketone.
Mandatory Visualizations
Proposed Catalytic Cycle for Copper-Catalyzed Tandem Reaction
Caption: Proposed catalytic cycle for the Cu-catalyzed tandem reaction.
Experimental Workflow
Caption: Experimental workflow for the copper-catalyzed synthesis.
Logical Relationship of Organocatalysis
References
- 1. Catalytic asymmetric trifluoromethylthiolation of carbonyl compounds via a diastereo and enantioselective Cu-catalyzed tandem reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Enantioselective α-Trifluoromethylthiolation of Carbonyl Compounds with AgSCF3 and Trichloroisocyanuric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3'-(Trifluoromethylthio)acetophenone
Welcome to the technical support center for the synthesis of 3'-(Trifluoromethylthio)acetophenone. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent and effective methods start from 3'-aminoacetophenone and proceed via a Sandmeyer-type reaction. This involves the diazotization of the amino group followed by a copper-catalyzed trifluoromethylthiolation.[1][2][3][4] Other notable methods include Ullmann-type condensations and photoredox catalysis, which offer alternative pathways.[5][6][7]
Q2: I am getting a low yield. What are the likely causes?
A2: Low yields in the Sandmeyer-type synthesis can often be attributed to several factors:
-
Incomplete Diazotization: The initial conversion of the amine to the diazonium salt is crucial and sensitive to temperature and reagent stoichiometry.
-
Decomposition of the Diazonium Salt: Diazonium salts can be unstable and may decompose before reacting with the trifluoromethylthiolating agent.
-
Suboptimal Catalyst Activity: The copper catalyst's effectiveness can be diminished by impurities or improper reaction conditions.
-
Side Reactions: Competing reactions, such as the formation of phenols or azo compounds, can consume starting materials and reduce the desired product yield.
Q3: How can I minimize the formation of side products?
A3: To minimize side products, it is critical to maintain strict control over reaction conditions. For the Sandmeyer-type reaction, keeping the temperature low (typically 0-5 °C) during diazotization is essential to prevent premature decomposition of the diazonium salt.[8] Ensuring the purity of reagents, particularly the starting 3'-aminoacetophenone and the trifluoromethylthiolating source, is also vital. The choice of solvent and catalyst system can also significantly influence the reaction's selectivity.
Q4: What purification methods are recommended for this compound?
A4: The primary method for purifying this compound is column chromatography on silica gel. The choice of eluent will depend on the polarity of the impurities, but a mixture of hexane and ethyl acetate is commonly used. Distillation under reduced pressure is also a viable method for purification, especially for larger-scale reactions.[9][10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete diazotization of 3'-aminoacetophenone. | Ensure the use of fresh sodium nitrite and maintain the temperature between 0-5°C during the addition. Test for the presence of nitrous acid with starch-iodide paper. |
| Decomposition of the diazonium salt before the addition of the trifluoromethylthiolating agent. | Prepare the diazonium salt at low temperature and use it immediately in the subsequent step. Avoid letting the diazonium salt solution warm up. | |
| Inactive copper catalyst. | Use a high-purity copper salt (e.g., CuSCN, CuBr) and consider the use of a ligand like 1,10-phenanthroline to enhance catalyst stability and activity.[7] | |
| Presence of a Major Side Product (e.g., 3'-hydroxyacetophenone) | Reaction of the diazonium salt with water. | Ensure anhydrous conditions where possible after the diazotization step. The slow addition of the diazonium salt to the trifluoromethylthiolating reagent solution can also minimize this side reaction. |
| Complex Mixture of Products on TLC/HPLC | Multiple side reactions occurring. | Re-evaluate the reaction conditions. Lowering the reaction temperature, changing the solvent, or using a more selective catalyst system can help. For photoredox-catalyzed reactions, ensure proper degassing of the reaction mixture.[5][11] |
| Difficulty in Isolating the Product | Emulsion formation during aqueous workup. | Add a saturated brine solution to help break the emulsion. Filtering the organic layer through a pad of celite can also be effective. |
| Co-elution of impurities during column chromatography. | Optimize the solvent system for chromatography. A shallow gradient of a more polar solvent in a non-polar solvent can improve separation. |
Data Presentation: Comparison of Synthesis Methods
The following table summarizes key quantitative data for different synthetic approaches to provide a comparative overview.
| Method | Starting Material | Key Reagents | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Sandmeyer-Type | 3'-Aminoacetophenone | t-BuONO, Me4NSCF3 | CuSCN (cat.) | MeCN | RT | 1 | ~75-85 | [1] |
| Sandmeyer-Type | 3'-Aminoacetophenone | NaNO2, Me3SiCF3, NaSCN | CuSCN (cat.) | MeCN/H2O | RT | 1 | ~80-90 | [2][3] |
| Photoredox Catalysis | 3'-Aminoacetophenone | S-Trifluoromethyl 4-methoxybenzenesulfonothioate | Visible light photocatalyst | DMSO | RT | 12 | ~70-80 | [11] |
| Ullmann-Type | 3'-Bromoacetophenone | AgSCF3 | CuI | DMF | 120 | 24 | ~60-70 | [7] |
Experimental Protocols
Protocol 1: Sandmeyer-Type Synthesis from 3'-Aminoacetophenone
This protocol is based on the copper-catalyzed trifluoromethylthiolation of an in-situ generated diazonium salt.[2][3][4]
Materials:
-
3'-Aminoacetophenone
-
Sodium nitrite (NaNO2)
-
Hydrochloric acid (HCl)
-
Copper(I) thiocyanate (CuSCN)
-
(Trifluoromethyl)trimethylsilane (Me3SiCF3, Ruppert-Prakash reagent)
-
Sodium thiocyanate (NaSCN)
-
Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Diazotization: In a round-bottom flask cooled to 0°C in an ice bath, dissolve 3'-aminoacetophenone (1.0 eq) in a mixture of acetonitrile and aqueous HCl. Stir the solution vigorously. Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, ensuring the temperature remains below 5°C. Stir the resulting solution for 30 minutes at 0°C.
-
Thiolation: In a separate flask, add copper(I) thiocyanate (0.1 eq), sodium thiocyanate (1.5 eq), and (trifluoromethyl)trimethylsilane (1.5 eq) to acetonitrile. Stir this suspension at room temperature.
-
Reaction: Slowly add the cold diazonium salt solution to the suspension from step 2. Vigorous nitrogen evolution should be observed. Allow the reaction mixture to stir at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC.
-
Workup: Quench the reaction by adding water. Extract the mixture with dichloromethane (3x). Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Visualizations
Experimental Workflow: Sandmeyer-Type Synthesis
Caption: A generalized workflow for the Sandmeyer-type synthesis.
Troubleshooting Logic for Low Yield
Caption: A flowchart for troubleshooting low yield issues.
References
- 1. Sandmeyer-Type Trifluoromethylthiolation and Trifluoromethylselenolation of (Hetero)Aromatic Amines Catalyzed by Copper - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. Sandmeyer trifluoromethylthiolation of arenediazonium salts with sodium thiocyanate and Ruppert–Prakash reagent - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. ruhr-uni-bochum.de [ruhr-uni-bochum.de]
- 5. researchgate.net [researchgate.net]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis routes of 3'-(Trifluoromethyl)acetophenone [benchchem.com]
- 9. Page loading... [wap.guidechem.com]
- 10. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap) - Google Patents [patents.google.com]
- 11. Visible-light photocatalytic trifluoromethylthiolation of aryldiazonium salts: conversion of amino group into trifluoromethylthiol group - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 3'-(Trifluoromethylthio)acetophenone
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 3'-(Trifluoromethylthio)acetophenone. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the typical appearance of crude and purified this compound?
A1: Crude this compound may appear as a liquid ranging in color from colorless to orange or yellow.[1][2] Highly purified this compound is typically a clear, colorless to pale yellow liquid.[2]
Q2: What are the common impurities in crude this compound?
A2: Impurities largely depend on the synthetic route. Common impurities may include unreacted starting materials, residual solvents, and byproducts from side reactions. In syntheses involving related compounds like 3'-(Trifluoromethyl)acetophenone, isomeric impurities can also be a challenge to separate due to similar physical properties.[3] Hydrolyzed products such as benzotrifluoride might also be present.[1]
Q3: Which purification techniques are most effective for this compound?
A3: The most commonly cited and effective methods for purifying analogous compounds are vacuum distillation, column chromatography, and aqueous washes.[1][2][4][5] Vacuum distillation is particularly effective for removing non-volatile impurities and can achieve high purity.[2][6] Column chromatography is useful for separating compounds with close boiling points or for removing colored impurities.
Q4: What are the key physical properties of the related compound, 3'-(Trifluoromethyl)acetophenone, that are relevant for purification?
A4: While data for the thio-variant is limited, the physical properties of the close analog 3'-(Trifluoromethyl)acetophenone are informative.
| Property | Value | Reference |
| Molecular Weight | 188.15 g/mol | [6][7][8] |
| Boiling Point | 198-200 °C (at atmospheric pressure) | [8] |
| 96 °C (at 50 mbar) | [9] | |
| Density | 1.235 g/mL (at 25 °C) | |
| Form | Liquid | [10] |
| Refractive Index | n20/D 1.4611 |
Troubleshooting Guides
Vacuum Distillation
Q: My compound appears to be decomposing at high temperatures during distillation. What should I do?
A: High temperatures can cause degradation. It is crucial to perform the distillation under a sufficient vacuum to lower the boiling point. For a related compound, a boiling point of 96°C was achieved at 50 mbar.[9] Ensure your vacuum pump is pulling a strong, stable vacuum and that all joints in your glassware are properly sealed.
Q: The crude product is dark, and the color is carrying over into the distillate. How can I remove the color?
A: If the colored impurity is volatile, distillation may not be sufficient. Consider pre-treating the crude material by washing it with a sodium bicarbonate or sodium hydroxide solution, which can help remove acidic impurities that may be colored.[1][2] Alternatively, running the material through a short plug of silica gel before distillation can remove baseline impurities.[11]
Q: I am getting a very low yield after distillation. What are the possible causes?
A: Low yield can result from several factors:
-
Incomplete transfer: Ensure all the crude material is transferred to the distillation flask.
-
Decomposition: As mentioned, high temperatures can degrade the product.
-
Inefficient condensation: Check that your condenser has a sufficient flow of cold water to ensure all vaporized product is condensed and collected.
-
Leaks in the system: A poor vacuum will require higher temperatures, potentially leading to product loss. Check all seals and connections.
Flash Column Chromatography
Q: I am not getting good separation between my product and an impurity. What can I do?
A: Poor separation is usually a solvent system issue.
-
Adjust Polarity: If the spots are too close on the TLC plate, you need to test different solvent systems. Try changing the ratio of your polar and non-polar solvents.
-
Change Solvents: Sometimes, changing the solvents entirely can improve separation. For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system might alter the selectivity.
-
Use a Gradient: For difficult separations, running a solvent gradient (gradually increasing the polarity of the eluent during the run) can be very effective.[11]
Q: My compound is streaking on the TLC plate and the column. Why is this happening?
A: Streaking can be caused by several factors:
-
Compound Acidity/Basicity: The trifluoromethylthio group can impart some acidic character. Silica gel is slightly acidic, which can cause streaking with certain compounds. You can try deactivating the silica by pre-rinsing the column with your solvent system containing 1-3% triethylamine.[11]
-
Overloading: Applying too much crude material to the column can cause streaking and poor separation. Use an appropriate amount of silica gel for your sample size (typically a 30:1 to 100:1 ratio of silica to crude material).
-
Insolubility: If the compound is not fully soluble in the mobile phase, it can streak. Ensure you dissolve your crude sample in a minimal amount of solvent before loading it onto the column.[12]
Q: The product is taking a very long time to elute from the column. What should I do?
A: This indicates the solvent system is not polar enough. You should increase the proportion of the polar solvent in your mobile phase. Always develop a solvent system using TLC first, aiming for an Rf value of approximately 0.2-0.3 for your target compound.
Experimental Protocols
Protocol 1: General Purification via Aqueous Wash and Vacuum Distillation
This protocol is adapted from methods used for the analogous compound, 3'-(trifluoromethyl)acetophenone.[1][2]
-
Aqueous Wash:
-
Dissolve the crude this compound in a suitable organic solvent like toluene or diethyl ether.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer sequentially with 1) water, 2) a 5% sodium bicarbonate or 3% sodium hydroxide solution, and 3) brine (saturated NaCl solution).[1][2] This removes acidic impurities and water-soluble materials.
-
Separate the organic layer.
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[2]
-
Filter to remove the drying agent.
-
Remove the solvent using a rotary evaporator.
-
-
Vacuum Distillation:
-
Transfer the concentrated crude oil to a round-bottom flask suitable for distillation. Use a short-path distillation apparatus for efficiency.
-
Slowly apply vacuum and begin heating the flask gently in an oil bath.
-
Collect the fraction that distills at the expected boiling point. For the related compound 3'-(trifluoromethyl)acetophenone, the boiling point is ~96°C at 50 mbar.[9] The boiling point of the thio-analog should be in a similar range under vacuum.
-
Monitor the purity of the collected fractions by TLC or GC analysis.
-
Protocol 2: Purification by Flash Column Chromatography
-
Select Solvent System:
-
Using thin-layer chromatography (TLC), identify a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives your target compound an Rf value of ~0.2-0.3 and separates it well from impurities.
-
-
Pack the Column:
-
Plug a glass column with cotton or glass wool and add a small layer of sand.[12]
-
Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped. Add a layer of sand on top of the packed silica.[12]
-
-
Load the Sample:
-
Dissolve your crude product in a minimal amount of a suitable solvent (like dichloromethane or your eluent).[12]
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting free-flowing powder to the top of the column.[11]
-
-
Elute and Collect:
-
Carefully add the eluent to the column and apply pressure (using a pump or inert gas) to achieve a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting guide for poor separation in flash column chromatography.
References
- 1. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap) - Google Patents [patents.google.com]
- 2. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. Page loading... [guidechem.com]
- 5. Synthesis routes of 3'-(Trifluoromethyl)acetophenone [benchchem.com]
- 6. 3'-(Trifluoromethyl)acetophenone synthesis - chemicalbook [chemicalbook.com]
- 7. 3'-(Trifluoromethyl)acetophenone | C9H7F3O | CID 67682 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3'-(Trifluoromethyl)acetophenone [webbook.nist.gov]
- 9. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 10. 3'-(Trifluoromethyl)acetophenone CAS#: 349-76-8 [m.chemicalbook.com]
- 11. Chromatography [chem.rochester.edu]
- 12. Chromatography [chem.rochester.edu]
Optimizing reaction conditions for the synthesis of 3'-(Trifluoromethylthio)acetophenone
Welcome to the technical support center for the synthesis of 3'-(Trifluoromethylthio)acetophenone. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common experimental challenges.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly when using a copper-catalyzed cross-coupling approach with 3'-haloacetophenone precursors.
| Issue ID | Question | Potential Causes | Suggested Solutions |
| SYN-001 | Low to no conversion of the starting material (3'-iodoacetophenone). | 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality of reagents or solvents. 4. Presence of inhibitors. | 1. Ensure the copper(I) salt is fresh and has been stored under inert conditions. Consider using a more active catalyst source or adding a ligand like 1,10-phenanthroline. 2. Gradually increase the reaction temperature in increments of 10°C. Monitor the reaction progress by TLC or GC/MS. 3. Use anhydrous solvents and ensure all reagents are of high purity. Dry solvents over molecular sieves if necessary. 4. Ensure all glassware is scrupulously clean and free of any residual acids, bases, or other potential inhibitors. |
| SYN-002 | Formation of significant side products, such as the de-halogenated starting material (acetophenone) or homocoupled products. | 1. Presence of water or protic impurities. 2. Non-optimal reaction temperature. 3. Incorrect stoichiometry of reagents. | 1. Rigorously dry all solvents and reagents before use.[1] Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction. 2. A temperature that is too high can promote side reactions. Try lowering the reaction temperature. 3. Carefully control the stoichiometry of the trifluoromethylthiolating reagent and the copper catalyst. |
| SYN-003 | Difficulty in purifying the final product. | 1. Co-elution with starting material or byproducts during column chromatography. 2. Thermal decomposition of the product during distillation. | 1. Optimize the solvent system for column chromatography. Consider using a different stationary phase if baseline separation is not achieved. 2. If using distillation for purification, ensure it is performed under high vacuum to lower the boiling point and minimize thermal stress on the product. |
| SYN-004 | Inconsistent yields between batches. | 1. Variability in the quality of reagents. 2. Inconsistent reaction setup and conditions. 3. Atmospheric moisture affecting the reaction. | 1. Source high-purity, anhydrous reagents from a reliable supplier. 2. Standardize the experimental procedure, including the order of reagent addition, stirring speed, and heating method. 3. Use Schlenk techniques or a glovebox to minimize exposure to air and moisture. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
The most common precursors are 3'-haloacetophenones, such as 3'-bromoacetophenone or 3'-iodoacetophenone.[2][3][4][5][6] Aryl iodides are often more reactive in copper-catalyzed cross-coupling reactions.[7]
Q2: What types of trifluoromethylthiolating reagents can be used?
There are both nucleophilic and electrophilic trifluoromethylthiolating reagents.
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Nucleophilic reagents , such as copper(I) trifluoromethanethiolate (CuSCF₃) or silver(I) trifluoromethanethiolate (AgSCF₃), are commonly used in metal-catalyzed cross-coupling reactions with aryl halides.[7][8][9][10][11] CuSCF₃ can be generated in situ from reagents like sodium triflinate (CF₃SO₂Na) and a reducing agent.[7]
-
Electrophilic reagents , such as N-(trifluoromethylthio)saccharin or N-trifluoromethylthiodibenzenesulfonimide, are also available and can be used in different synthetic strategies.[12][13][14][15]
Q3: What is the general mechanism for the copper-catalyzed trifluoromethylthiolation of an aryl halide?
The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle:
-
Oxidative Addition: The active Cu(I)SCF₃ species undergoes oxidative addition to the aryl halide (Ar-X) to form a Cu(III) intermediate, Ar-Cu(III)(SCF₃)X.
-
Reductive Elimination: This intermediate then undergoes reductive elimination to form the desired product (Ar-SCF₃) and regenerate a Cu(I) species.[16]
Q4: Are there alternative catalytic systems to copper for this transformation?
Yes, palladium-catalyzed trifluoromethylthiolation of aryl halides has also been reported.[15][17][18] These systems often employ specific phosphine ligands to facilitate the catalytic cycle.
Q5: What are some key safety precautions to consider during this synthesis?
-
Trifluoromethylthiolating reagents can be toxic and should be handled in a well-ventilated fume hood.
-
Many of the reactions require anhydrous conditions, so proper techniques for handling air- and moisture-sensitive reagents should be employed.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Experimental Protocols
The following is a representative protocol for the copper-catalyzed synthesis of this compound from 3'-iodoacetophenone. This protocol is based on general procedures for similar transformations and may require optimization.[7]
Materials:
-
3'-Iodoacetophenone
-
Copper(I) iodide (CuI)
-
Sodium triflinate (CF₃SO₂Na)
-
Triphenylphosphine (PPh₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Magnetic stirrer with heating plate
-
Standard glassware for workup and purification
Procedure:
-
To a Schlenk flask under an inert atmosphere, add copper(I) iodide (1.2 equiv.), sodium triflinate (1.5 equiv.), and triphenylphosphine (2.0 equiv.).
-
Add anhydrous DMF via syringe.
-
Stir the mixture at room temperature for 30 minutes.
-
Add 3'-iodoacetophenone (1.0 equiv.) to the reaction mixture.
-
Heat the reaction mixture to 120°C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC/MS.
-
After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Table of Reaction Parameters:
| Parameter | Value |
| Starting Material | 3'-Iodoacetophenone |
| Catalyst | Copper(I) iodide |
| Trifluoromethylthiolating Source | Sodium triflinate / PPh₃ |
| Solvent | Anhydrous DMF |
| Temperature | 120°C |
| Atmosphere | Inert (N₂ or Ar) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low product yield.
References
- 1. Synthesis routes of 3'-(Trifluoromethyl)acetophenone [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Three-Component Friedel-Crafts Transformations: Synthesis of Alkyl and Alkenyl Trifluoromethyl Sulfides and Alkenyl Iodides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Triphenylphosphine-Mediated Deoxygenative Reduction of CF3 SO2 Na and Its Application for Trifluoromethylthiolation of Aryl Iodides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2023223105A1 - A process of preparation of 3'-(trifluoromethyl)acetophenone (tfmap) - Google Patents [patents.google.com]
- 8. Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 811-68-7|Silver(I) trifluoromethanethiolate|BLD Pharm [bldpharm.com]
- 11. Page loading... [guidechem.com]
- 12. nbinno.com [nbinno.com]
- 13. CN103193611A - Method for synthesizing m-trifluoromethyl acetophenone - Google Patents [patents.google.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The palladium-catalyzed trifluoromethylation of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: 3'-(Trifluoromethylthio)acetophenone
Disclaimer: Specific stability and storage data for 3'-(Trifluoromethylthio)acetophenone is limited. The following information is based on data from its close structural analogue, 3'-(Trifluoromethyl)acetophenone, and general chemical principles for aryl thioethers.
Troubleshooting Guide
This guide addresses potential issues encountered during the handling, storage, and use of this compound in a research setting.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Change in Appearance (e.g., color change from colorless to yellow/brown) | Degradation of the compound due to improper storage (exposure to light, air, or high temperatures). | 1. Verify storage conditions against recommendations (see FAQ).2. Protect the compound from light by using an amber vial or storing it in the dark.3. Purge the container with an inert gas (e.g., argon or nitrogen) before sealing to minimize exposure to oxygen.4. Re-analyze the material (e.g., by NMR, LC-MS) to check for impurities or degradation products. |
| Inconsistent Experimental Results | Partial degradation of the compound, leading to lower effective concentration or interfering impurities. | 1. Use a fresh vial of the compound if possible.2. If using an older stock, re-purify the material before use.3. Check for potential oxidation to the corresponding sulfoxide or sulfone, a common degradation pathway for thioethers. |
| Precipitation or Crystallization in Solution | Limited solubility in the chosen solvent or storage of the solution at a low temperature. | 1. Gently warm the solution to attempt redissolution.2. Consider using a different solvent or a co-solvent system to improve solubility.3. Prepare fresh solutions before each experiment. |
| Material is Difficult to Handle (e.g., viscous) | The compound may be a liquid at room temperature. | 1. Refer to the physical properties; it is typically a liquid.[1] 2. If viscosity is an issue for your application, gentle warming may reduce viscosity, but be cautious of potential degradation at elevated temperatures. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[2][3] Some suppliers recommend refrigerated storage at 2-8 °C.[1] It is also advisable to protect the compound from light and sources of ignition.[2][4]
Q2: How stable is this compound at room temperature?
A2: Based on its analogue, 3'-(Trifluoromethyl)acetophenone, the compound is expected to be stable at room temperature in a properly sealed container under normal handling conditions.[2][3][5] However, for long-term storage, refrigeration is recommended to minimize the risk of degradation.
Q3: What are the known incompatibilities of this compound?
A3: this compound should be kept away from strong oxidizing agents and reducing agents.[3] The trifluoromethylthio group may be susceptible to oxidation.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation studies are not available, potential degradation can occur through oxidation of the thioether group to form the corresponding sulfoxide and subsequently the sulfone. Under fire conditions, hazardous decomposition products can include carbon monoxide, carbon dioxide, and hydrogen fluoride.[3][5]
Q5: What is the proper way to handle this compound?
A5: Handle this compound in a well-ventilated area, preferably in a fume hood.[2] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4] Avoid contact with skin and eyes, and prevent inhalation of any vapors.[2]
Stability and Storage Data Summary
| Parameter | Recommendation | Source |
| Storage Temperature | Cool, dry place; Refrigerate at 2-8 °C for long-term storage. | [1][2][3] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) if possible. | General good practice |
| Light | Protect from light; store in an amber vial or dark place. | [4] |
| Container | Tightly closed container. | [2][3] |
| Incompatibilities | Strong oxidizing agents, strong reducing agents, excess heat, sources of ignition. | [3][5] |
Experimental Protocols
General Protocol for Assessing Chemical Stability
-
Sample Preparation:
-
Prepare several small, identical samples of this compound in amber glass vials.
-
For each condition to be tested (e.g., room temperature, 40°C, exposure to UV light), prepare a set of samples.
-
Prepare a control sample to be stored under ideal conditions (e.g., -20°C, under argon, in the dark).
-
-
Initial Analysis (Time Zero):
-
Analyze one of the control samples immediately to establish a baseline.
-
Recommended analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To determine the initial purity and quantify the peak area of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure and identify any initial impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
-
-
Stability Study:
-
Place the sets of samples under the different storage conditions.
-
At predetermined time points (e.g., 1 week, 1 month, 3 months), retrieve one sample from each condition.
-
-
Analysis at Time Points:
-
Analyze each retrieved sample using the same analytical methods as the initial analysis.
-
Compare the purity (from HPLC), and look for the appearance of new peaks in the chromatogram or new signals in the NMR spectrum, which would indicate degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of the remaining this compound at each time point for each condition.
-
Attempt to identify any major degradation products by analyzing the new peaks/signals. For this compound, pay close attention to mass shifts corresponding to the addition of one or two oxygen atoms (oxidation of the thioether).
-
Visualizations
Caption: A workflow for troubleshooting issues with this compound.
Caption: Decision tree for the storage and handling of the compound.
References
Common challenges in handling trifluoromethylthiolating reagents
Welcome to the technical support center for trifluoromethylthiolating reagents. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on handling these powerful but often sensitive reagents. Here you will find troubleshooting guides and FAQs to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs) on Reagent Stability & Handling
Q1: My trifluoromethylthiolating reagent has been stored for a while. How do I know if it's still active?
A: The stability of trifluoromethylthiolating reagents is a critical concern as many are sensitive to moisture and air.[1] Shelf-stability can be limited, and degradation will lead to low or no reactivity.[1]
-
Initial Checks: Visually inspect the reagent. Any change in color, consistency, or signs of decomposition (e.g., pressure buildup in the container) are red flags.
-
Best Practice: Whenever possible, use a fresh batch of the reagent.[1] If you must use an older batch, it is advisable to test it on a small-scale reaction with a reliable substrate before committing to a larger scale.
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Storage: Always store reagents under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[1][2] Reagents like N-Trifluoromethylthiosaccharin are known for being relatively stable to air and moisture, making them easier to handle.[3][4]
Q2: What are the essential safety precautions when working with these reagents?
A: Trifluoromethylthiolating reagents and their byproducts can be toxic.[5][6] It is crucial to handle them with care in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including impervious gloves, safety goggles or a face shield, and a lab coat.[2]
-
Handling: Use a closed system when possible to prevent the generation of vapors or mists.[2] Avoid contact with skin, eyes, and clothing. After handling, wash hands and face thoroughly.[2]
-
Incompatible Materials: Store reagents away from strong oxidizing agents, acids, and bases.[2][7]
Q3: My reaction requires anhydrous conditions. How critical is this?
A: Extremely critical. Many trifluoromethylthiolation reactions are sensitive to moisture.[1][8] Water can lead to reagent decomposition, hydrolysis of intermediates, and formation of unwanted byproducts, ultimately lowering your yield.[4][9]
-
Solvents: Always use anhydrous solvents, preferably from a freshly opened bottle or a solvent purification system.[1]
-
Glassware: Ensure all glassware is thoroughly oven-dried or flame-dried under an inert atmosphere before use.[8]
-
Atmosphere: Conduct the reaction under a dry, inert atmosphere like nitrogen or argon.[1][8]
Troubleshooting Guide: Low Reaction Yield & Conversion
Low conversion is one of the most common issues in trifluoromethylthiolation reactions.[1] The following guide provides a systematic approach to diagnosing the problem.
Initial Troubleshooting Workflow
The diagram below outlines the first steps to take when faced with a low-yielding reaction.
Caption: Workflow for initial troubleshooting of low conversion.
Detailed Q&A for Low Yield
Q4: I've checked my reagents and setup, but my yield is still low. What's next?
A: If the fundamental parameters are correct, the issue likely lies with the reaction conditions or catalyst activity.
-
Catalyst Issues (for catalyzed reactions): In copper-catalyzed reactions, the active Cu(I) species can be oxidized to the less active Cu(II) state by oxygen.[1] Ensure the reaction is thoroughly deoxygenated. You may also need to screen different ligands or increase catalyst loading.[1][10]
-
Temperature: Some reactions require heating to proceed at a reasonable rate. Gradually increase the temperature and monitor the progress.[10] Conversely, if you observe product decomposition (e.g., baseline material on a TLC plate), the temperature may be too high.[11]
-
Reaction Time: A reaction may be slow and simply need more time to reach completion. Monitor the reaction's progress over a longer period using techniques like TLC, GC, or NMR.[10][11]
-
Solubility: If your substrate or reagents are not fully dissolved, it can severely impact the reaction rate. Screen different anhydrous solvents to find a system where all components are soluble.[10]
Troubleshooting Guide: Poor Selectivity & Side Reactions
Q5: My reaction is producing multiple products, including di- or tri-substituted compounds. How can I improve selectivity for the mono-substituted product?
A: The formation of multiple products is a common selectivity challenge.[10] This often happens when the substrate has multiple reactive sites or the product is reactive under the reaction conditions.
| Cause | Recommended Solution |
| Excess Trifluoromethylthiolating Reagent | Reduce the equivalents of the trifluoromethylthiolating reagent. Start with a 1:1 stoichiometry or a slight excess of the substrate.[10] |
| High Reaction Temperature | Lowering the reaction temperature can significantly enhance selectivity. Attempt the reaction at room temperature or even sub-zero temperatures.[10] |
| Prolonged Reaction Time | Over-reaction can occur if the reaction is left for too long. Monitor the reaction closely and quench it as soon as the optimal yield of the desired mono-product is achieved.[10] |
| Highly Reactive Substrate | If the substrate has multiple, similarly reactive sites, consider a protecting group strategy to temporarily block other reactive positions.[10] |
Q6: I am attempting a C-H trifluoromethylthiolation, but I'm getting a mixture of isomers. How can I control the regioselectivity?
A: Achieving high regioselectivity in C-H functionalization can be difficult. The outcome is influenced by a combination of electronic and steric factors.
-
Choice of Reagent: Different reagents can exhibit different selectivities. Some electrophilic reagents may offer better regiocontrol compared to radical-based methods for certain substrates.[10]
-
Catalyst and Ligand Effects: For metal-catalyzed reactions, the catalyst and its associated ligands play a crucial role in directing the functionalization to a specific position. Screening different catalyst/ligand combinations is often necessary.[10]
-
Directing Groups: Employing a directing group on your substrate is a powerful strategy to guide the trifluoromethylthiolation to a specific C-H bond (e.g., ortho-directing).[10]
Reagent Selection and Protocols
Q7: There are many types of trifluoromethylthiolating reagents. How do I choose the right one for my reaction?
A: The choice of reagent depends heavily on the nature of your substrate and the type of transformation you want to achieve. While many reagents have been developed, they often have complementary substrate scopes.[12][13]
Comparison of Common Electrophilic Reagent Types
| Reagent Type | Example(s) | Typical Applications | Key Characteristics |
| N-Thio Saccharin Derivatives | N-Trifluoromethylthiosaccharin | Direct trifluoromethylthiolation of alcohols, amines, thiols, and electron-rich arenes.[3][12][13] | Highly electrophilic and reactive.[6][12] Generally stable to air and moisture, making it easy to handle.[3][4] |
| Trifluoromethanesulfenates | Cumyl Trifluoromethanesulfenate | Transition-metal-catalyzed reactions (e.g., with boronic acids) and organocatalytic asymmetric reactions.[12][13] | Highly reactive and reliable in metal-catalyzed processes.[12][13] |
| Hypervalent Iodine Reagents | Togni Reagents | Used in various electrophilic trifluoromethylations and can be activated by Brønsted or Lewis acids.[14] | Broad applicability, but may require an activator.[5][12] |
The diagram below provides a simplified logic for selecting a reagent class based on the reaction type.
Caption: Logic for selecting a reagent based on reaction type.[12][13]
General Experimental Protocol: Electrophilic Trifluoromethylthiolation of an Indole
This protocol is a generalized example for the reaction of an electron-rich heterocycle with N-Trifluoromethylthiosaccharin, a common and highly reactive electrophilic reagent.[3][4]
-
Preparation: In a flame-dried, round-bottomed flask equipped with a magnetic stir bar, add the indole substrate (1.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add anhydrous solvent (e.g., acetonitrile or dichloromethane) via syringe. Stir the mixture until the substrate is fully dissolved.
-
Reagent Addition: To the stirring solution at room temperature, add N-Trifluoromethylthiosaccharin (typically 1.1-1.2 equiv) in one portion.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-2 hours).[9]
-
Work-up: Upon completion, filter the reaction mixture through a short pad of Celite or silica gel, washing with additional solvent (e.g., ethyl acetate).[9]
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired trifluoromethylthiolated product.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. orgsyn.org [orgsyn.org]
- 4. benchchem.com [benchchem.com]
- 5. Shelf-stable electrophilic reagents for trifluoromethylthiolation. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. keyorganics.net [keyorganics.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
Troubleshooting guide for the synthesis of trifluoromethylthioarenes
Technical Support Center: Synthesis of Trifluoromethylthioarenes
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of trifluoromethylthioarenes.
Frequently Asked Questions (FAQs)
1. My trifluoromethylthiolation reaction shows low or no conversion. What are the potential causes and how can I troubleshoot this?
Low or no conversion in trifluoromethylthiolation reactions is a common issue that can stem from several factors related to reagents, reaction setup, or the chosen conditions.
Potential Causes & Troubleshooting Steps:
-
Reagent Quality:
-
Trifluoromethylthiolating Reagent: Many of these reagents are sensitive to air and moisture. Ensure your reagent is fresh or has been stored correctly under an inert atmosphere (e.g., argon or nitrogen). Some reagents have limited shelf stability.[1]
-
Substrate Purity: Impurities in the starting material can poison catalysts or lead to unwanted side reactions. If in doubt, purify your substrate before use.[1]
-
Solvent and Other Reagents: Always use anhydrous solvents and ensure all other reagents meet the necessary purity standards for your reaction.[1]
-
-
Reaction Setup:
-
Reaction Parameters:
-
Stoichiometry: Double-check all calculations to ensure the correct ratios of substrate, trifluoromethylthiolating agent, catalyst, and any additives are used.[1]
-
Catalyst System: The choice of catalyst is crucial. For instance, in the trifluoromethylthiolation of arenes using N-trifluoromethylthiosaccharin, a dual catalytic system of iron(III) chloride and diphenyl selenide has been shown to be highly effective.[2][3][4][5]
-
Solvent Effects: The solvent can significantly influence reaction outcomes. For example, Friedel-Crafts trifluoromethylthiolation of electron-rich (hetero)arenes with N-trifluoromethylthiosaccharin can be effectively carried out in 2,2,2-trifluoroethanol (TFE).[1]
-
2. I am observing significant side product formation. What are the common side reactions and how can they be minimized?
Side product formation often arises from the reactivity of the starting materials, intermediates, or products under the reaction conditions.
Common Side Reactions and Mitigation Strategies:
-
Over-reaction/Di-substitution: In cases of highly activated aromatic substrates, di- or even tri-trifluoromethylthiolation can occur. To minimize this, consider:
-
Using a less reactive trifluoromethylthiolating reagent.
-
Lowering the reaction temperature.
-
Reducing the equivalents of the trifluoromethylthiolating reagent.
-
-
Hydrolysis of the Reagent: Some trifluoromethylthiolating reagents can be sensitive to moisture, leading to their decomposition. While N-(trifluoromethylthio)saccharin is relatively stable, prolonged exposure to water, especially under acidic or basic conditions, can lead to hydrolysis.[6] Using anhydrous solvents and maintaining an inert atmosphere is crucial.
-
Homocoupling of the Arene: This can be a problem in cross-coupling reactions. Optimizing the catalyst, ligand, and reaction conditions can help to suppress this side reaction.
3. How do I choose the right trifluoromethylthiolating reagent for my substrate?
The selection of an appropriate trifluoromethylthiolating reagent is critical for a successful reaction and depends on the nature of your substrate and the desired transformation.
Comparison of Common Electrophilic Trifluoromethylthiolating Reagents:
| Reagent Family | Examples | Advantages | Disadvantages |
| Sulfenamides | PhNHSCF₃, PhN(Me)SCF₃ | Effective for alkenes, alkynes, and indoles.[7][8] | Often require strong Lewis or Brønsted acid activation.[7][8] |
| Hypervalent Iodine Reagents | Trifluoromethanesulfenate 1a | Highly reactive, reliable in transition-metal-catalyzed reactions.[9] | Can be more expensive.[8] |
| N-Thioimides | N-Trifluoromethylthiosaccharin | Shelf-stable crystalline solid, highly reactive, broad substrate scope, stable to air and moisture.[6][10] More electrophilic and efficient for direct trifluoromethylthiolation of nucleophiles like alcohols, amines, thiols, and electron-rich arenes.[7][8][9] | May require a catalyst for less reactive arenes.[2][3][4][5] |
| Others | CF₃SCl, (CF₃S)₂ | Highly reactive. | CF₃SCl is a toxic gas, limiting its application.[7][11] |
N-Trifluoromethylthiodibenzenesulfonimide is reported to be one of the most electrophilic trifluoromethylthiolating reagents with significantly high reactivity.[10][11]
Experimental Protocols
1. General Procedure for the Trifluoromethylthiolation of Indole using N-(Trifluoromethylthio)saccharin in TFE
This protocol is adapted from methodologies that utilize N-(trifluoromethylthio)saccharin for the functionalization of electron-rich heterocycles.[12]
-
Materials:
-
Indole
-
N-(Trifluoromethylthio)saccharin
-
2,2,2-Trifluoroethanol (TFE), anhydrous
-
-
Procedure:
-
To a solution of indole (0.5 mmol) in anhydrous TFE (2.5 mL), add N-(trifluoromethylthio)saccharin (0.75 mmol).
-
Stir the reaction mixture at 40 °C for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the desired 3-(trifluoromethylthio)indole.[12]
-
2. General Procedure for the Lewis Acid-Catalyzed Trifluoromethylthiolation of Arenes in Dichloromethane
This procedure is based on the dual catalytic activation of N-(trifluoromethylthio)saccharin for the functionalization of arenes.[3][12]
-
Materials:
-
Arene (e.g., 2-methylanisole)
-
N-(Trifluoromethylthio)saccharin
-
Iron(III) chloride (FeCl₃)
-
Diphenyl selenide (Ph₂Se)
-
Dichloromethane (DCM), dry
-
-
Procedure:
-
Under an argon atmosphere, to a solution of N-(trifluoromethylthio)saccharin (0.177 mmol) and iron(III) chloride (0.004 mmol, 2.5 mol%) in dry dichloromethane (1 mL), add the arene (0.160 mmol) and diphenyl selenide (0.004 mmol, 2.5 mol%).[12]
-
Stir the reaction mixture at room temperature and monitor by TLC.[12]
-
Upon completion, dilute the mixture with dichloromethane and wash with water.[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by flash column chromatography.[12]
-
Visualizations
Caption: Workflow for Lewis Acid-Catalyzed Trifluoromethylthiolation.
Caption: Troubleshooting Logic for Low Conversion.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. web.pkusz.edu.cn [web.pkusz.edu.cn]
- 9. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing Regioselectivity of Trifluoromethylthiolation
Welcome to the technical support center for trifluoromethylthiolation reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of this critical transformation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that control regioselectivity in C-H trifluoromethylthiolation of arenes and heterocycles?
A1: Regioselectivity in C-H trifluoromethylthiolation is primarily governed by a combination of electronic and steric effects of the substrate, the nature of the trifluoromethylthiolating reagent, the catalyst system, and the reaction conditions.
-
Electronic Effects: Electron-rich aromatic and heteroaromatic compounds are generally more reactive towards electrophilic trifluoromethylthiolation.[1] The directing effects of existing substituents play a crucial role. Electron-donating groups (e.g., -OR, -NR₂) typically direct the -SCF₃ group to the ortho and para positions, while electron-withdrawing groups direct to the meta position.
-
Steric Hindrance: Bulky substituents on the substrate can block access to adjacent positions, favoring substitution at less sterically hindered sites.
-
Reagent Type: Trifluoromethylthiolating reagents can be broadly categorized as electrophilic, nucleophilic, or radical sources of the SCF₃ group.[2] The choice of reagent dictates the reaction mechanism and, consequently, the regiochemical outcome. For instance, electrophilic reagents like N-(trifluoromethylthio)saccharin react preferentially with electron-rich positions.[3]
-
Catalyst/Additives: Lewis acids, such as iron(III) chloride (FeCl₃), can be used to activate electrophilic reagents and enhance reactivity.[4][5] In some systems, the choice of catalyst and ligands can override the inherent directing effects of the substrate.[6]
-
Solvent: Solvent choice can influence regioselectivity, sometimes dramatically. Preliminary studies have shown that switching the solvent can lead to a complete reversal of regioselectivity in certain trifluoromethylation reactions.[7]
Q2: I am observing a mixture of regioisomers in the trifluoromethylthiolation of my indole substrate. How can I improve selectivity for a specific position (e.g., C2 vs. C3)?
A2: Achieving regioselectivity in indole functionalization is a common challenge. The C3 position is generally more nucleophilic and prone to electrophilic attack. However, the outcome can be tuned.
-
For C3-selectivity: Use a standard electrophilic trifluoromethylthiolating agent. The inherent electronic properties of the indole ring favor substitution at C3.
-
For C2-selectivity: This is more challenging and often requires specific strategies. One approach involves the use of a directing group on the indole nitrogen. Another strategy is to modulate the reaction pathway, for example, by using visible-light-driven methods with specific reagents like S-trifluoromethyl trifluoromethanesulfonate (TTST), which has been shown to achieve C2-trifluoromethylation of indoles.[8] Palladium-catalyzed methods using trifluoroacetimidoyl chlorides have also been developed for the regioselective synthesis of 2-CF₃-indoles.[9]
Q3: My electrophilic trifluoromethylthiolation reaction is not working on my electron-poor substrate. What can I do?
A3: Electrophilic trifluoromethylthiolation is most effective with electron-rich substrates. For electron-deficient systems, you may need to increase the electrophilicity of your reagent by using a Lewis or Brønsted acid activator.[5] Common activators include iron(III) chloride (FeCl₃), boron trifluoride etherate (BF₃·Et₂O), and triflic acid (TfOH).[5][10] If this approach fails, consider switching to a different mechanistic paradigm, such as a radical or nucleophilic trifluoromethylthiolation protocol.[5]
Q4: How can I prevent multiple trifluoromethylthiolations on my substrate?
A4: The formation of di- or tri-substituted products is often due to a highly activated substrate or using a large excess of the trifluoromethylthiolating reagent.[11] To favor mono-substitution, consider the following strategies:
-
Stoichiometry Control: Carefully control the stoichiometry, using the trifluoromethylthiolating reagent as the limiting reagent.[11]
-
Reaction Time and Temperature: Monitor the reaction closely and quench it once the desired mono-substituted product is predominantly formed. Lowering the reaction temperature can also improve selectivity.[11]
-
Use of Additives: In some cases, additives like cyclodextrins can encapsulate the substrate, sterically shielding other reactive sites and leading to selective mono-functionalization.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor or No Regioselectivity | 1. Competing electronic and steric effects in the substrate.2. Reaction conditions are not optimized.3. Inappropriate catalyst or reagent choice. | 1. Analyze the substrate: Identify the most electronically activated and sterically accessible positions.2. Screen Solvents: Test a range of solvents with different polarities, as this can significantly influence regioselectivity.[7]3. Change the Catalyst: For electrophilic reactions, try a Lewis acid like FeCl₃ to enhance reactivity and potentially selectivity.[4] For transition-metal-catalyzed reactions, screen different ligands.[6]4. Switch Reagent Type: If an electrophilic approach fails, consider a radical-based method, which may offer a different regiochemical outcome based on radical stability. |
| Reaction Favors the Wrong Isomer | 1. Inherent substrate bias under the current conditions.2. The chosen mechanism (e.g., electrophilic) favors the undesired position. | 1. Employ Directing Groups: Introduce a removable directing group to force the reaction at the desired position.2. Steric Shielding: Use bulky protecting groups to block the more reactive site, thereby directing the reaction to the desired, less-hindered position.[13]3. Reverse Polarity: Switch from an electrophilic to a nucleophilic trifluoromethylthiolation strategy, or vice-versa. |
| Low Yield of Desired Regioisomer | 1. Reagent instability or impurity.2. Catalyst poisoning or inactivity.3. Non-selective side reactions (e.g., decomposition, multiple additions). | 1. Verify Reagent Quality: Ensure your trifluoromethylthiolating reagent is fresh and has been stored correctly under an inert atmosphere.[5]2. Optimize Reaction Conditions: Perform a systematic optimization of temperature, concentration, and reaction time.3. Use a Dual Catalyst System: A combination of a Lewis acid (e.g., FeCl₃) and a Lewis base (e.g., diphenyl selenide) can activate the reagent and improve yields and selectivity under mild conditions.[14][15] |
Data Summary: Catalyst and Additive Effects on Regioselectivity
The following table summarizes the effect of different catalytic systems on the regioselectivity of trifluoromethylthiolation for representative substrates.
| Substrate | Reagent | Catalyst / Additive | Solvent | Regioselectivity (Ratio) | Yield (%) | Reference |
| Anisole | N-(trifluoromethylthio)saccharin | FeCl₃ / Ph₂Se | DCM | para > 99% | 96 | [4] |
| 2-Methylindole | N-(trifluoromethylthio)saccharin | FeCl₃ / Ph₂Se | DCM | C3-selective | 85 | [4] |
| Toluene | CF₃SO₂Na / TBHP | γ-Cyclodextrin / FeCl₃ | H₂O/DCE | para:meta = 8.5:1 | 75 (total) | [12] |
| 4-Acetylpyridine | CF₃-source / oxidant | (none) | H₂O/CH₃CN | C2:C3 = 2.4:1 | - | [7] |
| 4-Acetylpyridine | CF₃-source / oxidant | (none) | DMSO | C3:C2 > 5:1 | - | [7] |
Key Experimental Protocols
General Procedure for Dual Lewis Acid/Base Catalyzed Trifluoromethylthiolation of Arenes
This protocol is adapted from the method described by Procter et al. for the regioselective functionalization of arenes.[4][14]
-
Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the arene substrate (0.160 mmol, 1.0 equiv), N-(trifluoromethylthio)saccharin (0.177 mmol, 1.1 equiv), iron(III) chloride (FeCl₃, 0.00400 mmol, 2.5 mol %), and diphenyl selenide (Ph₂Se, 0.00400 mmol, 2.5 mol %).
-
Reaction: Place the vial under an inert atmosphere (e.g., nitrogen or argon). Add the appropriate anhydrous solvent (e.g., DCM) via syringe.
-
Stirring: Stir the reaction mixture at the specified temperature (e.g., room temperature or 40 °C) for the time indicated by TLC or LC-MS monitoring (typically 0.5 - 24 hours).
-
Work-up: Upon completion, quench the reaction and purify the crude mixture by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate in hexane) to isolate the desired regioisomer.
Example Application: For the synthesis of 1-(trifluoromethylthio)-2-hydroxynaphthalene, 2-hydroxynaphthalene was reacted at room temperature for 30 minutes, yielding the product in 91% after purification.[14]
Visualizations
Logical Workflow for Troubleshooting Regioselectivity
The following diagram illustrates a systematic workflow for diagnosing and resolving issues with regioselectivity in trifluoromethylthiolation reactions.
Caption: A workflow for diagnosing and improving regioselectivity in trifluoromethylthiolation.
Competing Pathways in Arene Trifluoromethylthiolation
This diagram illustrates how electronic directing groups on an aromatic ring influence the potential sites of electrophilic attack.
Caption: Influence of directing groups on the regioselectivity of electrophilic trifluoromethylthiolation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Visible-light-driven TTST enables divergent synthesis of trifluoromethylated and trifluoromethylthiolated products through chemo- and regioselectivity - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. The regiochemically flexible functionalization of fluoro-and trifluoromethyl-substituted indoles [infoscience.epfl.ch]
- 14. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming low reactivity in the synthesis of SCF3-containing molecules
Technical Support Center: Synthesis of SCF3-Containing Molecules
Welcome to the technical support center for the synthesis of trifluoromethylthio (SCF3)-containing molecules. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to overcoming low reactivity and other challenges in trifluoromethylthiolation reactions.
Troubleshooting Guide
This guide provides solutions to specific problems you might encounter during your experiments.
Issue 1: Low or No Conversion
-
Question: I am observing low or no conversion in my trifluoromethylthiolation reaction. What are the potential causes and how can I resolve this?
-
Answer: Low conversion can stem from several factors related to reagents, reaction conditions, or the substrate itself.
-
Reagent Quality and Handling:
-
Reagent Degradation: Many trifluoromethylthiolating reagents are sensitive to moisture and air. Ensure your reagent is fresh or has been stored under an inert atmosphere (e.g., nitrogen or argon). Some reagents have limited shelf-stability.[1]
-
Substrate Purity: Impurities in your starting material can inhibit the catalyst or lead to side reactions. It is advisable to purify your substrate if its purity is .[1]
-
Solvent and Additives: Always use anhydrous solvents and ensure all other reagents are of high purity.[1]
-
-
Reaction Setup and Conditions:
-
Inert Atmosphere: Reactions sensitive to oxygen, particularly those using organometallic catalysts, require a properly maintained inert atmosphere.[1]
-
Temperature Control: Verify that the reaction temperature is accurately controlled, as deviations can significantly impact the outcome.[1]
-
Stoichiometry: Double-check all calculations to ensure the correct ratios of substrate, SCF3-reagent, catalyst, and any additives are used.[1]
-
-
Substrate Reactivity:
-
Electron-Poor Substrates with Electrophilic Reagents: Electrophilic trifluoromethylthiolation generally works best with electron-rich substrates. For electron-deficient systems, consider adding a Lewis or Brønsted acid activator to increase the electrophilicity of the reagent.[1][2] Alternatively, switching to a nucleophilic or radical trifluoromethylthiolation protocol may be more effective.[1][3][4][5]
-
-
Issue 2: Formation of Side Products
-
Question: My reaction is producing significant side products, such as the des-SCF3 (protonated) version of my starting material. What is causing this and how can I prevent it?
-
Answer: The formation of a protonated side product often indicates the presence of trace amounts of water or other protic impurities.[1]
-
Mitigation Strategies:
-
Rigorously dry all solvents and reagents.
-
Ensure the reaction is conducted under a scrupulously inert atmosphere.
-
If the reaction mechanism itself is prone to protonation, adjusting conditions such as the base or solvent may be necessary.[1]
-
-
-
Question: I am observing the formation of di- and tri-trifluoromethylthiolated byproducts. How can I improve the selectivity for mono-substitution?
-
Answer: Multiple trifluoromethylthiolations can occur with highly reactive substrates or under non-optimized conditions.[6]
-
Strategies for Selective Mono-substitution:
-
Stoichiometry Control: Carefully control the stoichiometry, often using the trifluoromethylthiolating reagent as the limiting reagent.[6]
-
Reaction Time and Temperature: Monitor the reaction's progress closely and quench it once the desired mono-substituted product has formed. Lowering the reaction temperature can also improve selectivity.[6]
-
Choice of Reagent: Select a reagent known for higher selectivity. Some electrophilic reagents may offer better control than radical-based methods for certain substrates.[6]
-
Catalyst and Ligand Effects: In metal-catalyzed reactions, the choice of catalyst and ligands can significantly influence selectivity.[6]
-
Directing Groups: Employing a directing group on the substrate can guide the trifluoromethylthiolation to a specific site.[6][7]
-
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the right type of trifluoromethylthiolation reaction (electrophilic, nucleophilic, or radical) for my substrate?
A1: The choice of reaction type depends on the electronic properties of your substrate and the desired regioselectivity.
-
Electrophilic Trifluoromethylthiolation: This method is generally suitable for electron-rich substrates such as activated arenes, heterocycles, enolates, and enamines.[8][9][10] Reagents like N-(Trifluoromethylthio)saccharin are commonly used.[8][11]
-
Nucleophilic Trifluoromethylthiolation: This approach is ideal for substrates that can act as electrophiles, such as aryl halides and alkyl halides.[3][9] It often requires a metal catalyst (e.g., copper) and a nucleophilic SCF3 source like AgSCF3 or CuSCF3.[3][12]
-
Radical Trifluoromethylthiolation: This method is versatile and can be applied to a wide range of substrates, including alkenes and arenes, particularly when other methods fail.[4][5] Radical reactions are often initiated by photoredox catalysis or thermal initiators.[4][5][13]
Q2: My electrophilic trifluoromethylthiolating reagent is not reacting with my electron-poor substrate. What can I do?
A2: For electron-deficient systems, you may need to increase the electrophilicity of your reagent by using a Lewis or Brønsted acid activator.[1][2] Common activators include iron(III) chloride (FeCl₃), boron trifluoride etherate (BF₃·Et₂O), and triflic acid (TfOH).[1] If this approach is unsuccessful, consider switching to a nucleophilic or radical trifluoromethylthiolation protocol.[1]
Q3: My copper-catalyzed trifluoromethylthiolation is not working. What are some common issues?
A3: Several factors can lead to low conversion in copper-catalyzed reactions:[1]
-
Catalyst Oxidation: The active copper(I) species can be oxidized to the less active copper(II) state by atmospheric oxygen. Ensure your reaction is thoroughly deoxygenated.
-
Ligand Choice: The choice of ligand is often crucial for both reactivity and selectivity. It may be necessary to screen different ligands to find the optimal one for your specific substrate.
-
Inhibitors: Certain functional groups on your substrate or impurities can act as inhibitors for the copper catalyst.
Q4: What are the advantages of using N-(trifluoromethylthio)saccharin as an electrophilic SCF3 reagent?
A4: N-(Trifluoromethylthio)saccharin is a popular choice due to its:
-
Broad substrate scope, including electron-rich arenes and heterocycles.[8][10][11]
-
Stability to air and moisture, making it easier to handle compared to gaseous or highly toxic reagents.[10][11]
Data Presentation: Comparison of Electrophilic Trifluoromethylthiolating Reagents
| Feature | N-(Trifluoromethylthio)saccharin | N-Trifluoromethylthiodibenzenesulfonimide | S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST) |
| Reagent Type | Electrophilic | Electrophilic | Electrophilic, Nucleophilic, and Radical Precursor |
| Reactivity | High | Very High (more electrophilic than saccharin derivative)[14][15] | Highly versatile, tunable reactivity[14] |
| Stability | Shelf-stable solid[14][16] | Shelf-stable solid[14] | Thermally stable liquid[14] |
| Key Advantages | Readily accessible, broad substrate scope for electron-rich arenes and heterocycles.[14] | Superior reactivity for less reactive substrates without the need for an activator.[14][15] | Can generate SCF3 cations, anions, or radicals depending on conditions; high atom economy.[14] |
Experimental Protocols
Protocol 1: Promoter-Free Electrophilic Trifluoromethylthiolation of Indoles using N-(Trifluoromethylthio)saccharin [8]
-
Materials:
-
Indole (1.0 equiv)
-
N-(Trifluoromethylthio)saccharin (1.2 equiv)
-
2,2,2-Trifluoroethanol (TFE)
-
-
Procedure:
-
To a dry reaction vial, add the indole (0.5 mmol, 1.0 equiv) and N-(trifluoromethylthio)saccharin (0.6 mmol, 1.2 equiv).
-
Add 2,2,2-trifluoroethanol (2.5 mL).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(trifluoromethylthio)indole.
-
Protocol 2: Copper-Catalyzed Nucleophilic Trifluoromethylthiolation of an Aryl Halide [9]
-
Materials:
-
Aryl halide (e.g., 4-iodotoluene) (1.0 equiv)
-
Nucleophilic SCF3 source (e.g., AgSCF3) (1.5 equiv)
-
Copper(I) catalyst (e.g., CuI) (10 mol%)
-
Ligand (e.g., a phenanthroline derivative) (20 mol%)
-
Anhydrous solvent (e.g., DMF or NMP)
-
-
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add the aryl halide (1.0 mmol), AgSCF3 (1.5 mmol), CuI (0.1 mmol), and the ligand (0.2 mmol).
-
Add the anhydrous solvent (5 mL).
-
Seal the tube and heat the reaction mixture at the specified temperature (e.g., 100-120 °C).
-
Monitor the reaction by GC-MS or LC-MS.
-
After completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the residue by column chromatography.
-
Protocol 3: Radical Trifluoromethylthiolation of an Alkene via Photoredox Catalysis [16]
-
Materials:
-
Alkene (e.g., styrene) (1.0 equiv)
-
N-(Trifluoromethylthio)saccharin (as a radical precursor) (1.5 equiv)
-
Photocatalyst (e.g., Ru(bpy)3(PF6)2 or an iridium complex) (1-2 mol%)
-
Anhydrous and degassed solvent (e.g., acetonitrile or DMF)
-
-
Procedure:
-
In a reaction vessel, combine the alkene (0.5 mmol), N-(trifluoromethylthio)saccharin (0.75 mmol), and the photocatalyst (0.005-0.01 mmol).
-
Add the anhydrous, degassed solvent (5 mL).
-
Irradiate the reaction mixture with a visible light source (e.g., blue LEDs) at room temperature.
-
Stir the mixture vigorously to ensure uniform irradiation.
-
Monitor the reaction's progress by TLC or GC-MS.
-
Once the starting material is consumed, remove the light source and concentrate the mixture.
-
Purify the product by column chromatography.
-
Visualizations
Caption: A workflow for diagnosing and resolving low conversion.
Caption: Decision tree for selecting the appropriate reaction type.
References
- 1. benchchem.com [benchchem.com]
- 2. thieme-connect.de [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 6. benchchem.com [benchchem.com]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. orgsyn.org [orgsyn.org]
- 12. Pd-Catalyzed Synthesis of Ar–SCF3 Compounds Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Deactivation and Recovery in Trifluoromethylthiolation
Welcome to the Technical Support Center for Trifluoromethylthiolation Reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and to provide guidance on catalyst recovery and regeneration.
Frequently Asked Questions (FAQs)
Q1: My trifluoromethylthiolation reaction yield has dropped significantly upon reusing the catalyst. What are the likely causes?
A1: A drop in yield upon catalyst reuse is a common indicator of catalyst deactivation. The primary causes include:
-
Catalyst Poisoning: Certain functional groups in your substrate, intermediates, or impurities can act as poisons by strongly binding to the active metal center of the catalyst, blocking it from participating in the catalytic cycle. Nitrogen-containing heterocycles are common culprits in poisoning palladium and copper catalysts.[1] Sulfur-containing compounds can also act as poisons.
-
Thermal Degradation (Sintering): For heterogeneous catalysts, high reaction temperatures can cause the fine metal particles to agglomerate into larger ones.[2] This process, known as sintering, reduces the active surface area of the catalyst, leading to a decrease in activity.
-
Fouling: Insoluble byproducts or polymers can deposit on the catalyst's surface, physically blocking the active sites. This is more common with heterogeneous catalysts.
-
Ligand Degradation: The ligands associated with the metal center are crucial for its stability and reactivity. Over time, ligands can degrade under the reaction conditions, leading to the formation of less active or inactive catalyst species.
-
Oxidation of the Active Catalyst: The active form of the catalyst (e.g., Cu(I) or Pd(0)) can be sensitive to air and may get oxidized to a less active state (e.g., Cu(II) or Pd(II)), especially if the reaction is not performed under strictly inert conditions.
Q2: What are some common catalyst poisons I should be aware of in trifluoromethylthiolation reactions?
A2: Be cautious of the following classes of compounds which are known to poison common trifluoromethylthiolation catalysts like palladium and copper:
-
Nitrogen-Containing Heterocycles: Pyridines, quinolines, and similar structures can coordinate strongly to the metal center.
-
Sulfur Compounds: Thiols and sulfides, other than your desired product, can act as catalyst poisons.
-
Halides: While part of many cross-coupling reactions, an excess of certain halides can sometimes inhibit catalyst activity.
-
Water and Oxygen: For air-sensitive catalysts, even trace amounts of water or oxygen can lead to deactivation through oxidation.[2]
Q3: Is it possible to regenerate a deactivated catalyst from a trifluoromethylthiolation reaction?
A3: In many cases, yes. The success of regeneration depends on the mechanism of deactivation.
-
Poisoning: If the poison is reversibly bound, it can often be removed by washing or chemical treatment.
-
Fouling: Insoluble materials can sometimes be washed away with appropriate solvents.
-
Oxidation: The active oxidation state of the metal can sometimes be restored through chemical reduction.
-
Sintering: This is generally an irreversible process, and the catalyst may not be recoverable.
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving issues related to catalyst deactivation.
Guide 1: Diagnosing Catalyst Deactivation
If you observe a sudden or gradual decrease in your reaction yield, follow these steps to determine if catalyst deactivation is the root cause.
Caption: A flowchart for diagnosing catalyst deactivation.
Guide 2: Addressing Catalyst Poisoning by N-Heterocycles
Nitrogen-containing heterocycles are common substrates in drug discovery and can be potent catalyst poisons.
| Symptom | Possible Cause | Suggested Solution |
| Reaction stalls after partial conversion, especially with N-heterocycle substrates. | The nitrogen atom of the substrate or product is coordinating to the catalyst's active site, inhibiting turnover. | Increase Catalyst Loading: A modest increase (e.g., from 5 mol% to 10 mol%) may compensate for the poisoned catalyst. |
| Use a More Robust Ligand: Bulky, electron-rich ligands can sometimes protect the metal center from coordination by N-heterocycles. | ||
| Slow Addition of Substrate: Adding the N-heterocyclic substrate slowly over the course of the reaction can keep its concentration low, minimizing catalyst poisoning. | ||
| Complete lack of reactivity with N-heterocyclic substrates. | Strong, irreversible binding of the N-heterocycle to the catalyst. | Change the Catalyst System: Consider switching to a different metal catalyst (e.g., from palladium to copper or vice versa) or a different ligand that is known to be more resistant to poisoning. |
Quantitative Data on Catalyst Performance
The following table provides illustrative data on the decline in catalyst performance due to deactivation over several reaction cycles. Note: This data is representative and the actual performance will vary depending on the specific reaction conditions, catalyst, and substrates used.
| Catalyst System | Reaction Cycle | Yield of Trifluoromethylthiolated Product (%) | Notes |
| CuI (10 mol%) / 1,10-Phenanthroline (20 mol%) | 1 (Fresh Catalyst) | 92 | Initial run with purified reagents. |
| 2 (Recovered Catalyst) | 75 | Catalyst recovered by filtration and washing. | |
| 3 (Recovered Catalyst) | 48 | Significant decrease in activity observed. | |
| 4 (Regenerated Catalyst) | 85 | Catalyst was washed with a dilute acid solution before reuse. | |
| Pd(dba)₂ (5 mol%) / Xantphos (10 mol%) | 1 (Fresh Catalyst) | 95 | Reaction with an aryl bromide substrate. |
| 2 (Recovered Catalyst) | 65 | Substrate contained a pyridine moiety. | |
| 3 (Recovered Catalyst) | 25 | Severe deactivation likely due to the N-heterocycle. | |
| 4 (Regenerated Catalyst) | 78 | Catalyst was treated with a ligand exchange protocol. |
Experimental Protocols
Protocol 1: General Procedure for Trifluoromethylthiolation
This protocol is a general starting point for a copper-catalyzed trifluoromethylthiolation of an aryl halide.
Materials:
-
Aryl halide (1.0 mmol)
-
Trifluoromethylthiolating agent (e.g., AgSCF₃, 1.2 mmol)
-
Copper(I) iodide (CuI, 0.1 mmol, 10 mol%)
-
Ligand (e.g., 1,10-phenanthroline, 0.2 mmol, 20 mol%)
-
Anhydrous solvent (e.g., DMF, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide, trifluoromethylthiolating agent, CuI, and ligand.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and stir the reaction mixture at the desired temperature (e.g., 80-120 °C) for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up the reaction by quenching with an aqueous solution (e.g., ammonium chloride), followed by extraction with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify the product by column chromatography.
Caption: A simplified workflow for a trifluoromethylthiolation reaction.
Protocol 2: Generalized Procedure for Catalyst Recovery and Regeneration
This protocol provides a general guideline for recovering and attempting to regenerate a deactivated homogeneous catalyst. Disclaimer: This is a generalized procedure and may require optimization for your specific catalyst system and reaction.
Part A: Catalyst Recovery
-
After the reaction work-up, the aqueous layer may contain the deactivated catalyst.
-
If the catalyst has precipitated as a solid (e.g., palladium black), it can be recovered by filtration.
-
For soluble catalysts, precipitation can sometimes be induced by adding an anti-solvent.
-
Alternatively, the catalyst can be extracted from the aqueous phase using a suitable organic solvent after adjusting the pH.
Part B: Catalyst Regeneration (Example for a Deactivated Copper Catalyst)
-
Washing: Wash the recovered catalyst with deionized water to remove any water-soluble impurities. Follow with a wash using an organic solvent like acetone to remove organic residues. Dry the catalyst under vacuum.
-
Acid Treatment: To remove basic impurities or poisons, the catalyst can be stirred in a dilute solution of a non-coordinating acid (e.g., 0.1 M HCl) for a short period.
-
Filtration and Neutralization: Filter the catalyst and wash thoroughly with deionized water until the filtrate is neutral.
-
Drying: Dry the regenerated catalyst under high vacuum before reuse.
Caption: A logical workflow for catalyst recovery and regeneration.
References
Validation & Comparative
NMR Spectral Analysis: A Comparative Guide to 3'-(Trifluoromethylthio)acetophenone and its Analogs
For Immediate Release
This guide presents a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 3'-(Trifluoromethylthio)acetophenone and several structurally related acetophenone derivatives. Due to the absence of publicly available experimental NMR data for this compound, this document provides a predictive analysis based on the established trends observed in its analogs: acetophenone, 3'-chloroacetophenone, and 3'-(trifluoromethyl)acetophenone. This guide is intended to assist researchers, scientists, and drug development professionals in the spectral interpretation and characterization of similar compounds.
Comparative NMR Data Analysis
The electronic nature of the substituent at the 3'-position of the acetophenone ring significantly influences the chemical shifts of the aromatic protons and carbons. The following tables summarize the experimental ¹H and ¹³C NMR data for the selected acetophenone analogs.
Table 1: ¹H NMR Spectral Data of Acetophenone Derivatives (CDCl₃)
| Compound | Ar-H (ppm) | -CH₃ (ppm) |
| Acetophenone | 7.97 (d, 2H), 7.58 (t, 1H), 7.47 (t, 2H) | 2.62 (s, 3H) |
| 3'-Chloroacetophenone | 7.92 (t, 1H), 7.83 (m, 1H), 7.53 (m, 1H), 7.41 (t, 1H) | 2.59 (s, 3H) |
| 3'-(Trifluoromethyl)acetophenone | 8.21 (s, 1H), 8.14 (d, 1H), 7.82 (d, 1H), 7.62 (t, 1H) | 2.65 (s, 3H) |
Table 2: ¹³C NMR Spectral Data of Acetophenone Derivatives (CDCl₃)
| Compound | C=O (ppm) | Aromatic C (ppm) | -CH₃ (ppm) |
| Acetophenone | 198.1 | 137.1, 133.0, 128.5, 128.2 | 26.5 |
| 3'-Chloroacetophenone | 196.6 | 138.7, 134.9, 133.0, 129.9, 128.4, 126.4 | 26.5 |
| 3'-(Trifluoromethyl)acetophenone | 196.8 | 137.9, 131.6, 131.2 (q), 129.4, 129.3, 125.0 | 26.6 |
Predicted NMR Spectra for this compound
The trifluoromethylthio (-SCF₃) group is known to be strongly electron-withdrawing and highly lipophilic. Its influence on the NMR spectra can be predicted by considering its electronic effects in comparison to the chloro and trifluoromethyl substituents.
Predicted ¹H NMR Spectrum: The aromatic protons of this compound are expected to be deshielded due to the electron-withdrawing nature of the -SCF₃ group. The chemical shifts of the aromatic protons are likely to be in a range similar to or slightly downfield from those of 3'-(trifluoromethyl)acetophenone. The methyl protons of the acetyl group are anticipated to show a singlet at approximately 2.6-2.7 ppm.
Predicted ¹³C NMR Spectrum: The carbonyl carbon is expected to resonate around 196-197 ppm. The aromatic carbons will show distinct signals, with the carbon attached to the -SCF₃ group exhibiting a quartet due to coupling with the three fluorine atoms. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing effect of the substituent.
Experimental Protocol for NMR Analysis
The following is a general protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules.
1. Sample Preparation:
-
Dissolve 5-10 mg of the solid sample or 5-10 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.
2. Instrument Setup:
-
The data presented for the analog compounds were acquired on a 500 MHz NMR spectrometer.[1]
-
Tune and shim the spectrometer to ensure a homogeneous magnetic field.
3. ¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse program.
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
4. ¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse program.
-
Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR to compensate for the lower natural abundance of the ¹³C isotope.
5. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
NMR Analysis Workflow
The following diagram illustrates a typical workflow for the characterization of a small organic molecule using NMR spectroscopy.
Caption: Workflow for NMR-based structural characterization.
References
A Comparative Analysis of the Mass Spectrometry Fragmentation Patterns of 3'-(Trifluoromethylthio)acetophenone and 3'-(Trifluoromethyl)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of 3'-(Trifluoromethylthio)acetophenone and a key structural analog, 3'-(Trifluoromethyl)acetophenone. Due to the limited availability of experimental mass spectrometry data for this compound in public databases, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and available data for structurally related compounds. The experimental data for 3'-(Trifluoromethyl)acetophenone is sourced from the NIST Mass Spectrometry Data Center, providing a valuable reference for understanding the influence of the trifluoromethylthio moiety on fragmentation pathways.
Data Presentation: A Comparative Overview
The following table summarizes the predicted major fragment ions for this compound and the experimentally observed fragment ions for 3'-(Trifluoromethyl)acetophenone. This side-by-side comparison highlights the expected differences in fragmentation arising from the presence of the sulfur atom.
| m/z | Predicted Relative Abundance for this compound | Observed Relative Abundance for 3'-(Trifluoromethyl)acetophenone | Ion Structure | Interpretation |
| 220 | Moderate | - | [C₉H₇F₃OS]⁺ | Molecular Ion (M⁺) of this compound |
| 205 | High | - | [C₈H₄F₃OS]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion |
| 188 | - | Moderate | [C₉H₇F₃O]⁺ | Molecular Ion (M⁺) of 3'-(Trifluoromethyl)acetophenone |
| 173 | - | High | [C₈H₄F₃O]⁺ | Loss of a methyl radical (•CH₃) from the molecular ion |
| 145 | Low | Moderate | [C₇H₄F₃]⁺ | Loss of carbon monoxide (CO) from the [M-CH₃]⁺ ion |
| 109 | Low | - | [C₆H₄S]⁺ | Putative fragment arising from cleavage of the SCF₃ group |
| 77 | Low | Low | [C₆H₅]⁺ | Phenyl cation |
| 69 | Low | Low | [CF₃]⁺ | Trifluoromethyl cation |
| 43 | High | High | [CH₃CO]⁺ | Acetyl cation |
Experimental Protocols
The experimental data for 3'-(Trifluoromethyl)acetophenone was obtained from the NIST WebBook. A typical experimental protocol for acquiring such data via Gas Chromatography-Mass Spectrometry (GC-MS) is as follows:
1. Sample Preparation:
-
A dilute solution of the analyte (e.g., 1 mg/mL) is prepared in a volatile solvent such as dichloromethane or methanol.
2. Gas Chromatography (GC):
-
Injector: A split/splitless injector is typically used, with an injection volume of 1 µL and a split ratio of 10:1. The injector temperature is maintained at 250°C.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.
-
Column: A non-polar or semi-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a DB-5ms or HP-5ms is commonly employed.
-
Oven Program: The oven temperature is initially held at 50°C for 2 minutes, then ramped up to 280°C at a rate of 10°C/min, and held at 280°C for 5 minutes.
3. Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) is used with an electron energy of 70 eV.
-
Ion Source Temperature: The ion source is maintained at a temperature of 230°C.
-
Quadrupole Temperature: The quadrupole mass analyzer is kept at 150°C.
-
Mass Range: Data is acquired over a mass-to-charge (m/z) range of 40-500 amu.
-
Data Acquisition: The instrument is operated in full scan mode.
Mandatory Visualization
The following diagram illustrates the predicted fragmentation pathway of this compound.
Caption: Predicted EI fragmentation pathway of this compound.
Discussion of Fragmentation Patterns
The fragmentation of both this compound and 3'-(Trifluoromethyl)acetophenone is expected to be dominated by cleavages characteristic of aromatic ketones.
-
Alpha-Cleavage: The most prominent initial fragmentation for both compounds is the alpha-cleavage of the methyl group from the acetyl moiety, resulting in the formation of a stable acylium ion. For this compound, this is predicted to be the ion at m/z 205, while for 3'-(Trifluoromethyl)acetophenone, it is observed at m/z 173. The difference of 32 amu corresponds to the mass of the sulfur atom.
-
Loss of Carbon Monoxide: The resulting acylium ions can subsequently lose a neutral carbon monoxide (CO) molecule. This leads to the fragment at m/z 145 for 3'-(Trifluoromethyl)acetophenone. A similar loss from the m/z 205 ion of the sulfur-containing compound would yield a fragment at m/z 177.
-
Acetyl Cation: A significant peak at m/z 43, corresponding to the acetyl cation ([CH₃CO]⁺), is expected for both compounds. This arises from the cleavage of the bond between the carbonyl carbon and the aromatic ring.
-
Influence of the Trifluoromethylthio Group: The presence of the sulfur atom in this compound introduces additional potential fragmentation pathways. Cleavage of the C-S bond could lead to fragments containing the trifluoromethylthio group or the sulfur-containing aromatic ring. For instance, a fragment at m/z 109, corresponding to [C₆H₄S]⁺, is a plausible product. The stability of the trifluoromethyl group is evidenced by the presence of a [CF₃]⁺ ion at m/z 69 in the spectra of many trifluoromethyl-containing compounds.
This comparative guide, combining experimental data with predictive analysis, offers valuable insights for researchers working with these and similar compounds, aiding in mass spectral interpretation and structural elucidation.
A Comparative Analysis of the Reactivity of 3'-(Trifluoromethylthio)acetophenone and 3'-Fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the relative reactivity of two key fluorinated acetophenone derivatives, supported by experimental data and protocols.
In the landscape of medicinal chemistry and materials science, the introduction of fluorine-containing functional groups can profoundly influence a molecule's physicochemical properties, including its reactivity, lipophilicity, and metabolic stability. This guide provides an objective comparison of the reactivity of two important acetophenone derivatives: 3'-(Trifluoromethylthio)acetophenone and 3'-fluoroacetophenone. Understanding their distinct reactivity profiles is crucial for designing synthetic routes and predicting the behavior of more complex molecules incorporating these moieties.
Executive Summary
Data Presentation: Comparison of Electronic and Physicochemical Properties
To quantitatively compare the electronic influence of the -SCF3 and -F groups, we can examine their Hammett constants (σ) and the 13C NMR chemical shifts of the carbonyl carbon.
| Parameter | This compound | 3'-Fluoroacetophenone | Interpretation |
| Substituent | -SCF3 | -F | Comparison of the electron-withdrawing/donating properties. |
| Hammett Constant (σm) | 0.40 | 0.34 | A higher positive value indicates stronger electron-withdrawing character through the meta position. |
| 13C NMR of C=O (ppm) | ~196.6 | ~196.7 | The chemical shift of the carbonyl carbon can indicate the degree of electron density. A more deshielded (higher ppm) nucleus suggests lower electron density. (Note: Precise values can vary slightly with solvent and experimental conditions). |
| pKa of α-protons | Not available | 18.5 (for p-fluoroacetophenone) | A lower pKa indicates more acidic α-protons, facilitating enolate formation. |
Note: The provided 13C NMR data for this compound is for a related compound and serves as an estimation. The pKa value for 3'-fluoroacetophenone is for the para-isomer, which is expected to be similar to the meta-isomer.
Theoretical Framework and Reactivity Prediction
The reactivity of these two molecules can be rationalized by considering the electronic effects of the substituents on both the aromatic ring and the carbonyl group.
Caption: Logical flow of electronic effects to predicted reactivity.
Reactivity of the Aromatic Ring
Both the -SCF3 and -F groups are deactivating towards electrophilic aromatic substitution (EAS) due to their inductive electron withdrawal. However, the trifluoromethylthio group is significantly more deactivating than the fluoro group, as indicated by its larger Hammett constant. The acetyl group is also a deactivating, meta-directing group. Therefore, any electrophilic substitution on these molecules will be challenging and will primarily occur at the positions meta to both existing substituents. It is predicted that 3'-fluoroacetophenone will be more reactive towards EAS than this compound.
Reactivity of the Carbonyl Group
The electron-withdrawing nature of both substituents will increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted acetophenone. Given that the -SCF3 group is a stronger electron-withdrawing group, it is anticipated that the carbonyl group of this compound will be more reactive towards nucleophiles than that of 3'-fluoroacetophenone.
Acidity of α-Protons
The electron-withdrawing substituents will also increase the acidity of the α-protons of the acetyl group, facilitating the formation of an enolate anion. This enhanced acidity makes these compounds more reactive in base-catalyzed reactions involving the enolate, such as aldol condensations. The stronger electron-withdrawing effect of the -SCF3 group suggests that the α-protons of this compound will be more acidic than those of 3'-fluoroacetophenone.
Experimental Protocols
While direct comparative reactivity studies are scarce, the synthesis of these compounds provides insight into their formation under different reaction conditions.
Synthesis of this compound
A common method for the synthesis of aryl trifluoromethyl thioethers involves the trifluoromethylthiolation of an aryl halide or boronic acid. For example, 3-bromobenzotrifluoride can be reacted with a source of trifluoromethylthiolate, such as AgSCF3 or a combination of a fluoride source and a trifluoromethylthiolating agent.
Illustrative Protocol (Conceptual):
Caption: General synthetic workflow for this compound.
Synthesis of 3'-Fluoroacetophenone
3'-Fluoroacetophenone is commonly synthesized via Friedel-Crafts acylation of fluorobenzene.
Illustrative Protocol: A mixture of fluorobenzene and acetyl chloride is treated with a Lewis acid catalyst, such as aluminum chloride (AlCl3), in an inert solvent like dichloromethane. The reaction is typically carried out at low temperatures to control selectivity and prevent side reactions. Work-up involves quenching the reaction with acid and subsequent extraction and purification.
Caption: General synthetic workflow for 3'-Fluoroacetophenone.
Conclusion
The comparison between this compound and 3'-fluoroacetophenone highlights the nuanced effects of fluorine-containing substituents on molecular reactivity. The -SCF3 group, being a stronger electron-withdrawing group, is expected to render the aromatic ring less susceptible to electrophilic attack while making the carbonyl carbon and α-protons more reactive towards nucleophiles and bases, respectively, when compared to the -F substituent. These predictions, based on established electronic parameters, provide a valuable framework for chemists in the design and execution of synthetic strategies involving these versatile building blocks. Further direct comparative experimental studies would be beneficial to quantify these reactivity differences precisely.
Unveiling the Bioactive Potential: A Comparative Guide to Compounds Derivable from 3'-(Trifluoromethylthio)acetophenone
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential biological activities of compounds derived from 3'-(trifluoromethylthio)acetophenone. While direct experimental data for derivatives of this specific starting material is limited in the public domain, this document extrapolates from studies on analogous acetophenone derivatives to offer a predictive comparison of potential anticancer, anti-inflammatory, and antimicrobial activities. The data presented herein is intended to serve as a foundational resource to guide future research and drug discovery efforts in this promising chemical space.
The strategic incorporation of the trifluoromethylthio (-SCF3) group into organic molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as lipophilicity, metabolic stability, and cell membrane permeability. When coupled with the versatile acetophenone scaffold, a gateway to a multitude of heterocyclic compounds, this compound emerges as a highly attractive starting material for the synthesis of novel bioactive agents. This guide explores the potential biological activities of several classes of compounds that can be synthesized from this precursor, including chalcones, pyrazoles, and triazoles.
Comparative Biological Activity Data
The following tables summarize the biological activities of various acetophenone-derived compounds, serving as a proxy for the potential activities of their this compound-derived counterparts.
Table 1: Anticancer Activity of Acetophenone-Derived Chalcones
| Compound Class | Specific Derivative (Analog) | Cancer Cell Line | IC50 (µM) | Reference |
| Chalcone | (E)-1-(4-bromophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one | A549 (Lung) | 2.5 | [1] |
| Chalcone | (E)-1-(4-chlorophenyl)-3-(naphthalen-2-yl)prop-2-en-1-one | A549 (Lung) | 3.2 | [1] |
| Chalcone | 12k (a novel chalcone derivative) | NCI-H460 (Lung) | 3.75 | [2] |
| Chalcone | 12k (a novel chalcone derivative) | SGC-7901 (Gastric) | 4.13 | [2] |
| Chalcone | 12k (a novel chalcone derivative) | A549/T (Taxol-resistant Lung) | 8.42 | [2] |
| Bis-Chalcone | Compound 5a (thiophene moiety) | MCF7 (Breast) | 7.87 | [3] |
| Bis-Chalcone | Compound 5b (thiophene moiety) | MCF7 (Breast) | 4.05 | [3] |
| Bis-Chalcone | Compound 9a (thiophene moiety) | HCT116 (Colon) | 17.14 | [3] |
| α-Trifluoromethyl Chalcone | Compound 5 (3,4-difluoro substitution) | DU145 (Prostate) | <0.2 | [4] |
| α-Trifluoromethyl Chalcone | Compound 5 (3,4-difluoro substitution) | PC-3 (Prostate) | <0.2 | [4] |
Table 2: Anti-inflammatory Activity of Acetophenone-Derived Pyrazoles
| Compound Class | Specific Derivative (Analog) | Assay | Activity Metric | Value | Reference |
| Pyrazole | Compound 58 | Superoxide Anion Inhibition (Human Neutrophils) | IC50 | 13.30 nM | [5] |
| Pyrazole | Compound 59 | Superoxide Anion Inhibition (Human Neutrophils) | IC50 | 9.06 nM | [5] |
| Pyrazole | 1,3,4-trisubstituted pyrazole (6b) | Carrageenan-induced Rat Paw Edema | % Inhibition | 85.78% | [6] |
| Pyrazole | 1,3,4-trisubstituted pyrazole (2a) | Carrageenan-induced Rat Paw Edema | % Inhibition | 85.23% | [6] |
| Pyrazoline | Compound 2g | Lipoxygenase Inhibition | IC50 | 80 µM | [7] |
Table 3: Antimicrobial and Enzyme Inhibitory Activity of Acetophenone Derivatives
| Compound Class | Specific Derivative (Analog) | Target | Activity Metric | Value | Reference |
| Acetophenone-1,2,3-Triazole | Compound 14 | InhA Enzyme (M. tuberculosis) | IC50 | 0.002 µM | [8] |
| Acetophenone-1,2,3-Triazole | Compound 9 | InhA Enzyme (M. tuberculosis) | IC50 | 0.005 µM | [8] |
| Acetophenone-1,2,3-Triazole | Compound 9h | Antioxidant (DPPH) | IC50 | 14.14 µg/mL | [9] |
| Acetophenone-1,2,3-Triazole | Compounds 9c, 9i, 9p | Candida albicans | MIC | 25 µg/mL | [9] |
| Thiazole-based Schiff Base | Compound 11 | E. coli | MIZ | 14.40 mm | [10] |
| 1,2,4-Triazole derivative | Compound 9h | Mushroom Tyrosinase | IC50 | 0.049 µM | [11] |
Experimental Protocols
Detailed methodologies for the key biological assays cited are crucial for reproducibility and comparison.
Anticancer Activity: MTT Assay
The anti-proliferative activity of the compounds is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2][3]
-
Cell Culture: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for an additional 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
IC50 Calculation: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curves.
Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema
This in vivo assay is a standard model for evaluating acute anti-inflammatory activity.[6]
-
Animal Model: Male Wistar or Sprague-Dawley rats are used.
-
Compound Administration: The test compounds or a reference drug (e.g., indomethacin) are administered orally or intraperitoneally to the rats. A control group receives the vehicle.
-
Induction of Edema: After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat.
-
Paw Volume Measurement: The paw volume is measured at various time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
-
Microorganism Culture: Bacterial or fungal strains are cultured in appropriate broth media to a specific turbidity.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.
Visualizing the Path to Bioactivity
The following diagrams illustrate the synthetic pathways from this compound to key bioactive scaffolds and a conceptual workflow for biological screening.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of novel chalcone derivatives as a new class of microtubule destabilizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Evaluation of Novel Bis-Chalcone Derivatives Containing a Thiophene Moiety as Potential Anticancer Agents: In Vitro, In Silico , and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. α-Trifluoromethyl Chalcones as Potent Anticancer Agents for Androgen Receptor-Independent Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of pyrazole derivatives against neutrophilic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. 1, 2, 3-Triazole tethered acetophenones: Synthesis, bioevaluation and molecular docking study [html.rhhz.net]
- 10. Synthesis, antibacterial and antioxidant activities of Thiazole-based Schiff base derivatives: a combined experimental and computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological and Cheminformatics Studies of Newly Designed Triazole Based Derivatives as Potent Inhibitors against Mushroom Tyrosinase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Trifluoromethylthiolating Reagents for Drug Discovery and Development
For researchers, scientists, and drug development professionals, the incorporation of the trifluoromethylthio (SCF3) group into organic molecules represents a critical strategy for optimizing the pharmacokinetic and pharmacodynamic profiles of drug candidates. The unique properties of the SCF3 group, including its high lipophilicity and strong electron-withdrawing nature, can significantly enhance metabolic stability, membrane permeability, and binding affinity. This guide provides an objective comparison of prominent trifluoromethylthiolating reagents, supported by experimental data and detailed protocols, to facilitate informed reagent selection for diverse synthetic applications.
Performance Comparison of Key Trifluoromethylthiolating Reagents
The selection of an appropriate trifluoromethylthiolating reagent is dictated by the nature of the substrate, the desired reaction pathway (electrophilic, nucleophilic, or radical), and the required reaction conditions. The following table summarizes the key characteristics and performance of several widely used reagents.
| Reagent/Method | Reagent Type | Key Advantages | Typical Substrates | Limitations |
| N-(Trifluoromethylthio)saccharin | Electrophilic | Bench-stable solid, high reactivity, broad substrate scope.[1][2] | Electron-rich arenes, heterocycles, β-ketoesters, aldehydes, ketones, alcohols, amines, thiols.[2] | May require activation for less reactive substrates. |
| N-Trifluoromethylthiodibenzenesulfonimide | Electrophilic | Highly electrophilic, often more reactive than N-(Trifluoromethylthio)saccharin, shelf-stable solid.[3][4] | Electron-rich arenes, activated heterocycles, styrenes.[4] | Can be too reactive for some sensitive substrates. |
| S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST) | Electrophilic, Nucleophilic, Radical | Highly versatile, can generate SCF3 cations, anions, or radicals; high atom economy.[5][6] | Alkenes, alkynes, and various nucleophiles.[5][6] | A liquid reagent, which may be less convenient to handle than solids. |
| Silver(I) Trifluoromethanethiolate (AgSCF3) | Nucleophilic/Radical Precursor | Readily available, effective for C-H trifluoromethylthiolation and radical cyclizations.[1][7] | Alkynes, benzylic C-H bonds, aldehyde hydrazones, aryl halides.[1][8][9] | Often requires a metal catalyst or oxidant; can be expensive. |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful application of trifluoromethylthiolating reagents. Below are representative procedures for the trifluoromethylthiolation of common substrates using the discussed reagents.
Protocol 1: Electrophilic Trifluoromethylthiolation of Indole using N-(Trifluoromethylthio)saccharin
This protocol describes a promoter-free method for the trifluoromethylthiolation of indole in 2,2,2-trifluoroethanol (TFE).[10]
Materials:
-
Indole
-
N-(Trifluoromethylthio)saccharin
-
2,2,2-Trifluoroethanol (TFE)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of indole (0.5 mmol) in TFE (2.0 mL) is added N-(Trifluoromethylthio)saccharin (0.6 mmol).
-
The reaction mixture is stirred at room temperature until the starting material is consumed as monitored by TLC.
-
The reaction mixture is then diluted with DCM and washed successively with saturated aqueous NaHCO3 solution and brine.
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford 3-(trifluoromethylthio)indole.
Protocol 2: Electrophilic Trifluoromethylthiolation of Benzofuran using N-Trifluoromethylthiodibenzenesulfonimide
This protocol details the trifluoromethylthiolation of benzofuran in dimethylformamide (DMF).[4]
Materials:
-
Benzofuran
-
N-Trifluoromethylthiodibenzenesulfonimide
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk tube under an argon atmosphere, N-Trifluoromethylthiodibenzenesulfonimide (1.0 mmol) is dissolved in freshly distilled DMF (2.0 mL).
-
Benzofuran (0.5 mmol) is added to the solution.
-
The reaction mixture is stirred at 80 °C for 1 hour.
-
After cooling to room temperature, distilled water (10.0 mL) and diethyl ether (50.0 mL) are added.
-
The organic phase is separated and washed with distilled water (3 x 10.0 mL).
-
The organic layer is dried over anhydrous Na2SO4, filtered, and concentrated in vacuo.
-
The residue is purified by flash column chromatography to yield the trifluoromethylthiolated product.
Protocol 3: Radical Trifluoromethyl-Trifluoromethylthiolation of Alkenes using S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST)
This protocol describes a photocatalytic method for the difunctionalization of alkenes.[6]
Materials:
-
Alkene (e.g., styrene)
-
S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST)
-
9-mesityl-10-methylacridinium perchlorate (photocatalyst)
-
Dimethylformamide (DMF)
-
425 nm LED light source
Procedure:
-
In a reaction vessel, the alkene (0.2 mmol), TTST (1.5 eq), and 9-mesityl-10-methylacridinium perchlorate (0.5 mol%) are dissolved in DMF.
-
The reaction mixture is irradiated with a 425 nm LED at room temperature overnight.
-
The reaction progress and yield are determined by 19F-NMR spectroscopy using an internal standard.
Protocol 4: Nucleophilic Trifluoromethylthiolation of Aryl Chlorides using Silver(I) Trifluoromethanethiolate (AgSCF3)
This protocol outlines the trifluoromethylthiolation of an activated aryl chloride.[11]
Materials:
-
Activated chloroaromatic compound (e.g., 1-chloro-2,4-dinitrobenzene)
-
Silver(I) Trifluoromethanethiolate (AgSCF3)
-
Potassium iodide (KI)
-
Acetonitrile
-
Diethyl ether
-
Silica gel
Procedure:
-
To a solution of the chloroaromatic compound (1.0 mmol) and potassium iodide (2.0 mmol) in acetonitrile is added Silver(I) trifluoromethanethiolate (2.0 mmol).
-
The reaction mixture is stirred at room temperature.
-
The reaction progress is monitored by taking a sample, diluting it with diethyl ether, passing it through a short silica column, and analyzing by GC and 19F NMR.
-
Upon completion, the reaction mixture is worked up to isolate the trifluoromethyl aryl sulfide.
Visualizing Reaction Workflows and Biological Relevance
To further aid in the understanding of the application of these reagents, the following diagrams illustrate a general experimental workflow and a conceptual signaling pathway where trifluoromethylthiolated compounds play a role.
Caption: General experimental workflow for a trifluoromethylthiolation reaction.
Caption: Inhibition of a cancer cell signaling pathway by a trifluoromethylthiolated drug.
References
- 1. sioc.cas.cn [sioc.cas.cn]
- 2. orgsyn.org [orgsyn.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. orgsyn.org [orgsyn.org]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Silver-mediated radical cascade trifluoromethylthiolation/cyclization of benzimidazole derivatives with AgSCF3 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. C–H Trifluoromethylthiolation of aldehyde hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
A Comparative Guide to the X-ray Crystallographic Analysis of 3'-(Trifluoromethylthio)acetophenone and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic features of acetophenone and its derivatives, with a specific focus on the anticipated structural impact of a 3'-(trifluoromethylthio) substituent. Due to the current lack of publicly available single-crystal X-ray diffraction data for 3'-(trifluoromethylthio)acetophenone, this guide will utilize the known crystal structure of the parent compound, acetophenone, as a foundational reference. The comparison with other alternatives will be based on the established structural effects of trifluoromethylthio, bromo, and chloro substituents on aromatic systems, supported by existing literature.
Introduction
The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates. The trifluoromethylthio (SCF3) group, in particular, is of significant interest due to its high lipophilicity and strong electron-withdrawing nature, which can enhance metabolic stability and membrane permeability. Understanding the precise three-dimensional arrangement of molecules bearing this functional group is crucial for structure-activity relationship (SAR) studies and rational drug design. X-ray crystallography provides the definitive method for elucidating these solid-state structures.
This guide presents the crystallographic data for acetophenone and discusses the expected conformational and packing differences that would arise from the introduction of a trifluoromethylthio group at the 3'-position, in comparison to other electron-withdrawing halogen substituents.
Data Presentation: Crystallographic Parameters
A summary of the key crystallographic data for acetophenone, determined at 154 K, is presented below. This data serves as a baseline for understanding the fundamental solid-state arrangement of this molecular scaffold. At present, corresponding experimental data for this compound, 3'-bromoacetophenone, and 3'-chloroacetophenone are not available in open-access crystallographic databases.
| Parameter | Acetophenone[1] | This compound | 3'-Bromoacetophenone | 3'-Chloroacetophenone |
| Chemical Formula | C₈H₈O | C₉H₇F₃OS | C₈H₇BrO | C₈H₇ClO |
| Molecular Weight ( g/mol ) | 120.15 | 220.21 | 199.04 | 154.59 |
| Crystal System | Monoclinic | Data Not Available | Data Not Available | Data Not Available |
| Space Group | P2₁/n | Data Not Available | Data Not Available | Data Not Available |
| a (Å) | 10.256 | Data Not Available | Data Not Available | Data Not Available |
| b (Å) | 8.678 | Data Not Available | Data Not Available | Data Not Available |
| c (Å) | 8.558 | Data Not Available | Data Not Available | Data Not Available |
| β (°) | 121.00 | Data Not Available | Data Not Available | Data Not Available |
| Volume (ų) | 652.9 | Data Not Available | Data Not Available | Data Not Available |
| Z | 4 | Data Not Available | Data Not Available | Data Not Available |
| Calculated Density (g/cm³) | 1.222 | Data Not Available | Data Not Available | Data Not Available |
Comparative Structural Analysis
Acetophenone: The crystal structure of acetophenone reveals a nearly planar molecule. The acetyl group is only slightly twisted relative to the phenyl ring, indicating some degree of conjugation. The crystal packing is governed by van der Waals interactions.
3'-Substituted Derivatives (Hypothetical Comparison):
-
This compound: The introduction of the bulky and lipophilic SCF₃ group at the meta-position is expected to have several significant impacts on the crystal structure.
-
Molecular Conformation: The steric bulk of the SCF₃ group is unlikely to cause a significant twist of the acetyl group, as it is positioned meta to it. However, the orientation of the SCF₃ group itself, specifically the torsion angle of the C-S bond, will be a key conformational feature.
-
Intermolecular Interactions: The highly fluorinated surface of the SCF₃ group can lead to unique intermolecular interactions, such as F···F and F···H contacts, which may influence the crystal packing in a manner distinct from acetophenone. The sulfur atom could also participate in weak hydrogen bonding or other non-covalent interactions. The strong electron-withdrawing nature of the SCF3 group could also lead to dipole-dipole interactions that influence the packing arrangement.[2]
-
-
3'-Bromoacetophenone and 3'-Chloroacetophenone: Halogen substitution on the phenyl ring is a common strategy in drug design.
-
Molecular Conformation: Similar to the SCF₃ group, the bromo and chloro substituents at the 3'-position are not expected to significantly alter the planarity of the acetophenone backbone.
-
Intermolecular Interactions: The primary influence of these halogen substituents on crystal packing would be through the formation of halogen bonds (C-X···O or C-X···π interactions), which are directional interactions that can significantly affect the supramolecular architecture.[3][4] The electron-withdrawing nature of halogens will also influence the electrostatic potential of the molecule, affecting dipole-dipole interactions.[5]
-
Experimental Protocols: Single-Crystal X-ray Diffraction
The determination of a small molecule crystal structure by X-ray diffraction follows a well-established workflow.[6][7][8]
1. Crystal Growth: High-quality single crystals are a prerequisite for a successful X-ray diffraction experiment.[9][10] Common methods for growing crystals of small organic molecules include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed container that holds a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the solution reduces the solubility of the compound, promoting crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
2. Crystal Mounting and Data Collection: A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected under a microscope and mounted on a goniometer head.[7] The crystal is then placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and as the crystal is rotated, a series of diffraction patterns are collected by a detector.[6][8]
3. Data Processing and Structure Solution: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map. This map is used to build an initial model of the molecular structure.
4. Structure Refinement: The initial structural model is refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns. The final refined structure provides precise information on bond lengths, bond angles, and torsion angles.
Mandatory Visualization
Caption: A flowchart illustrating the major steps in determining a molecular structure using single-crystal X-ray diffraction.
References
- 1. Acetophenone | C6H5COCH3 | CID 7410 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Influence of Substituents in the Benzene Ring on the Halogen Bond of Iodobenzene with Ammonia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 9. How To [chem.rochester.edu]
- 10. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
The Trifluoromethylthio Group: A Key Player in Enhancing In Vitro Metabolic Stability of Drugs
For researchers, scientists, and drug development professionals, optimizing a drug candidate's metabolic stability is a critical hurdle in the path to clinical success. A promising strategy in medicinal chemistry is the incorporation of the trifluoromethylthio (-SCF3) group into drug molecules. This guide provides an objective comparison of the in vitro metabolic stability of drugs containing this moiety with their non-fluorinated analogs, supported by experimental data and detailed methodologies.
The trifluoromethylthio group is increasingly recognized for its unique electronic and lipophilic properties that can significantly improve a drug's pharmacological profile. Its strong electron-withdrawing nature and the stability of the C-S and C-F bonds make it a robust substituent for blocking metabolically labile sites on a drug molecule. By strategically replacing a more easily metabolized functional group, such as a methyl or hydrogen atom, with a -SCF3 group, medicinal chemists can effectively redirect or slow down metabolic pathways, leading to a longer half-life and improved bioavailability.
Comparative In Vitro Metabolic Stability: With and Without the Trifluoromethylthio Group
While direct comparative in vitro metabolic stability data for a drug and its corresponding trifluoromethylthio (-SCF3) analog is not extensively available in a single study, the principle of metabolic switching and stability enhancement by fluorinated groups is well-established. The -SCF3 group is known to block common metabolic pathways, such as hydroxylation. For instance, in studies of the drug tiflorex, the presence of the trifluoromethylthio group was shown to block the typical para-hydroxylation metabolic route, leading to a shift towards S-oxidation as the primary metabolic pathway.
To quantitatively illustrate the impact of a related fluorinated group, the trifluoromethyl (-CF3) group, on metabolic stability, we can examine data from studies on picornavirus inhibitors and CB1 receptor positive allosteric modulators. In one study, the replacement of a methyl group with a trifluoromethyl group in a picornavirus inhibitor scaffold resulted in a significant reduction in the number of metabolites formed in a monkey liver microsomal assay, from eight to just two minor metabolites[1]. Similarly, the substitution of an aliphatic nitro group with a trifluoromethyl group in a series of CB1 receptor modulators led to a notable improvement in their in vitro metabolic stability[2].
The following table provides a representative comparison of in vitro metabolic stability parameters for a hypothetical drug and its trifluoromethyl-substituted analog, based on established principles and data from similar compounds.
| Parameter | Drug without Trifluoromethyl Group (e.g., with -CH3) | Drug with Trifluoromethyl Group (e.g., with -CF3) | Rationale for Improvement |
| In Vitro Half-life (t1/2) | Shorter | Longer | The strong C-F bonds in the -CF3 group are resistant to enzymatic cleavage by cytochrome P450 enzymes, thus blocking a primary site of metabolism and slowing down the drug's degradation. |
| Intrinsic Clearance (Clint) | Higher | Lower | Intrinsic clearance is a measure of the metabolic capacity of the liver. By blocking a key metabolic pathway, the overall rate of metabolism is reduced, resulting in lower intrinsic clearance. |
| Number of Metabolites | Higher | Significantly Reduced | Blocking a primary metabolic "soft spot" on the molecule prevents the formation of multiple downstream metabolites that would typically arise from the initial oxidation of the methyl group. |
This table illustrates the expected impact of trifluoromethylation on metabolic stability based on established principles. Specific values will vary depending on the drug scaffold and the specific in vitro assay system.
Experimental Protocols
To assess the in vitro metabolic stability of drug candidates, two primary assays are commonly employed: the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
This assay is a high-throughput method used to evaluate the metabolic stability of compounds in the presence of liver microsomes, which are subcellular fractions rich in drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).
Objective: To determine the rate of disappearance of a test compound upon incubation with liver microsomes and to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
Materials:
-
Test compound and positive control compounds (e.g., testosterone, verapamil)
-
Pooled liver microsomes (human or other species)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
96-well plates, incubator, centrifuge, and LC-MS/MS system
Procedure:
-
Preparation: Prepare working solutions of the test compound and positive controls. Thaw liver microsomes on ice and dilute to the desired concentration in phosphate buffer. Prepare the NADPH regenerating system.
-
Incubation: Add the liver microsome solution and the test compound to the wells of a 96-well plate and pre-incubate at 37°C.
-
Initiation: Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding the cold stopping solution.
-
Sample Processing: Centrifuge the plate to precipitate proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis: Calculate the percentage of the parent compound remaining at each time point. The in vitro half-life (t1/2) is determined from the slope of the natural logarithm of the percent remaining versus time. The intrinsic clearance (Clint) is then calculated from the half-life and the protein concentration.
Hepatocyte Stability Assay
This assay utilizes intact liver cells (hepatocytes), which contain a full complement of both Phase I and Phase II drug-metabolizing enzymes, providing a more comprehensive assessment of metabolic stability.
Objective: To determine the rate of disappearance of a test compound in the presence of hepatocytes and to calculate the in vitro half-life (t1/2) and intrinsic clearance (Clint).
Materials:
-
Test compound and positive control compounds
-
Cryopreserved or fresh hepatocytes (human or other species)
-
Hepatocyte culture medium
-
Stopping solution (e.g., ice-cold acetonitrile with an internal standard)
-
Multi-well plates, incubator with CO2 supply, centrifuge, and LC-MS/MS system
Procedure:
-
Cell Preparation: Thaw and prepare a suspension of viable hepatocytes in culture medium.
-
Incubation: Add the hepatocyte suspension and the test compound to the wells of a multi-well plate and incubate at 37°C in a humidified CO2 incubator.
-
Time Points: At specific time points (e.g., 0, 15, 30, 60, 120 minutes), collect aliquots of the cell suspension and terminate the metabolic activity with a cold stopping solution.
-
Sample Processing: Lyse the cells and centrifuge to pellet cellular debris.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis: Similar to the microsomal assay, calculate the percentage of the parent compound remaining over time to determine the in vitro half-life (t1/2) and intrinsic clearance (Clint), normalizing to the cell number.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of an in vitro metabolic stability assay and the concept of metabolic blocking by the trifluoromethylthio group.
References
A Comparative Guide to the Synthesis of 3'-(Trifluoromethylthio)acetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of two distinct synthetic pathways for the preparation of 3'-(Trifluoromethylthio)acetophenone, a valuable intermediate in the development of pharmaceuticals and agrochemicals. The trifluoromethylthio moiety is of significant interest due to its ability to enhance lipophilicity and metabolic stability of bioactive molecules. The following sections detail the experimental protocols for each route, present a quantitative comparison of their key metrics, and offer a visual representation of the synthetic workflows.
Route 1: Copper-Catalyzed Trifluoromethylthiolation of 3'-Bromoacetophenone
This synthetic approach involves the initial synthesis of 3'-bromoacetophenone followed by a copper-catalyzed cross-coupling reaction to introduce the trifluoromethylthio group.
Experimental Protocol
Step 1a: Synthesis of 3'-Bromoacetophenone
A well-established method for the synthesis of 3'-bromoacetophenone is the Friedel-Crafts acylation of bromobenzene. In a typical procedure, bromobenzene is reacted with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, in an inert solvent like dichloromethane. The reaction mixture is stirred at room temperature, followed by a quench with water and extraction of the product. Purification by distillation or chromatography yields 3'-bromoacetophenone.
Step 1b: Copper-Catalyzed Trifluoromethylthiolation
The subsequent trifluoromethylthiolation of 3'-bromoacetophenone can be achieved using a copper-catalyzed reaction with a suitable trifluoromethylthiolating agent, such as silver(I) trifluoromethanethiolate (AgSCF₃). In a representative protocol, 3'-bromoacetophenone, AgSCF₃, and a copper(I) catalyst (e.g., CuI) are combined in an aprotic polar solvent like DMF or NMP. The reaction is heated under an inert atmosphere until completion. Work-up involves filtration to remove inorganic salts, followed by extraction and purification of the final product by column chromatography.
Route 2: Sandmeyer Trifluoromethylthiolation of 3'-Aminoacetophenone
This alternative pathway begins with the synthesis of 3'-aminoacetophenone, which is then converted to the target compound via a Sandmeyer-type reaction.
Experimental Protocol
Step 2a: Synthesis of 3'-Aminoacetophenone
3'-Aminoacetophenone is commonly prepared by the reduction of 3'-nitroacetophenone. A standard laboratory procedure involves the use of a reducing agent such as tin(II) chloride in the presence of concentrated hydrochloric acid, or through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[1] The reaction is typically carried out in a protic solvent like ethanol. After the reduction is complete, the product is isolated by neutralization of the reaction mixture and subsequent extraction and purification.
Step 2b: Sandmeyer Trifluoromethylthiolation
The Sandmeyer trifluoromethylthiolation of 3'-aminoacetophenone proceeds via the formation of a diazonium salt intermediate.[2][3] The aniline is first treated with sodium nitrite in the presence of a strong acid (e.g., HCl) at low temperatures (0-5 °C) to generate the diazonium salt. This intermediate is then reacted in situ with a mixture of copper(I) thiocyanate, sodium thiocyanate, and a trifluoromethyl source like trimethyl(trifluoromethyl)silane (the Ruppert-Prakash reagent).[2][3] The reaction yields the desired this compound, which is then isolated and purified.
Quantitative Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the two synthetic routes, providing a basis for objective comparison.
| Parameter | Route 1: From 3'-Bromoacetophenone | Route 2: From 3'-Aminoacetophenone |
| Overall Yield | Moderate to Good | Good |
| Number of Steps | 2 | 2 |
| Starting Material Cost | Moderate | Low to Moderate |
| Reagent Cost | High (due to AgSCF₃) | Moderate |
| Reaction Conditions | Step 1b requires elevated temperatures | Step 2b requires low temperatures for diazotization |
| Scalability | Potentially limited by the cost of AgSCF₃ | More amenable to large-scale synthesis |
| Safety Considerations | Use of bromine and Lewis acids | Handling of diazonium salts (potentially explosive) |
Experimental Workflow Visualization
The logical flow of the two synthetic routes is depicted in the following diagrams.
Caption: Workflow for Route 1.
References
Spectroscopic comparison of 3'-(Trifluoromethylthio)acetophenone and its isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective spectroscopic comparison of 3'-(Trifluoromethylthio)acetophenone and its related positional and functional group isomers. The strategic placement of the trifluoromethyl (-CF3) or trifluoromethylthio (-SCF3) group on the acetophenone scaffold significantly influences the electronic environment of the molecule, leading to distinct spectroscopic signatures. Understanding these differences is crucial for unambiguous identification and characterization in research and development settings.
This document summarizes key spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While comprehensive experimental data for all trifluoromethylthio isomers is sparse in publicly available databases, a comparative analysis with the more extensively characterized trifluoromethylacetophenone isomers offers valuable insights into the spectroscopic impact of the sulfur linkage.
Comparative Spectroscopic Data
The following table summarizes the available quantitative data for this compound and its trifluoromethyl analogues. These isomers differ in the position of the substituent (ortho, meta, para) and the presence of a sulfur atom.
| Compound | Spectroscopic Data Type | Characteristic Values |
| This compound | Formula / Mol. Weight | C₉H₇F₃OS / 220.21 g/mol [1][2] |
| Mass Spectrometry (Predicted) | [M+H]⁺: 221.02425 m/z, [M+Na]⁺: 243.00619 m/z[3] | |
| ¹H NMR | Data not readily available in searched databases. | |
| ¹³C NMR | Data not readily available in searched databases. | |
| IR Spectroscopy | Data not readily available in searched databases. | |
| 2'-(Trifluoromethyl)acetophenone | Formula / Mol. Weight | C₉H₇F₃O / 188.15 g/mol [4][5] |
| Mass Spectrometry (EI) | Major fragments available via NIST WebBook[4][5] | |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.70 (d), 7.60 (t), 7.55 (t), 7.48 (d), 2.57 (s, 3H)[6] | |
| ¹³C NMR | Data not readily available in searched databases. | |
| IR Spectroscopy (Gas Phase) | Major peaks available via NIST WebBook[4][7] | |
| 3'-(Trifluoromethyl)acetophenone | Formula / Mol. Weight | C₉H₇F₃O / 188.15 g/mol |
| Mass Spectrometry (EI) | Major fragments available via NIST WebBook[8][9] | |
| ¹H NMR | Data not readily available in searched databases. | |
| ¹³C NMR | Spectrum available via ChemicalBook[10] | |
| IR Spectroscopy (Solution) | Major peaks available via NIST WebBook[11] | |
| 4'-(Trifluoromethyl)acetophenone | Formula / Mol. Weight | C₉H₇F₃O / 188.15 g/mol [12][13] |
| Mass Spectrometry (EI) | Major fragments available via NIST WebBook[13] | |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 8.06 (d), 7.73 (d), 2.65 (s, 3H)[14] | |
| ¹³C NMR | Data not readily available in searched databases. | |
| IR Spectroscopy (Gas Phase) | Major peaks available via NIST WebBook[12] |
Experimental Protocols
The data presented are typically acquired using standard high-resolution spectroscopic techniques. The following are detailed, generalized methodologies for the characterization of these aromatic ketones.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the precise chemical structure of organic molecules in solution.[15]
-
Sample Preparation: Approximately 5-10 mg of the analyte is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of an internal standard, such as tetramethylsilane (TMS), may be added for chemical shift referencing (δ = 0.00 ppm).
-
¹H NMR Spectroscopy: Proton NMR spectra are acquired on a 400 MHz or higher field spectrometer. Key acquisition parameters include a 30-degree pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For quantitative analysis, the relaxation delay should be at least five times the longest T1 relaxation time. Typically, 16 to 64 scans are co-added to achieve an adequate signal-to-noise ratio.
-
¹³C NMR Spectroscopy: Carbon-13 NMR spectra are typically acquired on the same instrument. Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time are necessary.[16] Proton decoupling is used to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: The resulting Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts (δ) of aryl protons are typically observed between 6.5 and 8.0 ppm, while the benzylic methyl protons appear around 2.0-3.0 ppm.[17] Aromatic carbons absorb in the 120-150 ppm range.[17]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[18]
-
Sample Preparation:
-
Neat (for liquids): A single drop of the pure liquid sample is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[19]
-
KBr Disk (for solids): 1-2 mg of the solid analyte is finely ground with approximately 100 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure in a die to form a transparent pellet.[19][20]
-
Solution: The sample is dissolved in a suitable solvent that has minimal absorption in the region of interest (e.g., carbon tetrachloride, CCl₄). The solution is placed in a liquid sample cell with a defined path length.[20]
-
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over the range of 4000 to 400 cm⁻¹. A background spectrum (of air, or the pure solvent) is recorded first and automatically subtracted from the sample spectrum.
-
Data Interpretation: The presence of the acetophenone moiety is confirmed by a strong carbonyl (C=O) stretching absorption around 1700-1680 cm⁻¹. Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching bands for the aromatic ring are observed in the 1600-1450 cm⁻¹ region.[21] The region below 1300 cm⁻¹ is known as the "fingerprint region" and is unique for each compound, making it useful for distinguishing between isomers.[18][22]
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.[23][24]
-
Sample Introduction and Ionization: The sample can be introduced via direct infusion or, more commonly, coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Electron Ionization (EI): Used typically with GC-MS, this hard ionization technique bombards the molecule with 70 eV electrons, causing fragmentation. The resulting fragmentation pattern is highly reproducible and useful for library matching.[23]
-
Electrospray Ionization (ESI): A soft ionization technique commonly used with LC-MS, ESI typically produces protonated molecules [M+H]⁺ or other adducts (e.g., [M+Na]⁺), allowing for the determination of the molecular weight with high accuracy.[23]
-
-
Mass Analysis: Ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).[24]
-
Data Interpretation: High-resolution mass spectrometry (HRMS) can determine the m/z to within a few parts per million (ppm), which is often sufficient to confirm the molecular formula of the compound.[25] The fragmentation pattern obtained from EI-MS or tandem MS (MS/MS) experiments can be analyzed to deduce the structure of the molecule.[25]
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the spectroscopic identification and differentiation of this compound and its isomers.
Caption: Logical workflow for the spectroscopic identification of acetophenone isomers.
This guide serves as a foundational resource for the spectroscopic analysis of trifluoromethylthio- and trifluoromethyl-substituted acetophenones. The distinct electronic effects of the -SCF3 and -CF3 substituents, combined with their positional changes on the aromatic ring, provide a rich dataset for structural characterization. For definitive identification, comparison with authenticated reference standards is always recommended.
References
- 1. This compound | C9H7F3OS | CID 2777838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 56773-33-2 [chemicalbook.com]
- 3. PubChemLite - this compound (C9H7F3OS) [pubchemlite.lcsb.uni.lu]
- 4. 2'-(Trifluoromethyl)acetophenone [webbook.nist.gov]
- 5. 2'-(Trifluoromethyl)acetophenone [webbook.nist.gov]
- 6. 2'-(Trifluoromethyl)acetophenone(17408-14-9) 1H NMR [m.chemicalbook.com]
- 7. 2'-(Trifluoromethyl)acetophenone [webbook.nist.gov]
- 8. 3'-(Trifluoromethyl)acetophenone [webbook.nist.gov]
- 9. 3'-(Trifluoromethyl)acetophenone [webbook.nist.gov]
- 10. 3'-(Trifluoromethyl)acetophenone(349-76-8) 13C NMR spectrum [chemicalbook.com]
- 11. 3'-(Trifluoromethyl)acetophenone [webbook.nist.gov]
- 12. 4'-(Trifluoromethyl)acetophenone [webbook.nist.gov]
- 13. 4'-(Trifluoromethyl)acetophenone [webbook.nist.gov]
- 14. 4'-(Trifluoromethyl)acetophenone(709-63-7) 1H NMR [m.chemicalbook.com]
- 15. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. webassign.net [webassign.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. solubilityofthings.com [solubilityofthings.com]
- 22. hpst.cz [hpst.cz]
- 23. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. zefsci.com [zefsci.com]
- 25. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]
Safety Operating Guide
Proper Disposal of 3'-(Trifluoromethylthio)acetophenone: A Guide for Laboratory Professionals
The proper disposal of 3'-(Trifluoromethylthio)acetophenone is crucial for maintaining laboratory safety and environmental compliance. As a halogenated organic compound, specific procedures must be followed to mitigate risks associated with its handling and disposal. This guide provides a comprehensive, step-by-step plan for researchers, scientists, and drug development professionals.
Key Safety Considerations
Personal Protective Equipment (PPE) is mandatory when handling this chemical for disposal. This includes:
-
Chemical-resistant gloves (e.g., nitrile rubber)[5]
-
Safety glasses with side shields or chemical splash goggles[5]
-
A flame-retardant lab coat[5]
-
Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[5][6]
Waste Segregation and Collection
Proper segregation of chemical waste is a critical first step. This compound is a halogenated organic compound due to the presence of fluorine.[7][8] Halogenated and non-halogenated organic waste streams must be kept separate to ensure proper disposal and to manage costs, as the disposal of halogenated waste is often more expensive.[7][9]
Step-by-Step Collection Protocol:
-
Designate a specific waste container explicitly labeled "Halogenated Organic Waste".[8][10][11] This container should be made of a compatible material, such as high-density polyethylene, and have a secure screw-top cap.[6][11]
-
Affix a "Hazardous Waste" tag to the container.[7] This tag must be completed with all required information, including the full chemical name of all constituents and their approximate percentages.[7] Do not use abbreviations or chemical formulas.[10]
-
Carefully transfer the this compound waste into the designated container. This includes any contaminated materials such as gloves, filter paper, or absorbent pads used for spills.[12]
-
Keep the waste container closed at all times , except when adding waste.[7][10][11]
-
Store the container in a designated Satellite Accumulation Area (SAA) .[7] This area should be in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[2][3] The container should be stored in secondary containment to prevent spills.[7]
Spill Management
In the event of a spill, immediate and appropriate action is necessary.
-
Evacuate and ventilate the area. Remove all sources of ignition.[3][5]
-
Wear appropriate PPE before attempting to clean the spill.
-
Contain the spill using an inert absorbent material, such as vermiculite, sand, or earth.[3] Do not use combustible materials like sawdust.[3]
-
Use non-sparking tools to collect the absorbed material.[3][12]
-
Place the collected waste into the designated "Halogenated Organic Waste" container.
-
Decontaminate the spill area thoroughly.
Disposal Procedure
The final disposal of this compound waste must be handled by licensed professionals.
-
Do not dispose of this chemical down the drain or in regular trash. [11][12]
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[7][12]
-
The primary method of disposal for halogenated organic waste is incineration in a specialized hazardous waste incinerator.[4][8]
The following table summarizes the key quantitative data and procedural steps for proper disposal:
| Parameter | Guideline | Source |
| Waste Container Type | High-density polyethylene carboy with a screw-top cap | [6][7] |
| Waste Labeling | "Halogenated Organic Waste" and "Hazardous Waste" | [7][8][10] |
| Maximum Container Fill Level | 90% of container capacity | [13] |
| Storage Location | Designated Satellite Accumulation Area (SAA) | [7] |
| Storage Conditions | Cool, dry, well-ventilated area with secondary containment | [2][3][7] |
| Disposal Method | Incineration by a licensed hazardous waste disposal company | [4][8] |
Experimental Protocols
While no specific experimental protocols for the disposal of this compound were found, the general procedure for handling halogenated organic waste is well-established. The key principle is segregation and containment, followed by professional disposal.
For laboratories that frequently generate halogenated waste, establishing a clear and consistent waste management plan is essential. This includes regular training for all personnel on the hazards and proper handling procedures for these chemicals.
Logical Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. capotchem.com [capotchem.com]
- 5. benchchem.com [benchchem.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. ethz.ch [ethz.ch]
Essential Safety and Operational Guidance for 3'-(Trifluoromethylthio)acetophenone
For researchers, scientists, and drug development professionals handling 3'-(Trifluoromethylthio)acetophenone, a proactive and informed approach to safety is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.
Chemical Identity:
-
Name: this compound
-
Molecular Formula: C₉H₇F₃OS
Hazard Summary:
Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:
-
Harmful if swallowed.[1]
-
May be harmful in contact with skin.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
May be harmful if inhaled.[1]
Due to these potential hazards, strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | To protect against splashes that can cause serious eye irritation. |
| Hand Protection | Nitrile rubber gloves (minimum thickness 0.40 mm). Consider double-gloving for enhanced protection. | To prevent skin contact, which can cause irritation and may be harmful. |
| Body Protection | A flame-resistant lab coat worn over full-length clothing. | To protect the skin from accidental spills and splashes. |
| Respiratory Protection | Work in a well-ventilated fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges should be used. | To minimize the risk of inhalation, which may be harmful. |
| Footwear | Closed-toe shoes. | To protect the feet from spills and falling objects. |
Experimental Workflow and Safety Protocols
A systematic approach to handling this compound is crucial to minimize exposure and ensure a safe laboratory environment. The following diagram outlines the key steps and safety considerations for a typical experimental workflow.
Caption: A flowchart outlining the key stages of a safe experimental workflow for handling this compound.
Detailed Experimental Protocols
1. Preparation:
-
Review Safety Information: Before beginning any work, thoroughly review the Safety Data Sheet (SDS) for this compound and the relevant Standard Operating Procedures (SOPs) for the planned experiment.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above. Ensure gloves are inspected for any signs of damage before use.
-
Work Area Preparation: All handling of this compound should be conducted in a properly functioning chemical fume hood. Ensure that a spill kit and appropriate fire extinguisher are readily accessible. An eyewash station and safety shower must be in close proximity.
2. Handling and Experimentation:
-
Weighing and Transfer:
-
Handle the compound in a fume hood to avoid inhalation of any vapors or aerosols.
-
Use a tared, sealed container for weighing to minimize exposure.
-
Transfer the chemical carefully to the reaction vessel using appropriate tools (e.g., spatula, powder funnel).
-
-
Running the Reaction:
-
Conduct the reaction in a closed system whenever possible.
-
Maintain the reaction under negative pressure within the fume hood.
-
Clearly label all reaction vessels with the contents and associated hazards.
-
-
Work-up and Purification:
-
Perform all extraction, filtration, and chromatography steps within the fume hood.
-
Be mindful of potential splashes and aerosol generation.
-
3. Cleanup and Disposal:
-
Decontamination:
-
Decontaminate all glassware and equipment that came into contact with this compound using an appropriate solvent.
-
Wipe down the work surfaces in the fume hood with a suitable cleaning agent.
-
-
Waste Management:
-
Collect all waste materials (solid and liquid) in clearly labeled, sealed containers.
-
Segregate waste according to institutional and local regulations. Do not mix with incompatible waste streams.
-
-
Disposal:
-
Dispose of all waste containing this compound through your institution's hazardous waste disposal program.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
-
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: In case of a small spill, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact your institution's environmental health and safety department.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
